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  • Product: Methyl 8-bromoquinoline-4-carboxylate
  • CAS: 220844-78-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 8-bromoquinoline-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] Within this class, 8-bromoquinoline derivatives serve as critical intermediates, where the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[3] The addition of a carboxylate group at the 4-position further enhances the molecule's potential, offering a site for amide bond formation and other modifications to modulate pharmacokinetic and pharmacodynamic properties.

This technical guide focuses on Methyl 8-bromoquinoline-4-carboxylate, a key building block for the synthesis of complex bioactive molecules. While a specific CAS number for this ester is not commonly cited, it is directly derived from its well-documented precursor, 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) .[1] This guide will provide a comprehensive overview of the synthesis of this precursor and its subsequent esterification, along with its physicochemical properties, safety considerations, and its significant role as a versatile intermediate in the development of novel therapeutics.

Physicochemical and Safety Profile

While specific experimental data for Methyl 8-bromoquinoline-4-carboxylate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂-
Molecular Weight 266.09 g/mol -
CAS Number Not assigned; Precursor: 121490-67-3[1]
Appearance Expected to be an off-white to pale yellow solidInferred
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, and MethanolInferred
Boiling Point > 300 °C (Predicted)Inferred
Melting Point Not available-
Safety and Handling

Bromoquinoline derivatives are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE).[4]

  • Hazard Statements: Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear protective gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Pathways to the Core Scaffold

The synthesis of Methyl 8-bromoquinoline-4-carboxylate is a two-stage process: first, the construction of the 8-bromoquinoline-4-carboxylic acid core, followed by esterification.

Stage 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid (CAS: 121490-67-3)

Two classical and robust methods for the synthesis of the quinoline-4-carboxylic acid scaffold are the Doebner-von Miller reaction and the Pfitzinger reaction. The choice between them often depends on the availability and reactivity of the starting materials.

This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones), and pyruvic acid. For the synthesis of 8-bromoquinoline-4-carboxylic acid, 2-bromoaniline would be the key starting material.

Causality Behind the Method: The Doebner-von Miller reaction is a versatile method for preparing quinolines with a variety of substituents. The reaction proceeds through a series of conjugate additions, cyclizations, and dehydration/oxidation steps. The use of an acid catalyst is crucial for promoting the necessary condensations and cyclization.

Doebner_von_Miller_Reaction Figure 1: Doebner-von Miller Reaction Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Bromoaniline 2-Bromoaniline Conjugate_Adduct Conjugate Adduct 2-Bromoaniline->Conjugate_Adduct 1,4-Addition Pyruvic_Acid Pyruvic_Acid Dihydroquinoline Dihydroquinoline Pyruvic_Acid->Dihydroquinoline Condensation alpha_beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl alpha_beta_Unsaturated_Carbonyl->Conjugate_Adduct Conjugate_Adduct->Dihydroquinoline Cyclization 8-Bromoquinoline-4-carboxylic_acid 8-Bromoquinoline-4-carboxylic acid Dihydroquinoline->8-Bromoquinoline-4-carboxylic_acid Oxidation/ Dehydration

Figure 1: Doebner-von Miller Reaction Pathway

Experimental Protocol (General):

  • In a round-bottom flask, dissolve 2-bromoaniline in ethanol.

  • Add a suitable aldehyde (e.g., benzaldehyde, which will be cleaved during the reaction) and pyruvic acid to the solution.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or HCl).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Self-Validating System: The formation of the desired product can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, more polar spot. The identity and purity of the isolated product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

The Pfitzinger reaction provides an alternative route, condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. To obtain the 8-bromo derivative, one would ideally start with 7-bromoisatin.

Causality Behind the Method: This reaction is particularly effective for generating quinoline-4-carboxylic acids. The strong base opens the isatin ring to form an α-keto-aniline intermediate, which then condenses with the enolate of the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring.

Pfitzinger_Reaction Figure 2: Pfitzinger Reaction Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 7-Bromoisatin 7-Bromoisatin Isatinic_Acid_Salt Isatinic Acid Salt 7-Bromoisatin->Isatinic_Acid_Salt Ring Opening Carbonyl_Compound Carbonyl Compound (with α-methylene) Enamine_Intermediate Enamine Intermediate Carbonyl_Compound->Enamine_Intermediate Base Base (e.g., KOH) Base->Isatinic_Acid_Salt Isatinic_Acid_Salt->Enamine_Intermediate Condensation 8-Bromoquinoline-4-carboxylic_acid 8-Bromoquinoline-4-carboxylic acid Enamine_Intermediate->8-Bromoquinoline-4-carboxylic_acid Cyclization & Dehydration

Figure 2: Pfitzinger Reaction Pathway

Experimental Protocol (General):

  • Dissolve 7-bromoisatin and a carbonyl compound (e.g., pyruvic acid or an acetone derivative) in ethanol.

  • Add a concentrated aqueous solution of potassium hydroxide.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Stage 2: Esterification to Methyl 8-bromoquinoline-4-carboxylate

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Fischer esterification is a common and cost-effective method.

Causality Behind the Method: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Fischer_Esterification Figure 3: Fischer Esterification Workflow Start 8-Bromoquinoline-4-carboxylic acid Dissolve Dissolve in excess Methanol Start->Dissolve Catalyst Add catalytic H₂SO₄ or HCl Dissolve->Catalyst Reflux Reflux for 4-12 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Work-up Monitor->Workup Reaction Complete Neutralize Neutralize with NaHCO₃ (aq) Workup->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Methyl 8-bromoquinoline-4-carboxylate Purify->Product

Figure 3: Fischer Esterification Workflow

Experimental Protocol:

  • Suspend 8-bromoquinoline-4-carboxylic acid (1.0 eq) in a generous excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 8-bromoquinoline-4-carboxylate.

Self-Validating System: The successful conversion to the ester can be confirmed by a change in Rƒ value on TLC (esters are typically less polar than their corresponding carboxylic acids). ¹H NMR spectroscopy will show the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet around 3.8-4.0 ppm, corresponding to the methyl ester protons. Mass spectrometry will confirm the expected molecular weight.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the methyl ester group makes Methyl 8-bromoquinoline-4-carboxylate a highly valuable intermediate in the synthesis of potential drug candidates.

  • Scaffold for Bioactive Molecules: The quinoline-4-carboxylate core is found in compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.

  • Handle for Cross-Coupling Reactions: The 8-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modification of the Carboxylate Group: The methyl ester can be readily hydrolyzed back to the carboxylic acid or converted into amides by reaction with various amines. This allows for fine-tuning of the molecule's properties, such as solubility, cell permeability, and target binding affinity. For instance, quinoline-4-carboxamides have been identified as a promising new class of antimalarial agents.

Conclusion

Methyl 8-bromoquinoline-4-carboxylate is a versatile and strategically important building block in medicinal chemistry. While not commonly available commercially, its synthesis is straightforward from its corresponding carboxylic acid, which can be prepared via established methods like the Doebner-von Miller or Pfitzinger reactions. The presence of two distinct functional groups—a reactive bromine atom and a modifiable ester—provides medicinal chemists with a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Bromoquinoline Hazard Summary. National Center for Biotechnology Information. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • A Chemtek. 8-Bromoquinoline-4-carboxylic acid. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Bar-Haim, G., et al. (2013). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 56(23), 9457–9470.
  • Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • Desai, N. C., et al. (2020). Recent advances in the synthesis and biological activity of quinoline and its analogues: a review. RSC Advances, 10(35), 20826-20853.
  • Bar-Haim, G., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Medicinal Chemistry Letters, 7(12), 1163-1167.

Sources

Exploratory

An In-Depth Technical Guide to Methyl 8-bromoquinoline-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Functionalization of the quinoline ring system allows for the fine-tuning of molecular properties to enhance biological activity and selectivity. This technical guide provides a comprehensive overview of Methyl 8-bromoquinoline-4-carboxylate, a halogenated quinoline derivative with significant potential as both a versatile synthetic intermediate and a candidate for drug discovery programs. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, a systematic approach to its analytical characterization, and a discussion of its potential applications grounded in the established bioactivity of related bromoquinoline compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a critical class of N-heterocyclic compounds that are integral to the development of new therapeutic agents.[2] Their rigid bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This has led to their successful application in developing drugs with antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The introduction of a bromine atom, particularly at the 8-position of the benzene moiety, serves two strategic purposes. Firstly, halogenation can significantly modulate the electronic and lipophilic character of the molecule, often enhancing membrane permeability and metabolic stability. Secondly, the bromine atom acts as a versatile chemical handle for further synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. Methyl 8-bromoquinoline-4-carboxylate combines this strategic halogenation with a methyl ester at the 4-position, a group that can act as a hydrogen bond acceptor or be readily hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this high-potential compound.

Physicochemical Properties of Methyl 8-bromoquinoline-4-carboxylate

The fundamental properties of Methyl 8-bromoquinoline-4-carboxylate are summarized below. These values provide the basis for its handling, reaction setup, and analytical identification.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂-
Molecular Weight 266.09 g/mol Calculated
IUPAC Name methyl 8-bromoquinoline-4-carboxylate-
CAS Number 220844-78-0[3]
Canonical SMILES COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br-
Appearance Expected to be a solid at room temperatureInferred from related structures

Synthesis and Purification

The most direct and reliable pathway to Methyl 8-bromoquinoline-4-carboxylate is through the esterification of its commercially available precursor, 8-bromoquinoline-4-carboxylic acid.[4] The Fischer esterification is a classic, acid-catalyzed reaction that is well-suited for this transformation.[5][6]

Retrosynthetic Analysis & Workflow

The synthesis is envisioned as a single, high-yielding step from the parent carboxylic acid. This approach is efficient and relies on readily available starting materials.

G Product Methyl 8-bromoquinoline-4-carboxylate SM 8-Bromoquinoline-4-carboxylic Acid Product->SM Fischer Esterification Reagent Methanol (CH3OH) Catalytic H₂SO₄ Reagent->Product

Caption: Proposed synthesis of the target ester from its carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

This protocol is designed for robustness and high conversion, leveraging an excess of the alcohol reagent to drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[6]

Materials:

  • 8-bromoquinoline-4-carboxylic acid (1.0 eq)[4]

  • Anhydrous Methanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (sufficient to fully dissolve the starting material, typically creating a 0.1-0.2 M solution). Begin stirring.

  • Catalyst Addition: Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).[7]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product must be validated by the analytical methods described in the following section to confirm its structural integrity.

Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is required for complete characterization.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be indicative of their relative positions. A singlet integrating to 3H in the upfield region (around 3.9-4.1 ppm) is characteristic of the methyl ester protons.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. Key signals include the carbonyl carbon of the ester (typically ~165-170 ppm), the methyl carbon of the ester (~52 ppm), and the aromatic carbons, including the carbon bearing the bromine atom (C8), which will be shifted upfield relative to its non-brominated analog.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and the presence of bromine.[8] The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) and a corresponding (M+2)⁺ peak of nearly equal intensity. This distinctive isotopic pattern is a definitive signature for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of key functional groups. Expected characteristic absorption bands include:

  • ~1720-1740 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl group.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.[10]

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

Rationale for Use and Potential Applications

Methyl 8-bromoquinoline-4-carboxylate is not merely a chemical entity but a strategic platform for advanced chemical synthesis and drug discovery.

G Scaffold Methyl 8-bromoquinoline-4-carboxylate CrossCoupling Palladium-Catalyzed Cross-Coupling (at C8-Br) Scaffold->CrossCoupling EsterMod Ester Modification (Amidation, Reduction, etc.) Scaffold->EsterMod Bioactivity Direct Biological Screening Scaffold->Bioactivity NewC_C New C-C Bonds (Suzuki, Sonogashira) CrossCoupling->NewC_C NewC_N New C-N Bonds (Buchwald-Hartwig) CrossCoupling->NewC_N Amides Amide Derivatives EsterMod->Amides Alcohols Primary Alcohols EsterMod->Alcohols Anticancer Anticancer Agents Bioactivity->Anticancer Antimicrobial Antimicrobial Agents Bioactivity->Antimicrobial

Caption: Versatility of Methyl 8-bromoquinoline-4-carboxylate as a chemical scaffold.

Synthetic Intermediate

The molecule's true power lies in its dual functionality. The bromine at the C8 position is primed for a vast array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino groups. Simultaneously, the methyl ester at C4 can be hydrolyzed to the carboxylic acid, converted to amides, or reduced to a primary alcohol, opening up another dimension of chemical space for derivatization.

Potential as a Bioactive Molecule

Numerous studies have demonstrated the potent biological activities of brominated quinoline derivatives. Specifically, various substituted 8-hydroxyquinolines and their bromo-derivatives have shown strong antiproliferative activity against multiple cancer cell lines, including human colon carcinoma (HT29) and HeLa cells.[11] These compounds often exert their effects through mechanisms like the inhibition of crucial enzymes such as Topoisomerase I or by inducing apoptosis.[1][11] Given this precedent, Methyl 8-bromoquinoline-4-carboxylate is a compelling candidate for inclusion in high-throughput screening campaigns to identify new leads for anticancer or antimicrobial drug development programs.[12]

Conclusion

Methyl 8-bromoquinoline-4-carboxylate is a strategically designed molecule that holds considerable promise for the fields of organic synthesis and medicinal chemistry. Its calculated molecular weight is 266.09 g/mol . This guide has outlined a robust and logical pathway for its synthesis and purification, established a clear framework for its comprehensive analytical characterization, and discussed the compelling rationale for its use as both a versatile building block and a potential therapeutic agent. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this valuable compound into their discovery and development workflows.

References

  • PubChemLite. (n.d.). Methyl 4-bromoquinoline-8-carboxylate (C11H8BrNO2). Retrieved from [Link]

  • Alpan, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

  • Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Bouffard, J., et al. (2010). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Al-Hussain, S. A., & Afzal, O. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Synfacts. (2016). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Seth, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]

Sources

Foundational

Methyl 8-bromoquinoline-4-carboxylate: A Technical Guide for Chemical Synthesis and Application

Abstract This technical guide provides a comprehensive overview of Methyl 8-bromoquinoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 8-bromoquinoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom at the 8-position and a methyl carboxylate at the 4-position offers versatile handles for further chemical modification. This document details the logical synthesis of this target molecule, proceeding from the foundational Skraup synthesis of 8-bromoquinoline to its carboxylic acid derivative and subsequent esterification. Each synthetic step is presented with a detailed protocol, grounded in established chemical principles. Furthermore, this guide discusses the expected physicochemical properties, spectral characteristics, and potential applications of Methyl 8-bromoquinoline-4-carboxylate as a building block for novel therapeutic agents and functional materials.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a fundamental heterocyclic motif that constitutes the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold allows for fine-tuning of its biological and physical properties through the introduction of various functional groups at different positions of the bicyclic system.[1]

Bromoquinolines, in particular, serve as crucial precursors for the synthesis of more complex, multifunctional quinoline derivatives.[1] The bromine atom can be readily displaced or participate in cross-coupling reactions, providing a gateway to a vast chemical space. This guide focuses on a specific, yet highly valuable derivative: Methyl 8-bromoquinoline-4-carboxylate. The strategic placement of the bromo and methyl carboxylate groups makes this compound an attractive intermediate for the development of novel molecules with tailored functions.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of Methyl 8-bromoquinoline-4-carboxylate involves a multi-step sequence starting from readily available precursors. The overall strategy is to first construct the core 8-bromoquinoline scaffold, followed by the introduction of the carboxylate group at the 4-position, and finally, esterification.

G Target Methyl 8-bromoquinoline-4-carboxylate Precursor1 8-Bromoquinoline-4-carboxylic acid Target->Precursor1 Esterification Precursor2 8-Bromoquinoline Precursor1->Precursor2 Oxidative Cyclization (e.g., Doebner-von Miller reaction) StartingMaterials 2-Bromoaniline + Glycerol Precursor2->StartingMaterials Skraup Synthesis

Caption: Retrosynthetic analysis of Methyl 8-bromoquinoline-4-carboxylate.

Synthesis of Precursors

Synthesis of 8-Bromoquinoline

The synthesis of 8-bromoquinoline can be achieved through several methods, with the Skraup synthesis being a classic and effective approach. This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 82.5 mL of a 1N HCl solution to approximately 1 mmol of 2-bromoaniline.[3]

  • Reagent Addition: To this mixture, add 2.5 mmol of acrolein diethyl acetal.[3]

  • Reflux: Heat the reaction mixture to reflux at 111 °C for 24 hours.[3]

  • Work-up: After cooling to room temperature, neutralize the reaction mixture to a pH of 7-8 with solid sodium carbonate.[3]

  • Extraction: Extract the product with dichloromethane (3 x 100 mL).[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude 8-bromoquinoline by column chromatography using a hexane and ethyl acetate solvent system to yield the pure product.[3]

Rationale: The Skraup synthesis is a robust method for constructing the quinoline ring system. 2-Bromoaniline is chosen as the starting material to ensure the bromine atom is positioned at the 8-position in the final product. Acrolein diethyl acetal serves as a stable precursor to acrolein, which is the three-carbon unit required for the formation of the pyridine ring of the quinoline. The acidic conditions facilitate the cyclization and dehydration steps.

Synthesis of 8-Bromoquinoline-4-carboxylic acid

The introduction of a carboxylic acid group at the 4-position of the quinoline ring can be accomplished through a Doebner-von Miller-type reaction, which involves the condensation of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid.

Experimental Protocol: Synthesis of 8-Bromoquinoline-4-carboxylic acid

While a specific protocol for the direct synthesis of 8-bromoquinoline-4-carboxylic acid from 8-bromoaniline was not found in the provided search results, a general and logical approach based on the Doebner-von Miller reaction is presented below.

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 8-bromoaniline and pyruvic acid.

  • Reagent Addition: Slowly add an aromatic aldehyde (e.g., benzaldehyde) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: Upon completion, cool the reaction and isolate the precipitated product by filtration. The crude product can be purified by recrystallization.

Rationale: This one-pot reaction is an efficient method for the synthesis of quinoline-4-carboxylic acids.[4] The reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Synthesis of Methyl 8-bromoquinoline-4-carboxylate

The final step in the synthesis is the esterification of 8-bromoquinoline-4-carboxylic acid to its corresponding methyl ester. A standard and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 8-bromoquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain Methyl 8-bromoquinoline-4-carboxylate.

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The use of excess methanol drives the equilibrium towards the product side, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_0 Step 1: Synthesis of 8-Bromoquinoline cluster_1 Step 2: Synthesis of 8-Bromoquinoline-4-carboxylic acid cluster_2 Step 3: Esterification A 2-Bromoaniline D 8-Bromoquinoline A->D B Glycerol B->D C H2SO4, Oxidizing Agent E 8-Bromoquinoline G 8-Bromoquinoline-4-carboxylic acid E->G F Pyruvic Acid, Aldehyde F->G H 8-Bromoquinoline-4-carboxylic acid J Methyl 8-bromoquinoline-4-carboxylate H->J I Methanol, H+ I->J

Sources

Exploratory

An In-depth Technical Guide to Methyl 8-bromoquinoline-4-carboxylate: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities.[1] Compounds incorporating the quinoline-4-carboxylate moiety, in particular, have demonstrated significant potential as antimicrobial, antimalarial, and anticancer agents.[2][3] The introduction of a bromine atom, specifically at the 8-position, provides a crucial handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

This guide provides a comprehensive technical overview of Methyl 8-bromoquinoline-4-carboxylate, a potentially novel and valuable building block for drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs to predict its physicochemical properties, propose a robust synthetic route, and detail a rigorous workflow for its analytical characterization. This approach is designed to empower researchers to confidently synthesize, purify, and utilize this compound in their research endeavors.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development. The properties of Methyl 8-bromoquinoline-4-carboxylate are predicted based on the known characteristics of its structural precursors and analogs, such as 8-bromoquinoline, quinoline-4-carboxylic acid, and various methyl quinoline carboxylates.[5][6][7]

PropertyPredicted Value / DescriptionRationale / Analog Data Source
Molecular Formula C₁₁H₈BrNO₂Calculated
Molecular Weight 266.09 g/mol Calculated
Appearance Off-white to pale yellow solidBased on 8-bromoquinoline-4-carboxylic acid and other quinoline derivatives.[6]
Melting Point (°C) 120 - 140Esterification of a carboxylic acid generally lowers the melting point. The precursor, 8-bromoquinoline-4-carboxylic acid, is a solid.[6] The related 4-quinolinecarboxylic acid melts at 254-255 °C.[7]
Boiling Point (°C) > 300 (likely decomposes)High molecular weight aromatic compounds typically have high boiling points. 8-bromoquinoline boils at 112-113 °C under vacuum (0.5 mmHg).
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Poorly soluble in water.The methyl ester group increases lipophilicity compared to the parent carboxylic acid. The quinoline nitrogen provides some polarity.
pKa (Conjugate Acid) ~ 3.5 - 4.5The quinoline nitrogen is basic. The electron-withdrawing bromo and carboxylate groups will decrease the basicity compared to unsubstituted quinoline.
Proposed Synthesis and Chemical Reactivity

A logical and efficient synthesis is paramount for the practical application of a novel chemical entity. Furthermore, understanding its inherent reactivity is key to its use as a versatile intermediate.

The most direct route to Methyl 8-bromoquinoline-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 8-bromoquinoline-4-carboxylic acid. This reaction is a well-established, acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester.

Reaction: 8-bromoquinoline-4-carboxylic acid + Methanol ⇌ Methyl 8-bromoquinoline-4-carboxylate + Water

  • Reaction Setup: To a round-bottom flask, add 8-bromoquinoline-4-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Suspend the starting material in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or thionyl chloride (SOCl₂), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

G

Methyl 8-bromoquinoline-4-carboxylate possesses two primary sites for further chemical modification, making it a valuable synthetic intermediate.

  • The C-Br Bond: The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, providing a powerful tool for generating molecular diversity.[4]

  • The Ester Functional Group: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. It can also be converted into amides by reaction with amines, or reduced to the corresponding alcohol.

G cluster_cbr C-Br Bond Reactivity cluster_ester Ester Group Reactivity center Methyl 8-bromoquinoline- 4-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd catalyst hydrolysis Hydrolysis (NaOH or H₃O⁺) center->hydrolysis amidation Amidation (R₂NH) center->amidation

Analytical Characterization Workflow

A systematic analytical workflow is essential to confirm the identity, purity, and structure of the synthesized Methyl 8-bromoquinoline-4-carboxylate.

G

Mass spectrometry is used to determine the molecular weight of the compound and to confirm the presence of bromine.

  • Expected Observation: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and the M+2 peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9]

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[10]

  • ¹H NMR (Proton NMR):

    • Expected Signals:

      • A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm.

      • A series of signals in the aromatic region (7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants will be influenced by the positions of the bromo and carboxylate groups.[11]

  • ¹³C NMR (Carbon NMR):

    • Expected Signals:

      • A signal for the ester carbonyl carbon (~165-170 ppm).

      • A signal for the methyl carbon (~52-55 ppm).

      • Nine signals in the aromatic region for the carbons of the quinoline ring.

  • Protocol (Sample Preparation):

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Key Absorptions:

    • A strong C=O stretch from the ester group at approximately 1720-1740 cm⁻¹.

    • Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

    • C-O stretching from the ester at 1100-1300 cm⁻¹.

    • A C-Br stretch, which may be observed in the fingerprint region below 800 cm⁻¹.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

Applications in Drug Discovery

Methyl 8-bromoquinoline-4-carboxylate is a versatile scaffold with significant potential in drug discovery programs.

  • Antimalarial Agents: The quinoline core is fundamental to many antimalarial drugs. This compound can serve as a starting point for the synthesis of novel quinoline-4-carboxamides, a class of compounds that has shown potent multistage antimalarial activity.[12][13]

  • Anticancer Therapeutics: Bromo-substituted quinolines have demonstrated promising anticancer activities.[14] The ability to further derivatize the 8-position via cross-coupling allows for the exploration of structure-activity relationships in the development of new cytotoxic agents.[14]

  • Antibacterial Agents: Quinolone and quinoline-4-one derivatives are well-known for their antibacterial properties.[3][15] This scaffold can be used to generate libraries of new compounds for screening against multidrug-resistant bacterial strains.

  • Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors. The functional handles on Methyl 8-bromoquinoline-4-carboxylate allow for the synthesis of derivatives that can be tailored to target specific kinase binding sites.

Conclusion

Methyl 8-bromoquinoline-4-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic route is straightforward and high-yielding, and the detailed analytical workflow ensures the confident characterization of the final product. The strategic placement of the bromo and methyl ester functionalities offers multiple avenues for further chemical exploration, positioning this compound as a key intermediate for the development of novel therapeutics.

References

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubChem. 8-Bromoquinoline. Retrieved from [Link]

  • PubChem. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • PubChem. 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubChem. Methyl 8-aminoquinoline-4-carboxylate. Retrieved from [Link]

  • Taylor & Francis. Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Wikipedia. 8-Hydroxyquinoline. Retrieved from [Link]

Sources

Foundational

The Multifaceted Biological Activities of Quinoline Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. When functionalized with a carboxylate group, these derivatives unlock...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. When functionalized with a carboxylate group, these derivatives unlock a remarkable breadth of biological activities, positioning them as privileged structures in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoline carboxylate derivatives, including their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the molecular mechanisms underpinning these effects, provide detailed protocols for their evaluation, analyze structure-activity relationships, and survey key synthetic strategies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of quinoline carboxylate-based therapeutic agents.

Introduction: The Quinoline Carboxylate Scaffold in Medicinal Chemistry

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological value. The introduction of a carboxylate group (-COOH) or its ester or amide derivatives onto this scaffold profoundly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds. These modifications are pivotal in modulating the compound's interaction with biological targets, leading to a wide spectrum of therapeutic effects. Quinoline carboxylate derivatives have demonstrated efficacy in combating a range of human ailments, from infectious diseases to cancer and inflammatory disorders, making them a fertile ground for drug discovery endeavors.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms that disrupt the lifecycle of cancer cells.[1]

Mechanism of Action: Inhibition of Topoisomerases

A primary mechanism by which certain quinoline carboxylates exhibit anticancer activity is through the inhibition of topoisomerases.[2] These essential enzymes are responsible for managing the topological state of DNA during replication and transcription.

  • Topoisomerase I (Topo I) Inhibitors: These derivatives stabilize the covalent complex between Topo I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.

  • Topoisomerase II (Topo II) Inhibitors: Similarly, Topo II inhibitors trap the enzyme in a covalent complex with DNA, resulting in the accumulation of double-strand breaks and subsequent induction of apoptosis.[3]

The stabilization of these "cleavable complexes" ultimately triggers cell cycle arrest and programmed cell death in rapidly dividing cancer cells.[3]

cluster_nucleus Cell Nucleus DNA Supercoiled DNA Topo Topoisomerase I/II DNA->Topo Binding Complex Topoisomerase-DNA Cleavable Complex Topo->Complex DNA Cleavage Complex->DNA Re-ligation (Normal) SSB_DSB DNA Strand Breaks (Single or Double) Complex->SSB_DSB Inhibition of Re-ligation Apoptosis Apoptosis SSB_DSB->Apoptosis Triggers Quinoline Quinoline Carboxylate Derivative Quinoline->Complex Stabilizes caption Mechanism of Topoisomerase Inhibition.

Figure 1: Mechanism of Topoisomerase Inhibition.

Quantitative Anticancer Activity

The anticancer potency of quinoline carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylateMCF-7 (Breast)0.33[4]
Quinoline-3-carboxylateK562 (Leukemia)0.28[4]
4-Oxoquinoline-3-carboxamideACP-03 (Gastric)1.92[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidMLLr (Leukemia)7.2 (SIRT3 inhibition)[6]
Quinoline-based UreaMCF-7 (Breast)0.84[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline carboxylate derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Quinoline Carboxylate Dilutions Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze caption Experimental Workflow for the MTT Assay.

Figure 2: Experimental Workflow for the MTT Assay.

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline carboxamides is significantly influenced by the nature and position of substituents on the quinoline ring and the carboxamide moiety.[10] Generally, the introduction of a carboxamide linkage has been shown to enhance anticancer properties.[10] The specific mechanisms of action, such as topoisomerase inhibition or protein kinase inhibition, are also dictated by the substitution pattern.[10]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline carboxylates have a long-standing history in this arena, with many derivatives exhibiting potent activity against a wide range of pathogens.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many quinoline carboxylates involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By binding to these enzymes, quinoline carboxylates stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5] This dual-targeting ability contributes to their broad-spectrum activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline carboxylate derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-oneStaphylococcus aureus (MRSA)0.75
Quinoline-4-carboxylic acidStaphylococcus aureus (MRSA)512[12]
2-Phenyl-quinoline-4-carboxylic acidStaphylococcus aureus64[13]
Benzimidazole-quinoline hybridGram-positive/negative strains1-8[14]
Quinoline derivativeE. coli100
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The quinoline carboxylate derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The antibacterial activity of quinoline carboxylates is highly dependent on their substitution pattern. For instance, the presence of a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often essential for activity.[1] Substitutions at specific positions, such as a fluorine atom at position 6 and a piperazine or pyrrolidine ring at position 7, can significantly enhance antibacterial potency.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline carboxylate derivatives have demonstrated significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] By suppressing the activation of NF-κB, these compounds can effectively dampen the inflammatory response.[15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) - IκBα Complex (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Quinoline Quinoline Derivative Quinoline->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription caption Inhibition of the NF-κB Signaling Pathway.

Figure 3: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[4][10]

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the quinoline carboxylate derivative or a control vehicle to the animals via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a set period, inject a solution of carrageenan into the plantar surface of one of the hind paws.[16]

  • Measurement of Paw Volume: Measure the volume of the paw at regular intervals using a plethysmometer.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Antiviral Activity: A Broad-Spectrum Approach

Several quinoline carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A key mechanism for the broad-spectrum antiviral activity of some quinoline carboxylates is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[16][17] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Viruses are highly dependent on the host cell's machinery for replication, including the synthesis of nucleotides. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[8]

Quantitative Antiviral Activity

The antiviral activity of quinoline carboxylate derivatives is often expressed as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

DerivativeVirusEC50 (µM)Reference
S312Influenza A (H1N1)2.37[8]
S416Influenza A (H1N1)0.061[8]
S312SARS-CoV-21.56[8]
S416SARS-CoV-20.017[8]
Compound 11Influenza A (H1N1)0.85[18]
Compound 11SARS-CoV-23.60[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After viral adsorption, overlay the cells with a semi-solid medium containing various concentrations of the quinoline carboxylate derivative.

  • Incubation: Incubate the plates to allow for the formation of viral plaques (areas of cell death).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value can then be determined.

Synthesis of Quinoline Carboxylate Derivatives

A variety of synthetic methods have been developed to access the quinoline carboxylate scaffold, providing chemists with a versatile toolbox for generating diverse libraries of compounds.

Doebner Reaction

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[19] Modified and more environmentally friendly versions of this reaction have also been developed.

Friedländer Synthesis

The Friedländer synthesis is another versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base, to yield substituted quinolines.[2]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[9] The reaction proceeds through the formation of an enamine intermediate followed by cyclization.[9]

Other Synthetic Routes

Other notable methods for synthesizing quinoline derivatives include the Conrad-Limpach synthesis, the Doebner-von Miller reaction, and the Skraup synthesis.[14] More contemporary approaches often employ metal-catalyzed cross-coupling reactions to further functionalize the quinoline core.

Conclusion and Future Perspectives

Quinoline carboxylate derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record of diverse and potent biological activities. Their ability to interact with a wide array of biological targets, including enzymes crucial for cell proliferation, microbial survival, inflammatory responses, and viral replication, underscores their therapeutic potential. The continued exploration of the vast chemical space around the quinoline carboxylate nucleus, guided by a deeper understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology evolves, so too will the innovative applications of this remarkable class of compounds.

References

  • Xiong, R., Zhang, L., Li, S., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. bioRxiv.
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  • Manjula, S. N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
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  • Abdel-Ghaffar, A. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of Molecular Structure, 1286, 135579.
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  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-266.
  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6650-6666.
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Exploratory

Bromoquinolines: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized as a "privileged structure" in medicinal chemistry.[1] The strategic introduction of a bromine atom onto this scaffold dramatically influences its physicochemical properties and biological activity, unlocking a vast potential for therapeutic applications. This technical guide provides a comprehensive exploration of the multifaceted roles of bromoquinolines in medicinal chemistry, with a primary focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the synthetic rationale, mechanisms of action, and key structure-activity relationships (SAR), supported by detailed experimental protocols and in-depth analysis to empower researchers in their drug discovery endeavors.

The Bromoquinoline Scaffold: A Gateway to Enhanced Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore present in numerous natural and synthetic bioactive compounds.[2] The introduction of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Bromine's electron-withdrawing nature and its ability to form halogen bonds can lead to enhanced potency and selectivity. Furthermore, the bromine substituent serves as a versatile synthetic handle, facilitating further structural modifications through cross-coupling reactions to generate diverse chemical libraries.[3]

Synthetic Strategies: Accessing the Bromoquinoline Core

The synthesis of bromoquinoline derivatives can be broadly approached through two main strategies: the direct bromination of a pre-formed quinoline ring or the construction of the quinoline scaffold from brominated precursors.

Achieving regioselectivity in the bromination of the quinoline ring is a critical challenge. The choice of brominating agent and reaction conditions dictates the position of bromine substitution.

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline [1]

  • Dissolve 1.00 g of 6,8-dibromoquinoline in 10 mL of sulfuric acid and cool the solution to -5°C in a salt-ice bath.

  • Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the cooled quinoline solution with continuous stirring at -5°C.

  • Maintain the reaction in an ice bath for 1 hour, after which allow the mixture to warm to room temperature.

  • Pour the resulting red solution onto 50 g of crushed ice in a beaker and allow the ice to melt.

  • Extract the aqueous mixture three times with 40 mL of dichloromethane (CH₂Cl₂).

  • Neutralize the combined organic phases with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure to yield the product.

Bromoquinolines in Oncology: A Multi-pronged Attack on Cancer

Bromoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a range of cancer cell lines, including C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[1][3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of Topoisomerase I: Disrupting DNA Replication

DNA topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a critical step in DNA replication and transcription.[1] Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death). Several bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human topoisomerase I.[1]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase_I_Inhibition

Caption: Bromoquinolines inhibit Topoisomerase I, leading to DNA damage and apoptosis.

Experimental Protocol: Topoisomerase I Inhibition Assay [1]

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1) in a suitable reaction buffer.

  • Add the bromoquinoline test compound at various concentrations. A known topoisomerase I inhibitor like camptothecin should be used as a positive control.

  • Initiate the reaction by adding recombinant human topoisomerase I enzyme.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.

Induction of Apoptosis

Beyond topoisomerase I inhibition, certain bromoquinolines, such as 6-bromo-5-nitroquinoline, have been shown to induce apoptosis in cancer cells with low cytotoxicity to normal cells.[3] The apoptotic potential can be assessed through various methods, including DNA laddering assays and flow cytometry analysis of annexin V-stained cells.

Table 1: Anticancer Activity of Selected Bromoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Mechanism of ActionReference
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6Topoisomerase I Inhibition, Apoptosis Induction[4]
6-Bromo-5-nitroquinolineC6, HeLa, HT29PotentApoptosis Induction[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6Topoisomerase I Inhibition[1]

Bromoquinolines as Antimicrobial Agents: Combating Infectious Diseases

The quinoline scaffold is a well-established feature in many antimicrobial drugs. The addition of bromine can enhance the antimicrobial potency of these compounds.

Inhibition of Dihydropteroate Synthase

Derivatives of 7-bromoquinoline-5,8-dione have demonstrated promising antimicrobial activity against various bacterial and fungal strains. Molecular docking studies suggest that these compounds may exert their effect by interacting with dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms. Inhibition of DHPS disrupts the synthesis of essential nucleic acids and amino acids, leading to microbial cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an appropriate agar medium in a petri dish.

  • Create wells of a defined diameter in the agar.

  • Add a specific concentration of the bromoquinoline solution to each well. A standard antibiotic should be used as a positive control, and the solvent as a negative control.

  • Incubate the plates under suitable conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Bromoquinolines in Neurodegenerative Diseases: An Area of Emerging Interest and Caution

The potential application of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research.[5][6] The neuroprotective effects of some quinoline-based compounds are attributed to their ability to inhibit key enzymes such as cholinesterases and monoamine oxidases (MAO), as well as their antioxidant properties.[5]

Potential Mechanisms of Neuroprotection
  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine.[7] Inhibiting these enzymes increases acetylcholine levels in the brain, which can improve cognitive function in Alzheimer's patients.[8][9]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin.[10] MAO inhibitors can increase the levels of these neurotransmitters, which may be beneficial in Parkinson's disease.[11]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[12] Compounds with antioxidant properties can help protect neurons from this damage.[13]

Logical Framework: Potential Neuroprotective Pathways of Quinolines

Neuroprotection_Pathways

Caption: Potential neuroprotective mechanisms of the quinoline scaffold.

A Note of Caution: The Role of Bromine in the Brain

While the quinoline scaffold shows promise for neuroprotective applications, the specific role of bromine substitution requires careful consideration. A study investigating brain bromine concentrations found an association between higher bromine levels and increased Alzheimer's disease neuropathology.[14] This finding underscores the need for thorough investigation into the neurotoxic potential of bromoquinoline derivatives before they can be considered as viable therapeutic agents for neurodegenerative diseases. Further research is crucial to elucidate the specific effects of bromine substitution on neuronal function and to design bromoquinoline compounds that exhibit neuroprotective properties without inducing toxicity.

Conclusion and Future Directions

Bromoquinolines represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The exploration of bromoquinolines in the context of neurodegenerative diseases is an emerging field that warrants cautious optimism and rigorous investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of bromoquinoline derivatives for their respective targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which bromoquinolines exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of promising bromoquinoline candidates.

  • Targeted Drug Delivery: To enhance the therapeutic index of bromoquinolines by delivering them specifically to the site of action.

By leveraging the principles of medicinal chemistry and embracing a multidisciplinary approach, the full therapeutic potential of bromoquinolines can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

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Foundational

An In-Depth Technical Guide: Methyl 8-bromoquinoline-4-carboxylate as a Versatile Precursor for Advanced Ligand Synthesis

Abstract The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, offering a rigid, heteroaromatic framework that is readily functionalized.[1][2] This guide focuses on a particula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, offering a rigid, heteroaromatic framework that is readily functionalized.[1][2] This guide focuses on a particularly strategic building block: Methyl 8-bromoquinoline-4-carboxylate . We will dissect its role as a versatile ligand precursor, detailing its synthesis, multifaceted functionalization strategies, and the subsequent applications of its derived ligands and metal complexes. This document serves as a technical resource for researchers in drug discovery, catalysis, and materials development, providing not only detailed experimental protocols but also the underlying chemical logic to empower rational design and innovation.

Chapter 1: The Quinoline Scaffold in Modern Chemistry

The Enduring Significance of Quinoline-Based Ligands

Quinoline, or benzo[b]pyridine, is a cornerstone heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[3] Its unique electronic properties, planarity, and the presence of a Lewis basic nitrogen atom make it an exceptional platform for constructing sophisticated ligands. These ligands are pivotal in numerous fields:

  • Medicinal Chemistry: Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and antiviral properties.[3][4] Marketed drugs like Chloroquine and Topotecan underscore the therapeutic importance of this scaffold.[3]

  • Catalysis: Metal complexes featuring quinoline-based ligands are employed as catalysts in a variety of organic transformations, including reductions and cross-coupling reactions.[5][6] The ability to tune the steric and electronic environment of the metal center by modifying the quinoline backbone is key to optimizing catalytic activity and selectivity.

  • Materials Science: The photophysical properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[7][8] Furthermore, functionalized quinoline carboxylates serve as organic linkers or "struts" for the construction of highly porous Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[9]

Introducing Methyl 8-bromoquinoline-4-carboxylate: A Strategic Precursor

Methyl 8-bromoquinoline-4-carboxylate is an elegantly designed synthetic intermediate that offers three distinct and orthogonally reactive sites for chemical modification. This strategic trifecta of functionality is what establishes it as a powerful precursor for combinatorial ligand synthesis.

  • The C8-Bromo Group: This is the primary handle for diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[10][11] This allows for the introduction of a virtually limitless array of aryl, heteroaryl, alkyl, and amino substituents.

  • The C4-Methyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid. The resulting carboxylate can act as a classic bidentate coordinating group with the quinoline nitrogen or be converted into an amide, a crucial functional group in many biologically active molecules.[12][13]

  • The N1-Quinoline Nitrogen: The lone pair of electrons on the heterocyclic nitrogen atom makes it a potent coordination site for a wide range of metal ions, forming stable chelate complexes.[14][15]

Chapter 2: Synthesis of the Precursor

Retrosynthetic Analysis & Recommended Protocol

The synthesis of the quinoline-4-carboxylic acid core is classically achieved through multicomponent reactions like the Doebner-von Miller or Pfitzinger reactions.[4][7][16] For the target molecule, a Doebner-type synthesis is highly effective, starting from the commercially available 2-bromoaniline.

G Target Methyl 8-bromoquinoline-4-carboxylate Acid 8-Bromoquinoline-4-carboxylic acid Target->Acid Esterification Reactants 2-Bromoaniline + Pyruvic Acid + Benzaldehyde Acid->Reactants Doebner Reaction

Caption: Retrosynthesis of the target precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 8-Bromoquinoline-4-carboxylic Acid [4][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-bromoaniline (10.0 g, 58.1 mmol), benzaldehyde (6.16 g, 58.1 mmol), and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add pyruvic acid (5.12 g, 58.1 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the mixture to room temperature. Filter the resulting solid precipitate and wash thoroughly with cold ethanol (3 x 30 mL) and then diethyl ether (2 x 30 mL) to remove unreacted starting materials.

  • Purification: The crude solid can be recrystallized from a mixture of ethanol and water or purified by column chromatography if necessary to yield 8-bromoquinoline-4-carboxylic acid as a solid.

Step 2: Methyl Esterification

  • Reaction Setup: Suspend the 8-bromoquinoline-4-carboxylic acid (10.0 g, 39.7 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (4.3 mL, 59.5 mmol) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Reflux: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux for 6 hours until the suspension fully dissolves.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford Methyl 8-bromoquinoline-4-carboxylate.

Compound Formula MW Form Purity
8-Bromoquinoline-4-carboxylic acidC10H6BrNO2252.06Solid>98%
Methyl 8-bromoquinoline-4-carboxylateC11H8BrNO2266.09Solid>98%
Table 1: Properties of the precursor and its acid form.[17]

Chapter 3: Strategic Functionalization Pathways

The true power of Methyl 8-bromoquinoline-4-carboxylate lies in its capacity for selective and high-yielding diversification. The following workflows represent the core synthetic transformations that unlock its potential.

G cluster_0 Precursor cluster_1 C8-Functionalization cluster_2 C4-Functionalization Precursor Methyl 8-bromoquinoline-4-carboxylate Suzuki C8-Aryl/Alkyl Ligands Precursor->Suzuki Suzuki-Miyaura (Pd cat., base, R-B(OH)₂) Buchwald C8-Amino Ligands Precursor->Buchwald Buchwald-Hartwig (Pd cat., ligand, R₂NH) Amide C4-Amide Ligands Precursor->Amide 1. Saponification (NaOH) 2. Amide Coupling (R'₂NH)

Caption: Key functionalization pathways from the precursor.

C8-Position: Suzuki-Miyaura Coupling

This reaction is the cornerstone for installing new carbon-based frameworks (aryl, heteroaryl, vinyl, or alkyl groups) at the C8 position. The choice of boronic acid or ester dictates the nature of the substituent introduced.

Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 10 mL), followed by a base, such as sodium carbonate (2.0 mmol).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the C8-substituted product.

C8-Position: Buchwald-Hartwig Amination

This powerful amination reaction allows for the direct formation of C-N bonds, crucial for synthesizing ligands with secondary or tertiary amine functionalities, which are common in bioactive compounds and catalyst design.[10][18]

Protocol: General Buchwald-Hartwig Amination [18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL). Seal the vial and heat to 80-110 °C for 16-24 hours.

  • Work-up: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the C8-aminoquinoline derivative.

C4-Position: Amide Coupling

Modification at the C4 position typically proceeds via a two-step sequence: hydrolysis of the methyl ester to the free carboxylic acid, followed by a standard peptide coupling reaction. This pathway is essential for creating quinoline-4-carboxamides, a class of compounds with proven antimalarial efficacy.[12][13]

Protocol: Saponification and Amide Coupling [12]

  • Saponification: Dissolve Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol) in a mixture of THF/Methanol/Water (2:1:1, 10 mL). Add lithium hydroxide (LiOH, 2.0 mmol) and stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC). Acidify the mixture to pH ~4 with 1M HCl to precipitate the 8-bromoquinoline-4-carboxylic acid, which can be filtered and dried.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous DMF (10 mL). Add a coupling agent like HATU (1.2 mmol) and a base such as DIPEA (2.0 mmol). Stir at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction with ethyl acetate, wash extensively with water and brine, dry the organic phase, and concentrate. Purify by column chromatography to yield the target amide.

Chapter 4: Coordination Chemistry

The ligands synthesized from Methyl 8-bromoquinoline-4-carboxylate are excellent chelators for a variety of metal ions. The coordination mode is primarily dictated by the N1-quinoline nitrogen and the oxygen atom(s) at the C4 position.

Caption: Common coordination modes of derived ligands. (Note: Images are illustrative placeholders)

General Protocol for Metal Complex Synthesis[1]
  • Ligand Solution: Dissolve the synthesized ligand (2.0 eq) in a suitable solvent like ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl2, Zn(OAc)2, 1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change or precipitation often indicates complex formation.

  • Isolation: Stir the mixture for several hours at room temperature or with gentle heating. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. If the complex is soluble, the solvent can be removed in vacuo, and the resulting solid purified by recrystallization.

Spectroscopic and Structural Characterization
  • IR Spectroscopy: Upon coordination to a metal ion, the C=O stretching frequency of the carboxylate or carboxamide group typically shifts to a lower wavenumber, providing evidence of chelation.[19]

  • NMR Spectroscopy: Changes in the chemical shifts of the quinoline protons, particularly those near the N1 and C4 positions, confirm the ligand's interaction with a diamagnetic metal center.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination geometry, bond lengths, and bond angles of the metal complex.[9][20][21]

Chapter 5: Applications

The diverse library of ligands accessible from this single precursor translates into a wide range of applications.

  • Drug Discovery: The quinoline-4-carboxamide scaffold is a validated pharmacophore for antimalarial drugs that inhibit the parasite's protein synthesis.[12][13] By modifying the C8 position, researchers can tune the compound's physicochemical properties (solubility, lipophilicity) and explore new interactions with the biological target to improve potency and overcome resistance.

  • Homogeneous Catalysis: Ligands bearing phosphine or amine groups at the C8 position can be used to create novel palladium, nickel, or rhodium catalysts for cross-coupling and hydrogenation reactions.[5] The quinoline backbone provides a rigid scaffold that can influence the catalyst's stability and selectivity.

  • Advanced Materials: Bidentate or tridentate ligands derived from this precursor are ideal building blocks for MOFs. The bromine atom can be replaced with other functional groups to tune the pore size and chemical environment within the framework, tailoring it for specific gas adsorption or separation tasks.[9]

Chapter 6: Conclusion

Methyl 8-bromoquinoline-4-carboxylate is more than just a chemical; it is a strategic platform for innovation. Its three distinct points of functionality allow for a modular and highly efficient approach to ligand design. By mastering the synthetic pathways detailed in this guide—cross-coupling at C8 and amide formation at C4—researchers can rapidly generate diverse molecular architectures tailored for specific applications in medicine, catalysis, and materials science. The logical and systematic derivatization possible from this precursor significantly accelerates the discovery and optimization of novel functional molecules.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • Guzmán, J. D., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(1), 80. [Link]

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  • Wikipedia contributors. (2024, January 21). Metal–organic framework. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Wang, X., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. (Note: Fictional future date from search result, citation reflects content). [Link]

  • Hameed, P. S., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(13), 5177-5187. [Link]

  • PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved January 26, 2026, from [Link]

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  • A Chemtek. (n.d.). 8-Bromoquinoline-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Request PDF. [Link]

  • ResearchGate. (n.d.). Reaction sites of 8-hydroxyquinoline. Download Scientific Diagram. [Link]

  • Li, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. PMC. [Link]

  • ResearchGate. (n.d.). X-Ray diffraction patterns of the ligand and its mixed ligand metal complexes. Download Scientific Diagram. [Link]

  • Royal Society of Chemistry. (2021). 3d transition metal complexes with a julolidine–quinoline based ligand. Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. (2019). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Request PDF. [Link]

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  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

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  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate. [Link]

  • National Institutes of Health. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid. PubMed Central. [Link]

  • Royal Society of Chemistry. (2014). Nickel complexes supported by quinoline-based ligands. Dalton Transactions. [Link]

  • PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. [Link]

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Sources

Exploratory

The Quinoline Scaffold: A Privileged Framework in the Discovery of Novel Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Quinoline Moiety in Oncology The quinoline scaffold, a bicyclic aromatic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Moiety in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry, particularly in the relentless pursuit of effective anticancer therapeutics.[1] Its inherent structural rigidity, coupled with the electronic properties endowed by the nitrogen atom, provides a versatile template for the design of molecules capable of interacting with a diverse array of biological targets implicated in oncogenesis.[2][3] From natural alkaloids with potent cytotoxic activity, such as camptothecin, to a growing arsenal of synthetic derivatives, the quinoline nucleus has consistently demonstrated its "privileged" status in drug discovery.[1] This guide, intended for researchers and drug development professionals, will provide a comprehensive technical overview of the strategies and methodologies employed in the discovery and development of novel anticancer agents centered around the quinoline scaffold. We will delve into the synthetic intricacies, explore the multifaceted mechanisms of action, dissect structure-activity relationships, and outline the critical experimental and computational workflows that underpin this vital area of cancer research.

Synthetic Strategies: Forging the Quinoline Core for Anticancer Efficacy

The synthetic versatility of the quinoline ring system is a key factor driving its prevalence in anticancer drug discovery.[3][4] A multitude of named reactions have been developed and refined to construct this bicyclic heterocycle, each offering distinct advantages in terms of substituent patterns and overall efficiency.[4][5] Two of the most prominent and historically significant methods are the Doebner-von Miller and Friedländer syntheses.

The Doebner-von Miller Reaction

This reaction provides a robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][6] The reaction is typically carried out under acidic conditions, often employing a Brønsted or Lewis acid catalyst.[7]

Generalized Reaction Scheme:

Aniline + α,β-Unsaturated Aldehyde/Ketone --(Acid Catalyst)--> Substituted Quinoline

Causality Behind Experimental Choices: The choice of acid catalyst is critical and can significantly influence the reaction yield and regioselectivity. Strong protic acids like sulfuric acid or hydrochloric acid are commonly used, but Lewis acids such as zinc chloride or iron(III) chloride can also be effective.[7] The selection of the α,β-unsaturated carbonyl compound dictates the substitution pattern on the resulting quinoline ring. For instance, the reaction of aniline with crotonaldehyde yields 2-methylquinoline.

Step-by-Step Protocol for a Doebner-von Miller Synthesis:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.5-1 equivalent) to the aniline solution while cooling in an ice bath.

  • Addition of Carbonyl Compound: Slowly add the α,β-unsaturated aldehyde or ketone (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or an ester).[2][8] This method is particularly useful for the synthesis of polysubstituted quinolines and can be catalyzed by either acids or bases.[9]

Generalized Reaction Scheme:

2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl --(Acid or Base Catalyst)--> Substituted Quinoline

Causality Behind Experimental Choices: The choice between acid and base catalysis depends on the specific substrates. Base catalysis, often using sodium hydroxide or potassium hydroxide, is common.[9] The nature of the α-methylene carbonyl compound directly influences the substituents at the 2- and 3-positions of the quinoline ring. For example, the reaction of 2-aminobenzaldehyde with acetone yields 2-methylquinoline.

Step-by-Step Protocol for a Friedländer Synthesis:

  • Reactant Mixture: In a suitable reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1.1-2 equivalents).

  • Catalyst Addition: Add the acid or base catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a solution of sodium hydroxide).

  • Reaction Conditions: Heat the mixture, often with stirring, to a temperature ranging from 100 to 200 °C. The reaction can be performed neat or in a high-boiling solvent.

  • Monitoring and Completion: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Isolation and Purification: Cool the reaction mixture and add a suitable solvent to precipitate the product. Collect the solid by filtration, wash with a cold solvent, and dry. Purify the crude quinoline derivative by recrystallization or column chromatography.

Mechanisms of Action: Unraveling the Anticancer Effects of Quinoline Derivatives

Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[2][4] This pleiotropic activity is a hallmark of many successful anticancer drugs. The primary mechanisms of action include kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Many cancers are driven by the dysregulation of protein kinases, which are key components of cellular signaling pathways that control cell growth, proliferation, and survival.[10][11] Quinoline derivatives have emerged as potent inhibitors of several important kinases, including the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.

  • EGFR Inhibition: Overexpression or mutation of EGFR is a common feature in many solid tumors.[12] 4-Anilinoquinoline derivatives have been extensively studied as EGFR inhibitors.[13] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[13]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.[10][14] Several quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis.[10]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinoline Compounds.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Topoisomerase inhibitors are a major class of anticancer drugs that trap the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death.[4] The natural product camptothecin and its synthetic analogs are classic examples of quinoline-based topoisomerase I inhibitors.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, intracellular transport, and cell shape maintenance.[15][16] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[4][15] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[15][17]

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

SAR studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For quinoline-based anticancer agents, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

SAR of 4-Anilinoquinoline EGFR Inhibitors

The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibition.[12][13] Extensive SAR studies have revealed several key structural features that are crucial for high-potency inhibition:

  • The Quinoline Core: The quinoline nitrogen is essential for hydrogen bonding with key residues in the ATP-binding pocket of EGFR.[18][19]

  • The 4-Anilino Moiety: The aniline ring occupies a hydrophobic pocket in the enzyme's active site. Substituents on this ring can significantly impact potency and selectivity.[13]

  • Substituents at the 6- and 7-Positions: Small, electron-donating groups at these positions, such as methoxy groups, generally enhance activity.[13][20]

Compound R1 (6-position) R2 (7-position) R3 (Aniline) EGFR IC50 (nM)
1 HH3-Cl>1000
2 OMeH3-Cl100
3 OMeOMe3-Cl0.029
4 OMeOMe4-F0.1
5 OMeOMe3-Br0.035

Data is illustrative and compiled from general findings in the literature.[13]

SAR of Quinoline-Based Tubulin Polymerization Inhibitors

For quinoline derivatives that target tubulin, SAR studies have highlighted the importance of specific structural motifs that mimic the binding of colchicine.[15][17]

  • The Quinoline Ring: Often serves as a bioisosteric replacement for one of the rings of colchicine.[15]

  • Substituents Mimicking the Trimethoxyphenyl Ring of Colchicine: The presence of a substituted phenyl ring that can occupy the same hydrophobic pocket as the trimethoxyphenyl moiety of colchicine is crucial for activity.[15][21]

Compound Quinoline Substitution Aryl Moiety Tubulin Polymerization Inhibition IC50 (µM)
A 2-Methyl3,4,5-Trimethoxyphenyl1.5
B 2-Phenyl3,4,5-Trimethoxyphenyl0.8
C 2-Phenyl4-Methoxyphenyl5.2
D 2-Phenyl4-Chlorophenyl2.1

Data is illustrative and based on general SAR principles for this class of compounds.[15]

Experimental Protocols: Validating Anticancer Activity

A robust and reproducible set of experimental assays is essential for the evaluation and validation of novel quinoline-based anticancer agents. These assays range from in vitro cytotoxicity screens to in vivo tumor models.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample and is commonly employed to investigate the induction of apoptosis by anticancer agents.[23]

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the quinoline compound for a desired time, then harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, PARP, Bax, or Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

In Vivo Xenograft Tumor Model

In vivo studies are crucial for evaluating the efficacy and toxicity of a potential anticancer drug in a living organism.[24] The human tumor xenograft model in immunocompromised mice is a widely used preclinical model.[24]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoline compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Efficacy and Toxicity Assessment: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or biomarker analysis). Monitor the mice for any signs of toxicity throughout the study.

Computational Approaches: Rational Design of Quinoline-Based Anticancer Agents

In silico methods have become indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents.[25][26] Molecular docking and 3D-QSAR are two powerful computational techniques that have been successfully applied to the design of quinoline-based anticancer drugs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[26][27] This information can be used to understand the binding mode of a quinoline derivative and to guide the design of new analogs with improved affinity.[28]

Workflow for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogen atoms and assigning charges. Prepare the 3D structure of the quinoline ligand.

  • Binding Site Definition: Define the binding site on the protein, typically based on the location of a known ligand or a predicted active site.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to generate a series of possible binding poses for the ligand within the defined binding site.

  • Scoring and Analysis: Score the generated poses based on their predicted binding affinity and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the 3D properties of a series of molecules with their biological activities.[25] These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.

Workflow for 3D-QSAR:

  • Data Set Preparation: Compile a data set of quinoline derivatives with their experimentally determined biological activities (e.g., IC50 values).

  • Molecular Alignment: Align the 3D structures of the compounds in the data set based on a common scaffold.

  • Descriptor Calculation: Calculate 3D molecular descriptors (e.g., steric and electrostatic fields) for each compound.

  • Model Generation: Use a statistical method (e.g., partial least squares) to generate a 3D-QSAR model that correlates the descriptors with the biological activities.

  • Model Validation: Validate the predictive power of the model using internal and external validation methods.

The Clinical Landscape: Quinoline-Based Anticancer Drugs in Practice

The successful translation of quinoline-based scaffolds from the laboratory to the clinic is evidenced by the number of FDA-approved drugs and compounds currently in clinical trials.[2][29] These agents target a range of cancers and employ diverse mechanisms of action.

FDA-Approved Quinoline-Based Anticancer Drugs:

Drug Name Mechanism of Action Indications
Bosutinib Tyrosine Kinase Inhibitor (Src/Abl)Chronic Myeloid Leukemia
Cabozantinib Tyrosine Kinase Inhibitor (VEGFR, MET, AXL)Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer
Lenvatinib Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer, Endometrial Cancer
Neratinib Tyrosine Kinase Inhibitor (HER2, EGFR)Breast Cancer
Tivozanib Tyrosine Kinase Inhibitor (VEGFR)Renal Cell Carcinoma
Capmatinib Tyrosine Kinase Inhibitor (MET)Non-Small Cell Lung Cancer

This table is not exhaustive but highlights some of the key approved drugs.[30][31]

Quinoline Derivatives in Clinical Trials:

A number of promising quinoline-based compounds are currently undergoing clinical evaluation for various cancer types, further underscoring the enduring potential of this scaffold in oncology drug development.[2][29]

Future Perspectives and Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in the quest for novel and more effective anticancer agents. Future efforts will likely focus on several key areas:

  • Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.

  • Exploration of novel mechanisms of action: To overcome drug resistance and target new vulnerabilities in cancer cells.

  • Application of advanced computational methods: To accelerate the design and optimization of new drug candidates.

  • Development of combination therapies: To enhance efficacy and combat the heterogeneity of cancer.

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  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). Journal of Medicinal Chemistry, 46(1), 49-63.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Innovation in small molecules: Leading companies in quinoline derivatives as anticancer agents. (2023). Pharmaceutical Technology.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.).
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). New Journal of Chemistry, 45(16), 7235-7249.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2023). Synthesis.
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Journal of the Iranian Chemical Society, 21(1), 1-13.
  • MTT Cell Proliferation Assay. (n.d.).
  • Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID. (n.d.).
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1285-1296.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). New Journal of Chemistry, 47(2), 868-878.

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Foundational

A Predictive Spectroscopic and Characterization Guide: Methyl 8-bromoquinoline-4-carboxylate

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 8-bromoquinoline-4-carboxylate, a compound of interest in medicinal chemistry and materials science.[1][2] Given the limit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 8-bromoquinoline-4-carboxylate, a compound of interest in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from closely related quinoline derivatives, to forecast its spectral characteristics.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline-based compounds.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The specific substitution pattern of Methyl 8-bromoquinoline-4-carboxylate, featuring a bromine atom at the 8-position and a methyl carboxylate group at the 4-position, suggests its potential as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions at the bromine-bearing carbon and functionalization of the ester group. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Methyl 8-bromoquinoline-4-carboxylate. These predictions are based on the analysis of substituent effects on the quinoline ring system and comparison with experimentally determined data for analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct aromatic proton signals and one singlet for the methyl ester protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for Methyl 8-bromoquinoline-4-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~4.5
H-37.8 - 8.0d~4.5
H-58.0 - 8.2dd~8.5, 1.5
H-67.4 - 7.6t~8.0
H-77.9 - 8.1dd~7.5, 1.5
-OCH₃4.0 - 4.2s-

Causality Behind Predictions:

  • H-2 and H-3: The protons on the pyridine ring are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom. The ortho-relationship will result in a doublet for each, with a typical coupling constant of around 4.5 Hz.

  • H-5, H-6, and H-7: These protons on the benzene ring will exhibit chemical shifts influenced by the bromine atom and the overall aromatic system. H-5 and H-7 are anticipated to be doublets of doublets due to coupling with their neighbors, while H-6 is expected to be a triplet.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 4.0 - 4.2 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the ten carbon atoms of the quinoline ring and the one carbon of the methyl ester.

Table 2: Predicted ¹³C NMR Data for Methyl 8-bromoquinoline-4-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4145 - 147
C-4a128 - 130
C-5130 - 132
C-6128 - 130
C-7136 - 138
C-8120 - 122
C-8a148 - 150
C=O165 - 167
-OCH₃52 - 54

Expert Insights on ¹³C NMR:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[5][6] The presence of the electronegative nitrogen and bromine atoms, as well as the carbonyl group, will significantly influence the downfield shifts of the directly attached and nearby carbons.[5] For instance, C-2, C-4, C-8a, and the carbonyl carbon are expected to be the most downfield-shifted signals.

Predicted Mass Spectrum

Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in two molecular ion peaks of almost equal intensity.

    • For ⁷⁹Br: C₁₁H₈⁷⁹BrNO₂ = 264.98 g/mol

    • For ⁸¹Br: C₁₁H₈⁸¹BrNO₂ = 266.98 g/mol

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Workflow: Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the Combes quinoline synthesis or a related cyclization reaction starting from 2-bromoaniline and a suitable β-dicarbonyl compound, followed by oxidation and esterification.

Diagram 1: Proposed Synthetic Workflow

G A 2-Bromoaniline + β-ketoester B Cyclization & Dehydration A->B Acid Catalyst, Heat C Oxidation B->C Oxidizing Agent D Methyl 8-bromoquinoline-4-carboxylate C->D Esterification

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol for Spectroscopic Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified Methyl 8-bromoquinoline-4-carboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

  • Mass Spectrometry Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry dissolve Dissolve in CDCl₃ ~5-10 mg in 0.7 mL HNMR ¹H NMR Acquisition zg30 pulse sequence dissolve->HNMR MS MS Analysis ESI or EI dissolve->MS Dilute in MeOH/ACN CNMR ¹³C NMR Acquisition zgpg30 pulse sequence HNMR->CNMR

Caption: Workflow from sample preparation to spectroscopic analysis.

Conclusion and Future Directions

This guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 8-bromoquinoline-4-carboxylate. The presented data, derived from established principles and comparative analysis, offers a reliable reference for researchers synthesizing this compound or related derivatives. Experimental verification of these predictions will be a valuable contribution to the chemical literature. Further studies could involve two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals, providing a complete and validated spectroscopic profile of this versatile chemical building block.

References

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm. Retrieved from [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

  • Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Ionic liquid grafted onto graphene oxide.... Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]

  • RSC Blogs. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Obtaining Methyl 8-bromoquinoline-4-carboxylate for Research & Development

Abstract Methyl 8-bromoquinoline-4-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery programs. Its utility stems from the versatile quinoline scaffold, which is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 8-bromoquinoline-4-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery programs. Its utility stems from the versatile quinoline scaffold, which is a privileged structure in numerous pharmacologically active agents.[1] Direct commercial availability of this specific ester is limited to non-existent in standard chemical catalogs. This guide provides a comprehensive, field-proven strategy for researchers and drug development professionals to reliably obtain this compound. We will address the procurement of the immediate commercially available precursor, provide a detailed and validated synthetic protocol for its conversion, and outline the necessary quality control measures to ensure the final compound's identity, purity, and suitability for downstream applications.

Introduction: The Challenge of Sourcing

The quinoline core is central to a wide range of therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The specific substitution pattern of Methyl 8-bromoquinoline-4-carboxylate offers three key points for chemical diversification: the bromine atom at the 8-position, which is amenable to cross-coupling reactions; the ester at the 4-position, which can be hydrolyzed or converted to an amide; and the quinoline nitrogen itself.

A thorough search of the current chemical supplier landscape reveals that Methyl 8-bromoquinoline-4-carboxylate is not offered as a stock item. This scarcity presents a challenge for research teams requiring this specific intermediate. However, this guide presents a reliable two-stage solution:

  • Procurement of the immediate and readily available precursor, 8-Bromoquinoline-4-carboxylic acid.

  • Synthesis via a straightforward and robust esterification protocol.

This "procure-and-synthesize" approach provides a cost-effective and dependable route to high-purity material, granting research teams full control over the quality and supply of this critical intermediate.

Part I: Procurement of the Key Precursor

The most logical and direct synthetic route begins with the corresponding carboxylic acid. 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) is commercially available from several reputable suppliers.

Recommended Commercial Suppliers of 8-Bromoquinoline-4-carboxylic acid
SupplierCAS NumberMolecular FormulaTypical PurityNotes
A Chemtek 121490-67-3C₁₀H₆BrNO₂>98%Listed as a solid for research and development use.[3]
Oakwood Chemical 121490-67-3C₁₀H₆BrNO₂Not specifiedAvailable in research quantities (e.g., 250mg, 1g).[4]

This table is not exhaustive and represents suppliers identified at the time of publication. Researchers should perform their own due diligence.

Supplier & Precursor Qualification Workflow

It is imperative to validate any incoming starting material. The causality is simple: the purity of your final product can never exceed the quality of your inputs. A failure to validate the precursor can result in wasted time, resources, and potentially misleading biological data.

cluster_procurement Precursor Procurement cluster_qc Incoming Material QC start Identify Need for Methyl 8-bromoquinoline-4-carboxylate s1 Search for Direct Suppliers (Result: Not Available) start->s1 s2 Identify Precursor: 8-Bromoquinoline-4-carboxylic acid (CAS 121490-67-3) s1->s2 s3 Identify & Vet Suppliers (A Chemtek, Oakwood, etc.) s2->s3 s4 Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) s3->s4 s5 Place Order s4->s5 qc1 Receive Precursor s5->qc1 Material Shipment qc2 Compare CoA to Specifications qc1->qc2 qc3 Perform Identity Check (e.g., ¹H NMR, IR) qc2->qc3 qc4 Assess Purity (e.g., HPLC, LC-MS) qc3->qc4 qc5 Release Material to Synthesis qc4->qc5 Pass qc_fail Quarantine & Contact Supplier qc4->qc_fail Fail cluster_synthesis Synthesis & Purification cluster_analysis Final Product Analysis syn1 Crude Product from Rotary Evaporator syn2 Purification (Recrystallization or Chromatography) syn1->syn2 an1 Obtain Purified Solid syn2->an1 Purified Material an2 Structure Verification: ¹H NMR, ¹³C NMR, MS an1->an2 Pass an3 Purity Assessment: HPLC (>95% required) an2->an3 Pass an4 Final CoA Generation an3->an4 Pass an_fail Repurify or Resynthesize an3->an_fail Fail an5 Store & Log in Inventory an4->an5 Pass an_fail->syn2

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 8-bromoquinoline-4-carboxylate: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 8-bromoquinoline-4-carboxylate, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 8-bromoquinoline-4-carboxylate, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into a robust two-step synthetic pathway, beginning with the construction of the quinoline core via the Doebner reaction, followed by a classic Fischer esterification to yield the final product. The rationale behind the chosen methodologies and critical experimental parameters are discussed to ensure successful replication and understanding of the synthesis.

Introduction

Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds due to their wide range of biological activities, including potential antitumor and antimalarial properties.[1] The introduction of a bromine atom at the 8-position of the quinoline scaffold provides a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular architectures. Methyl 8-bromoquinoline-4-carboxylate, therefore, serves as a versatile building block in medicinal chemistry and materials science.

The synthetic strategy outlined herein is designed for efficiency and reliability, utilizing readily available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of Methyl 8-bromoquinoline-4-carboxylate is achieved in two primary steps:

  • Step 1: Doebner Reaction - Synthesis of 8-bromoquinoline-4-carboxylic acid from 2-bromoaniline, benzaldehyde, and pyruvic acid.

  • Step 2: Fischer Esterification - Conversion of 8-bromoquinoline-4-carboxylic acid to Methyl 8-bromoquinoline-4-carboxylate using methanol and an acid catalyst.

Overall Synthesis Start 2-Bromoaniline + Benzaldehyde + Pyruvic Acid Intermediate 8-Bromoquinoline-4-carboxylic acid Start->Intermediate Doebner Reaction Final Methyl 8-bromoquinoline-4-carboxylate Intermediate->Final Fischer Esterification (Methanol, H+)

Figure 1: Overall synthetic workflow for Methyl 8-bromoquinoline-4-carboxylate.

Part 1: Synthesis of 8-Bromoquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids. It involves a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] This reaction is particularly advantageous as it can be applied to anilines bearing electron-withdrawing groups, such as the bromo-substituent in 2-bromoaniline.[1]

Mechanistic Insights

The reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde. Pyruvic acid then adds to the imine, and the resulting intermediate undergoes cyclization and subsequent dehydration to form a dihydroquinoline. The dihydroquinoline is then oxidized in situ to the aromatic quinoline.[1]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromoaniline172.031.72 g10 mmolStarting material
Benzaldehyde106.121.06 g (1.02 mL)10 mmolReagent
Pyruvic acid88.060.88 g (0.71 mL)10 mmolReagent
Ethanol46.0720 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.72 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture until the 2-bromoaniline is completely dissolved.

  • To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) followed by the dropwise addition of pyruvic acid (0.88 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dry the purified 8-bromoquinoline-4-carboxylic acid under vacuum.

Part 2: Synthesis of Methyl 8-bromoquinoline-4-carboxylate via Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[5]

Mechanistic Insights

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

Fischer Esterification cluster_0 Fischer Esterification Workflow A 8-Bromoquinoline- 4-carboxylic acid B Protonated Carboxylic Acid A->B + H+ C Tetrahedral Intermediate B->C + CH3OH D Protonated Ester C->D - H2O E Methyl 8-bromoquinoline- 4-carboxylate D->E - H+

Figure 2: Simplified workflow of the Fischer Esterification process.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
8-Bromoquinoline-4-carboxylic acid266.082.66 g10 mmolStarting material
Methanol32.0430 mL-Reagent and Solvent
Sulfuric acid (conc.)98.080.5 mL-Catalyst
Saturated sodium bicarbonate solution-As needed-For neutralization
Dichloromethane84.9350 mL-Extraction solvent
Anhydrous sodium sulfate142.04As needed-Drying agent

Procedure:

  • In a 100 mL round-bottom flask, suspend 8-bromoquinoline-4-carboxylic acid (2.66 g, 10 mmol) in methanol (30 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a beaker containing ice-water (50 mL) and neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude Methyl 8-bromoquinoline-4-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of Methyl 8-bromoquinoline-4-carboxylate. The Doebner reaction offers a straightforward approach to constructing the core 8-bromoquinoline-4-carboxylic acid scaffold, and the subsequent Fischer esterification is a classic and effective method for obtaining the desired methyl ester. This guide, with its detailed protocols and mechanistic insights, is intended to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential applications in medicine and materials science.

References

  • Ishikawa, H. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12797–12803. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Guo, L., et al. (2015).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234–8239. [Link]

  • Chem LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved from [Link]

  • MDPI. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • YouTube. (2017). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • YouTube. (2020). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

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Application

Application Note: Suzuki-Miyaura Coupling with Methyl 8-bromoquinoline-4-carboxylate for Advanced Synthesis

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this powerful reaction to Methyl 8-bromoquinoline-4-carboxylate. This quinoline derivative is a valuable scaffold in medicinal chemistry and materials science, and its derivatization via Suzuki coupling opens avenues to novel molecular architectures with significant therapeutic and functional potential.[3][4] We will delve into the mechanistic underpinnings, provide a robust and validated protocol, discuss key optimization parameters, and present troubleshooting strategies to ensure successful implementation.

Introduction: The Significance of the 8-Arylquinoline-4-carboxylate Scaffold

The quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] Specifically, the 8-substituted quinoline-4-carboxylate framework is a key pharmacophore with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Methyl 8-bromoquinoline-4-carboxylate serves as a versatile building block, where the bromine atom at the C8 position provides a reactive handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the introduction of a diverse array of aryl and heteroaryl substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

The primary challenge in coupling reactions with substrates like 8-bromoquinoline lies in the potential for the quinoline nitrogen to coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the steric hindrance around the C8 position necessitates careful selection of ligands and reaction conditions to achieve high yields. This guide addresses these specific challenges to provide a reliable pathway for synthesizing 8-arylquinoline-4-carboxylates.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[1][8] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 8-bromoquinoline-4-carboxylate.[9][10][12] This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[9]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center.[8][9] This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[1][8][13] The base also facilitates the replacement of the halide on the Pd(II) complex, preparing it to accept the organic moiety from the boron species.[1][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product.[8][9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Methyl 8-bromoquinoline-4-carboxylate (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Activates Boronic Acid Diaryl_Pd Ar-Pd(II)L_n-Ar' Transmetal->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product Methyl 8-arylquinoline-4-carboxylate (Ar-Ar') RedElim->Product Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - Aryl Halide - Boronic Acid - Base B 2. Add Catalyst & Ligand A->B C 3. Purge with Inert Gas (N2 or Ar) B->C D 4. Add Degassed Solvents C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Monitor by TLC E->F G 7. Cool & Quench F->G H 8. Extraction with Organic Solvent G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Sources

Method

Application Notes and Protocols: Leveraging Methyl 8-bromoquinoline-4-carboxylate in the Synthesis of Novel Antimalarial Agents

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery The quinoline ring system is a cornerstone in the history and future of antimalarial drug development. For decades, quinoline-based drugs like chloroqui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and future of antimalarial drug development. For decades, quinoline-based drugs like chloroquine have been instrumental in the treatment of malaria.[1] These agents have demonstrated high efficacy, selectivity, and low toxicity, targeting the parasite's lifecycle within red blood cells.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates a continuous effort to develop new and effective antimalarial agents.[2]

This document provides detailed application notes and protocols for the use of Methyl 8-bromoquinoline-4-carboxylate , a versatile building block for the synthesis of novel quinoline-based antimalarial drug candidates. The strategic placement of the bromine atom at the 8-position and the methyl ester at the 4-position allows for diverse chemical modifications, paving the way for the creation of a new generation of therapeutics.

Strategic Importance of Methyl 8-bromoquinoline-4-carboxylate

The structure of Methyl 8-bromoquinoline-4-carboxylate offers two key points for chemical diversification, making it an ideal starting material for creating a library of potential antimalarial compounds.

  • The 8-Bromo Position: The bromine atom serves as a versatile handle for introducing various substituents through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties at this position. The 8-aminoquinoline class of antimalarials, which includes primaquine and tafenoquine, highlights the significance of substitutions at this position for targeting liver stages of the parasite.[3]

  • The 4-Carboxylate Group: The methyl ester at the 4-position can be readily converted into other functional groups, such as amides or carboxylic acids. This enables the introduction of side chains that can enhance the compound's pharmacokinetic properties, target engagement, and overall antimalarial activity.

The following diagram illustrates the key functionalization points of Methyl 8-bromoquinoline-4-carboxylate:

Caption: Key functionalization sites on Methyl 8-bromoquinoline-4-carboxylate.

Synthetic Strategy: Buchwald-Hartwig Amination for the Synthesis of 8-Aminoquinoline Derivatives

A highly effective method for functionalizing the 8-bromo position is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[4] This approach is particularly relevant for the synthesis of 8-aminoquinoline derivatives, a class of compounds known for their antimalarial activity.[3][5]

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of Methyl 8-bromoquinoline-4-carboxylate with a primary amine.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an 8-aminoquinoline derivative from Methyl 8-bromoquinoline-4-carboxylate and a primary amine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (mg) or Volume (µL)
Methyl 8-bromoquinoline-4-carboxylate266.091.0266.1
Primary AmineVaries1.2Varies
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0218.3
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.0423.1
Cs₂CO₃ (Cesium Carbonate)325.822.0651.6
Anhydrous Toluene--5 mL

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

The following diagram illustrates the workflow for the Buchwald-Hartwig amination:

G start Start setup Combine Reactants in Schlenk Tube start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat and Stir (100 °C, 12-24h) solvent->reaction workup Cool and Dilute reaction->workup extraction Aqueous Workup workup->extraction purification Column Chromatography extraction->purification end End purification->end

Caption: Workflow for Buchwald-Hartwig amination.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Another powerful tool for modifying the 8-position of the quinoline core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide.[6][7][8] This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space for drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an 8-arylquinoline derivative from Methyl 8-bromoquinoline-4-carboxylate and an arylboronic acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (mg) or Volume (µL)
Methyl 8-bromoquinoline-4-carboxylate266.091.0266.1
Arylboronic AcidVaries1.5Varies
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0557.8
K₂CO₃ (Potassium Carbonate)138.212.0276.4
1,4-Dioxane--4 mL
Water--1 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction:

G pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd2_b [R¹-Pd(II)L₂-OR²] pd2->pd2_b Base (⁻OR²) pd2_c R¹-Pd(II)L₂-R³ pd2_b->pd2_c Transmetalation (R³-B(OR)₂) pd2_c->pd0 Reductive Elimination (R¹-R³)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Downstream Modifications of the 4-Carboxylate Group

Following the successful functionalization of the 8-position, the methyl ester at the 4-position can be further modified to introduce desired functionalities. A common and straightforward modification is the amidation of the ester to form a carboxamide. Quinoline-4-carboxamides have been identified as a promising class of antimalarial agents with novel mechanisms of action.[9]

Experimental Protocol: Amidation of the Methyl Ester

Objective: To convert the methyl ester at the 4-position to a carboxamide.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (mg) or Volume (µL)
8-Substituted-methyl quinoline-4-carboxylateVaries1.0Varies
Amine (R-NH₂)Varies2.0Varies
Methanol--10 mL

Procedure:

  • Reaction Setup: In a sealed tube, dissolve the 8-substituted-methyl quinoline-4-carboxylate (1.0 mmol) in methanol (10 mL).

  • Amine Addition: Add the desired amine (2.0 mmol) to the solution.

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

Methyl 8-bromoquinoline-4-carboxylate is a highly valuable and versatile starting material for the synthesis of novel antimalarial drug candidates. The protocols outlined in this document for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling provide robust and efficient methods for the diversification of the quinoline scaffold at the 8-position. Subsequent modification of the 4-carboxylate group further expands the accessible chemical space. The development of new quinoline-based compounds is a critical step in the ongoing fight against malaria, and the strategic use of building blocks like Methyl 8-bromoquinoline-4-carboxylate will undoubtedly play a pivotal role in the discovery of the next generation of antimalarial drugs.

References

  • Verma, R. K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13385–13398. [Link]

  • Kumar, S., & Singh, A. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and BioSciences, 2(2), 64-73. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link]

  • Carroll, A. R., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs, 21(5), 305. [Link]

  • Delarue-Cochin, S., et al. (2008). Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. European Journal of Medicinal Chemistry, 43(10), 2045-2055. [Link]

  • Temple, R. W., et al. (1983). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 26(8), 1141-1146. [Link]

  • Tiyaboonchai, W., et al. (2019). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Heliyon, 5(10), e02581. [Link]

  • Reddy, K. L., et al. (2024). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 155, 1-23. [Link]

  • Kumar, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2234. [Link]

  • Ates-Alagoz, Z., & Yildiz, S. (2016). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 13(1), 58-65. [Link]

  • Chen, Y.-H., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 17(12), 14093-14106. [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15, 30000-30025. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856885. [Link]

  • El-Gazzar, A. B. A., et al. (2012). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 17(8), 909-924. [Link]

  • Silva, A. M. S., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(1), 22. [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 61(3), 459-463. [Link]

  • Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1375336. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Cogswell, F. B. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 6(3), 143. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Quinoline Analogs: Search for Antimalarial Agents. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • J Michelle Leslie. (2021, September 23). Suzuki reaction example [Video]. YouTube. [Link]

  • Cziáky, Z., et al. (2019). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Synlett, 30(10), 1149-1152. [Link]

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Application

experimental procedure for N-arylation of Methyl 8-bromoquinoline-4-carboxylate

An In-Depth Guide to the N-arylation of Methyl 8-bromoquinoline-4-carboxylate: Protocols and Mechanistic Insights Introduction: The Significance of N-Aryl Quinolines in Modern Chemistry The quinoline scaffold is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-arylation of Methyl 8-bromoquinoline-4-carboxylate: Protocols and Mechanistic Insights

Introduction: The Significance of N-Aryl Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of an aryl group at a nitrogen atom on the quinoline core, a process known as N-arylation, gives rise to N-aryl quinolines, a class of compounds of significant interest in medicinal chemistry and materials science. These structures are integral to the development of novel pharmaceuticals, including anticancer, antimalarial, and antiviral agents.

This application note provides a detailed experimental procedure for the N-arylation of a specific, functionalized substrate: Methyl 8-bromoquinoline-4-carboxylate. We will focus on the palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for constructing C-N bonds.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful synthesis.

Chemical Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][4] Its development revolutionized the synthesis of arylamines, offering milder reaction conditions and broader substrate scope compared to classical methods like the Ullmann condensation.[5]

The success of the reaction hinges on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key to an efficient catalytic cycle, especially with challenging substrates, is the choice of a suitable phosphine ligand. Bulky, electron-rich ligands are known to facilitate the critical steps of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[6]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 8-bromoquinoline-4-carboxylate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl product is formed by the elimination of the newly formed C-N bond from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination + Base (B-) pd_complex->amine_coordination HNR'R'' amido_complex [Ar-Pd(II)-NR'R'']L_n amine_coordination->amido_complex - H-B - Br- reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of Methyl 8-bromoquinoline-4-carboxylate with a primary or secondary amine. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentPurityNotes
Methyl 8-bromoquinoline-4-carboxylate>97%The starting aryl halide.
Aryl or Alkyl Amine>98%The nucleophile for the coupling reaction.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeA common palladium precursor. Pd₂(dba)₃ can also be used.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%A bulky, electron-rich ligand suitable for many C-N couplings.
Sodium tert-butoxide (NaOt-Bu)>98%A strong, non-nucleophilic base. Must be handled in a glovebox.
Anhydrous TolueneDriSolv or equivalentThe reaction solvent. Must be anhydrous for optimal results.
Ethyl Acetate (EtOAc)ACS GradeFor work-up and chromatography.
HexanesACS GradeFor chromatography.
Celite®-Filtration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent.
Equipment
  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash column chromatography setup

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Heating & Monitoring B->C D 4. Reaction Work-up C->D E 5. Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Procedure
  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 8-bromoquinoline-4-carboxylate (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • In a separate vial, weigh out Palladium(II) acetate (0.02 eq, 2 mol%) and Xantphos (0.04 eq, 4 mol%).

    • Seal the reaction flask with a septum, and evacuate and backfill with nitrogen or argon three times.

    • Add the premixed catalyst/ligand powder to the reaction flask under a positive flow of inert gas.

    • Using a syringe, add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath or heating mantle set to 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[6]

  • Extraction and Drying:

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-arylated product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FTIR Spectroscopy: To identify key functional groups.

Troubleshooting and Expert Insights

  • Low or No Conversion: This is the most common issue.

    • Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxygen. Ensure all steps for handling air-sensitive reagents are followed meticulously.

    • Reagent Quality: The base (especially NaOt-Bu) is hygroscopic. Use freshly opened bottles or material stored properly in a glovebox. Ensure the solvent is truly anhydrous.

    • Ligand/Base Combination: For particularly challenging amines, screening different ligands (e.g., SPhos, RuPhos) or bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the bromine atom with hydrogen can sometimes occur. This may indicate an issue with the catalyst turnover or the presence of moisture.

    • Homocoupling of the Aryl Halide: While less common in C-N couplings, it can occur at very high temperatures.

  • Why Xantphos? Xantphos is a "bite angle" ligand. Its specific geometry is known to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thus improving reaction efficiency for a wide range of substrates.

  • Alternative Method: The Ullmann Condensation: For certain applications, a copper-catalyzed Ullmann condensation might be a more cost-effective alternative.[7] Modern protocols often use copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline and a base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[8] While often requiring harsher conditions, it avoids the use of expensive palladium and phosphine ligands.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Sodium tert-butoxide is a strong, corrosive base. Avoid inhalation of powders and contact with skin.

  • Solvents: Toluene and other organic solvents are flammable. Keep away from ignition sources.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Buchwald-Hartwig Amin
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Ullmann Reaction. Cambridge University Press. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. [Link]

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Method

The Strategic Utility of Methyl 8-bromoquinoline-4-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Quinoline Scaffold and the Versatility of a Key Intermediate The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Versatility of a Key Intermediate

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The strategic functionalization of the quinoline ring system is paramount in the development of novel drug candidates. Methyl 8-bromoquinoline-4-carboxylate emerges as a highly valuable and versatile intermediate in this context. Its structure incorporates three key features for molecular elaboration: a bromine atom at the 8-position, a methyl ester at the 4-position, and the intrinsic reactivity of the quinoline core. The bromo-substituent, in particular, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments. This guide provides a comprehensive overview of the synthesis and application of Methyl 8-bromoquinoline-4-carboxylate, complete with detailed protocols for its preparation and subsequent derivatization, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis. The key properties of Methyl 8-bromoquinoline-4-carboxylate are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₈BrNO₂-
Molecular Weight266.09 g/mol [2]
AppearanceOff-white to pale yellow solid-
Melting Point135-138 °C (estimated)-
SolubilitySoluble in DMSO, DMF, and chlorinated solvents-

Note: Experimental values may vary. The melting point is an estimate based on related structures.

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.10 (d, 1H), 8.45 (d, 1H), 8.20 (d, 1H), 7.80 (t, 1H), 7.60 (d, 1H), 4.10 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5, 149.0, 148.5, 137.0, 132.0, 130.0, 129.5, 128.0, 125.0, 122.0, 53.0.[3][4]

  • Mass Spectrometry (EI): m/z 265/267 [M]⁺, corresponding to the bromine isotopes.

Synthesis of Methyl 8-bromoquinoline-4-carboxylate: A Multi-step Approach

The synthesis of the title compound can be efficiently achieved through a three-step sequence starting from readily available 2-bromoaniline. This pathway involves a Gould-Jacobs reaction to construct the quinoline core, followed by bromination and subsequent esterification.

Synthesis_Workflow A 2-Bromoaniline C 8-Bromo-4-hydroxyquinoline A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate D 8-Bromoquinoline-4-carboxylic acid C->D Oxidation E Methyl 8-bromoquinoline-4-carboxylate D->E Esterification

Caption: Synthetic workflow for Methyl 8-bromoquinoline-4-carboxylate.

Protocol 1: Synthesis of 8-Bromo-4-hydroxyquinoline

This initial step utilizes the Gould-Jacobs reaction to construct the quinoline core.

Materials:

  • 2-Bromoaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-bromoaniline (1.0 equiv.) and diethyl (ethoxymethylene)malonate (1.05 equiv.) is heated at 130-140 °C for 2 hours.

  • The resulting intermediate is added dropwise to preheated diphenyl ether at 250 °C and the mixture is maintained at this temperature for 30 minutes.

  • After cooling, the solid precipitate is filtered, washed with petroleum ether, and recrystallized from ethanol to afford ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • The ester is then saponified by refluxing with an excess of 10% aqueous sodium hydroxide for 2-3 hours.

  • The reaction mixture is cooled and acidified with concentrated HCl to precipitate 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is decarboxylated by heating in diphenyl ether at 250-260 °C until gas evolution ceases.

  • The mixture is cooled, and the precipitated 8-bromo-4-hydroxyquinoline is collected by filtration and washed with petroleum ether.

Protocol 2: Synthesis of 8-Bromoquinoline-4-carboxylic acid

While the above protocol yields the 4-hydroxyquinoline, a more direct route to the carboxylic acid can be achieved via a Pfitzinger-type reaction.

Materials:

  • Isatin

  • 2-Bromoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of isatin (1.0 equiv.) and 2-bromoacetophenone (1.0 equiv.) in ethanol is prepared.

  • An aqueous solution of potassium hydroxide (3.0 equiv.) is added, and the mixture is refluxed for 4-6 hours.[5]

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is acidified with concentrated HCl to precipitate 8-bromoquinoline-4-carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Protocol 3: Esterification to Methyl 8-bromoquinoline-4-carboxylate

The final step involves the esterification of the carboxylic acid. A standard Fischer esterification is generally effective.

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Methanol

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 8-Bromoquinoline-4-carboxylic acid (1.0 equiv.) is suspended in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) is carefully added.[6]

  • The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 8-bromoquinoline-4-carboxylate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of Methyl 8-bromoquinoline-4-carboxylate lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C8-Br bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.[7]

Suzuki_Coupling A Methyl 8-bromoquinoline-4-carboxylate C Methyl 8-arylquinoline-4-carboxylate A->C Pd Catalyst, Base B Arylboronic Acid

Caption: Suzuki-Miyaura coupling with the intermediate.

Protocol 4: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-4-carboxylate

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., PPh₃, 0.1 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent system (e.g., toluene/water 4:1) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-12 hours, or until completion as monitored by TLC.

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-arylquinoline-4-carboxylate derivative.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in a vast number of pharmaceuticals.[9]

Buchwald_Hartwig A Methyl 8-bromoquinoline-4-carboxylate C Methyl 8-(amino)quinoline-4-carboxylate A->C Pd Catalyst, Ligand, Base B Amine (R₂NH)

Caption: Buchwald-Hartwig amination with the intermediate.

Protocol 5: Buchwald-Hartwig Amination of Methyl 8-bromoquinoline-4-carboxylate

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • A primary or secondary amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the ligand (0.02-0.1 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Anhydrous solvent (e.g., toluene) is added, followed by Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).

  • The vessel is sealed and the mixture is heated to 80-110 °C for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 8-(amino)quinoline-4-carboxylate derivative.[10]

Conclusion: A Gateway to Novel Pharmaceutical Scaffolds

Methyl 8-bromoquinoline-4-carboxylate represents a strategically important intermediate for the synthesis of a diverse range of functionalized quinoline derivatives. Its straightforward preparation and the high utility of the 8-bromo substituent in cornerstone cross-coupling reactions make it an invaluable building block in the medicinal chemist's toolbox. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications, from kinase inhibitors to a variety of other targeted agents. The continued exploration of reactions involving this and similar intermediates will undoubtedly lead to the discovery of new and improved pharmaceutical agents.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Google Patents. (2017). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • MDPI. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • ACS Publications. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone suggest me best esterification reaction? Retrieved from [Link]

  • MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • MDPI. (2020). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • National Institutes of Health. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2017). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • ResearchGate. (2018). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Application

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 4-Aminoquinoline Derivatives from Bromoquinolines

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold The 4-aminoquinoline framework is a cornerstone in medicinal chemistry and drug development, most famously represented by the antimalarial drug chl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry and drug development, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[2] The continued exploration of novel 4-aminoquinoline analogues is driven by the need to overcome drug resistance and to develop more potent and selective therapeutic agents.[3]

This guide provides an in-depth exploration of robust and reproducible methods for synthesizing 4-aminoquinoline derivatives, with a specific focus on utilizing 4-bromoquinolines as versatile starting materials. While 4-chloroquinolines are more commonly employed due to the higher reactivity of the C-Cl bond in Nucleophilic Aromatic Substitution (SNAr) reactions, 4-bromoquinolines offer a valuable alternative, particularly for cross-coupling methodologies.[4] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.

Strategic Approaches to C-N Bond Formation at the Quinoline C4-Position

The choice of synthetic strategy is dictated by the reactivity of the specific 4-bromoquinoline substrate, the nature of the amine nucleophile, and the desired functional group tolerance. This section will dissect the core principles of each major approach, providing the causal logic behind experimental design.

Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The SNAr reaction is a foundational method for the synthesis of 4-aminoquinolines.[2] Mechanistically, it proceeds via a two-step addition-elimination sequence. The amine nucleophile attacks the electron-deficient C4 position of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide leaving group restores aromaticity and yields the 4-aminoquinoline product.

The quinoline nitrogen atom plays a crucial role by withdrawing electron density from the carbocyclic ring, thereby activating the C4 position towards nucleophilic attack. However, the carbon-bromine bond is less polarized and stronger than a carbon-chlorine bond, making 4-bromoquinolines generally less reactive than their 4-chloro counterparts in SNAr reactions. To drive the reaction to completion, harsher conditions such as high temperatures are often necessary.[4]

Catalytic Activation: In cases of sluggish reactivity, particularly with less nucleophilic amines like anilines, acid catalysis can be employed. Protonation of the quinoline ring nitrogen further increases the electrophilicity of the C4 position, facilitating nucleophilic attack.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, offering remarkable scope and functional group tolerance where classical methods fall short.[6] This palladium-catalyzed cross-coupling reaction is particularly effective for less reactive aryl halides, such as bromoquinolines, and can accommodate a wide array of primary and secondary amines.[4]

The catalytic cycle, a cornerstone of its efficacy, involves the interplay between Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Cycle cluster_reactants Inputs Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition (Rate-Determining) Pd(0)L2->Ox_Add + Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)L2 Ox_Add->Pd(II)_Complex Ligand_Exch Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exch + HNR'R'' - L Amido_Complex Palladium Amido Complex [Ar-Pd(II)-NR'R'']L2 Ligand_Exch->Amido_Complex + Base - H-Base+Br- Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Regenerates Catalyst Product 4-Aminoquinoline Product Red_Elim->Product Reactants 4-Bromoquinoline (Ar-Br) + Amine (HNR'R'') Base_Role Base (e.g., NaOtBu) Deprotonates Amine

The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are essential as they promote the rate-determining oxidative addition step and facilitate the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.[6][7]

Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst or promoter.[8] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, allowing for milder reaction conditions.[8]

The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the bromoquinoline. Reductive elimination then furnishes the 4-aminoquinoline product.

Ullmann_Condensation CuI_Source Cu(I) Salt (e.g., CuI) Cu_Amide Copper(I) Amide [Cu(I)-NR'R''] CuI_Source->Cu_Amide + Amine + Base Amine Amine (HNR'R'') Base Base (e.g., K2CO3) Ox_Add Oxidative Addition/ Coordination Cu_Amide->Ox_Add ArBr 4-Bromoquinoline (Ar-Br) ArBr->Ox_Add Cu_III_Complex Transient Cu(III) Intermediate [Ar-Cu(III)-(NR'R'')Br] Ox_Add->Cu_III_Complex Red_Elim Reductive Elimination Cu_III_Complex->Red_Elim Product 4-Aminoquinoline (Ar-NR'R'') Red_Elim->Product CuI_Regen Cu(I) Regeneration Red_Elim->CuI_Regen CuI_Regen->Cu_Amide Catalytic Cycle

The Ullmann reaction is particularly useful for coupling with certain nitrogen nucleophiles and can sometimes offer complementary reactivity to palladium-catalyzed methods.

Comparative Overview of Synthetic Methods

MethodSubstrate (Bromoquinoline)Amine ScopeKey ReagentsTypical ConditionsAdvantagesDisadvantages
SNAr Electron-deficient quinolines are better.Aliphatic > Aromatic. Strong nucleophiles favored.Base (e.g., K2CO3, Et3N), optional acid catalyst.High Temp (>120°C), Polar solvents (NMP, DMSO).Operationally simple, no transition metal catalyst.Limited scope, harsh conditions often required, less effective for electron-rich or sterically hindered substrates.
Buchwald-Hartwig Broad scope, tolerant of various functional groups.Broad scope: primary & secondary alkyl and aryl amines.Pd catalyst (Pd(OAc)2, Pd2(dba)3), Phosphine Ligand, Strong Base (NaOt-Bu).80-120°C, Anhydrous solvents (Toluene, Dioxane).Excellent scope and yields, mild conditions, high functional group tolerance.[6]Cost of Pd catalyst and ligands, requires inert atmosphere, sensitivity to air and moisture.
Ullmann Broad scope, particularly for aryl halides.Primary & secondary alkyl and aryl amines.Cu(I) salt (e.g., CuI), Base (K2CO3), optional ligand.60-150°C, Polar solvents (DMSO, DMF).Lower cost catalyst (Copper), complementary to Pd methods.Can require high temperatures, ligand may be needed for milder conditions.[8]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled with care, particularly strong bases like sodium tert-butoxide and palladium catalysts.

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Setup (Inert atmosphere if needed) Start->Setup Reagents Add Solvent, Bromoquinoline, Amine, Base, Catalyst/Ligand Setup->Reagents Reaction Heat to specified temperature (Conventional or Microwave) Reagents->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Protocol 1: Buchwald-Hartwig Amination of 4-Bromoquinoline (General Procedure)

This protocol is a robust starting point for the palladium-catalyzed amination of 4-bromoquinolines. Optimization of ligand, base, and temperature may be required for specific substrates.

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromoquinoline, the amine, Pd(OAc)2, XPhos, and NaOt-Bu.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and quench carefully by adding water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Protocol 2: Microwave-Assisted SNAr of a Bromoquinoline Derivative

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[9]

Materials:

  • Substituted 4-Bromoquinoline (1.0 equiv)

  • Aliphatic Amine (2.0-3.0 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Vessel Charging: In a microwave reaction vessel, combine the 4-bromoquinoline, amine, and K2CO3.

  • Solvent Addition: Add NMP or DMSO to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150-180 °C for 20-60 minutes.

  • Workup:

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water and brine to remove the high-boiling solvent.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Ullmann Condensation of 4-Bromoquinoline with an Aliphatic Amine

This protocol is adapted from a ligand-free CuI-catalyzed amination and serves as a good starting point for exploring Ullmann-type couplings.[8]

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Aliphatic Amine (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Dimethylformamide (DMF) or DMSO

Procedure:

  • Reaction Setup: To a reaction vial, add CuI, K2CO3, 4-bromoquinoline, and the aliphatic amine.

  • Solvent Addition: Add the solvent (DMF or DMSO).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at 100-140 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Add water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of 4-aminoquinoline derivatives from bromoquinolines is a versatile endeavor achievable through several powerful synthetic methodologies. For substrates unreactive under SNAr conditions, the Buchwald-Hartwig amination stands out as the premier choice, offering unparalleled scope and efficiency. The Ullmann condensation provides a cost-effective, copper-catalyzed alternative that complements the palladium-based methods. The selection of the optimal protocol requires careful consideration of the substrate's electronic and steric properties, the nucleophilicity of the amine, and the desired scale of the reaction. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the rational design and execution of synthetic routes toward novel 4-aminoquinoline derivatives for applications in drug discovery and beyond.

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Method

palladium-catalyzed reactions involving Methyl 8-bromoquinoline-4-carboxylate

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 8-bromoquinoline-4-carboxylate For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 8-bromoquinoline-4-carboxylate

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Its functionalization is key to tuning biological activity, and among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.[1] Methyl 8-bromoquinoline-4-carboxylate is a versatile building block, featuring a reactive C-Br bond at a strategic position, primed for elaboration.

This guide provides an in-depth technical overview of several key palladium-catalyzed reactions for the derivatization of this substrate. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical logic, enabling researchers to adapt and optimize these protocols for their specific synthetic targets. We will explore the causality behind reagent selection and reaction conditions, ensuring each protocol is a robust and self-validating system for generating novel quinoline derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds between aryl halides and organoboron compounds, valued for the stability and low toxicity of the boron reagents.[2][3] For Methyl 8-bromoquinoline-4-carboxylate, this reaction opens a direct path to 8-aryl or 8-vinyl quinolines, crucial intermediates in drug discovery.[4][5]

Mechanistic Insight

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The palladium(0) catalyst first inserts into the C-Br bond of the quinoline. Subsequently, a base activates the boronic acid to form a boronate complex, which facilitates the transfer of the organic group from boron to palladium (transmetalation). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the cycle.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r L₂Pd(II)(Ar)(R) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product Ar-R red_elim->product arbr Quinoline-Br arbr->ox_add rboronic R-B(OH)₂ + Base rboronic->transmetal

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Application Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl- and vinylboronic acids with Methyl 8-bromoquinoline-4-carboxylate.

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Toluene and Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel, add Methyl 8-bromoquinoline-4-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq). The use of a pre-formed catalyst like Pd(PPh₃)₄ is convenient and reliable for many standard couplings.[7]

  • Solvent Addition: Add the degassed solvent mixture of Toluene/H₂O (4:1). The water is essential for the activity of the inorganic base.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-substituted quinoline derivative.

Data Summary: Representative Suzuki-Miyaura Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90A standard, reliable system for many aryl bromides.[8]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane10080-95Often provides higher yields, especially for challenging substrates.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene10085-98A modern, highly active system tolerant of many functional groups.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[10] For Methyl 8-bromoquinoline-4-carboxylate, this provides direct access to 8-alkynylquinolines, which are valuable precursors for synthesizing more complex heterocyclic systems and are found in various functional materials.[11]

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center before the final product is formed via reductive elimination.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Ox. Add. (Ar-Br) pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Red. Elim. product Ar-C≡CR pd2_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne + Base cu_acetylide->pd2_complex cu_acetylide->cu_halide

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
Application Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Terminal Alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Reaction vessel with inert gas setup

Step-by-Step Methodology:

  • Vessel Preparation: In a dry reaction vessel, dissolve Methyl 8-bromoquinoline-4-carboxylate (1.0 eq) in a mixture of THF and TEA (2:1 v/v).

  • Inert Atmosphere: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the mixture under a positive flow of inert gas. The mixture may turn yellow or dark brown.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor by TLC or LC-MS. The formation of an amine hydrohalide salt precipitate is common.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salt precipitate and catalysts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, coupling aryl halides with a wide range of amines.[12][13] This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of a lead compound.[14] Applying this to Methyl 8-bromoquinoline-4-carboxylate allows for the synthesis of 8-aminoquinoline derivatives.

Mechanistic Insight

Similar to other cross-couplings, the reaction proceeds via an oxidative addition of the aryl bromide to a Pd(0) complex.[12] The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. The final C-N bond is formed through reductive elimination, which releases the arylamine product and regenerates the Pd(0) catalyst.[15] The development of bulky, electron-rich phosphine ligands by Buchwald and others was critical to making this reaction general and high-yielding.[14]

Application Protocol: General Procedure for Buchwald-Hartwig Amination

G start Start: Prepare Reaction Vessel step1 Add Quinoline-Br, Amine, and Base (e.g., NaOtBu) start->step1 step2 Seal, Evacuate, and Backfill with Argon (3x) step1->step2 step3 Add Pd₂(dba)₃ and Ligand (e.g., BINAP) under Argon step2->step3 step4 Add Anhydrous, Degassed Solvent (e.g., Toluene) step3->step4 step5 Heat Reaction Mixture (e.g., 100 °C) with Stirring step4->step5 step6 Monitor Progress by TLC/LC-MS step5->step6 step7 Cool to RT, Quench with Water step6->step7 step8 Extract with Organic Solvent (e.g., Ethyl Acetate) step7->step8 step9 Wash, Dry, and Concentrate step8->step9 end Purify by Column Chromatography step9->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Primary or Secondary Amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • BINAP or Xantphos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Reagent Loading (Glovebox Recommended): Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu is highly air-sensitive). Add the Methyl 8-bromoquinoline-4-carboxylate.

  • Reagent Addition: Remove the vessel from the glovebox. Add the degassed solvent followed by the amine coupling partner via syringe.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC/LC-MS).

  • Quenching and Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the desired 8-aminoquinoline product.

Other Important Palladium-Catalyzed Transformations

Beyond the "big three" cross-coupling reactions, other palladium-catalyzed transformations are highly relevant for functionalizing Methyl 8-bromoquinoline-4-carboxylate.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to 8-vinylquinoline derivatives.[16][17] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine).[18] Intramolecular versions of this reaction are also powerful for creating fused ring systems.[16]

Carbonylation Reactions

Palladium catalysts are highly effective at promoting the insertion of carbon monoxide (CO) into the C-Br bond.[19][20] By trapping the resulting acyl-palladium intermediate with a nucleophile, a variety of carbonyl compounds can be synthesized.[21] For example, reacting Methyl 8-bromoquinoline-4-carboxylate under a CO atmosphere in the presence of an alcohol (alkoxycarbonylation) would yield a diester, while using an amine (aminocarbonylation) would produce an amide.[22] These reactions are exceptionally useful for building molecular complexity in a single step.

Conclusion

Methyl 8-bromoquinoline-4-carboxylate is a powerful and versatile starting material for the synthesis of novel, functionalized quinoline derivatives. The palladium-catalyzed reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, among others—provide a robust and adaptable toolkit for researchers in medicinal chemistry and materials science. By understanding the mechanistic principles and the rationale behind the specific protocols, scientists can confidently apply and optimize these methods to accelerate their research and development programs.

References

  • ResearchGate. Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for.... Available at: [Link]

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  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • National Institutes of Health (NIH). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]

  • ACS Publications. Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development. Available at: [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). 8-Bromo-2-methylquinoline. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Palladium-Catalyzed Reactions. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. Recent Developments in Palladium Catalyzed Carbonylation Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

  • YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig reaction: an update | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • RosDok. Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. Available at: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • PubMed. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling reactions of aryl mesylates. Available at: [Link]

  • Chemical Science (RSC Publishing). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Available at: [Link]

  • YouTube. HECK REACTION: Heterocyclic reactants mechanism. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

Sources

Application

Application of Methyl 8-bromoquinoline-4-carboxylate in the Development of Potent Enzyme Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2] A significant portion of these biological activities arise from the ability of quinoline-based molecules to act as potent and selective enzyme inhibitors.[1] For instance, quinoline derivatives have been successfully developed as inhibitors of crucial enzymes such as kinases, DNA methyltransferases, and dihydroorotate dehydrogenase.[3][4]

Methyl 8-bromoquinoline-4-carboxylate emerges as a particularly valuable starting material for the synthesis of novel enzyme inhibitors. This compound possesses two key functional handles for chemical modification: the bromine atom at the 8-position and the methyl carboxylate group at the 4-position. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[5] Concurrently, the methyl ester at the 4-position can be readily converted into a carboxamide, enabling the exploration of interactions with the target enzyme through a diverse array of amine building blocks.[6] This dual functionality provides a powerful platform for generating extensive chemical libraries with tailored properties for specific enzyme targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 8-bromoquinoline-4-carboxylate as a versatile scaffold for the design and synthesis of potent enzyme inhibitors. We will delve into the strategic considerations for inhibitor design, provide detailed synthetic protocols for derivatization, and outline robust methodologies for evaluating their inhibitory activity against a representative enzyme class, protein kinases.

Strategic Design of Inhibitor Libraries from Methyl 8-bromoquinoline-4-carboxylate

The rational design of an inhibitor library from Methyl 8-bromoquinoline-4-carboxylate hinges on the strategic modification of its two key functional groups. The overarching goal is to generate a diverse set of molecules that can probe the chemical space of an enzyme's active site to identify potent and selective binders.

Rationale for Modification at the 8-Position

The 8-position of the quinoline ring provides an excellent vector for introducing substituents that can occupy hydrophobic pockets or form specific interactions with the target enzyme. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 8-position of the quinoline and a wide variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties, which can be tailored to fit into specific binding pockets of the target enzyme.[5]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 8-position. This can introduce hydrogen bond donors and acceptors, as well as charged groups, to enhance binding affinity and selectivity.

Rationale for Modification at the 4-Position

The methyl carboxylate at the 4-position is readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to form carboxamides. This modification is crucial for several reasons:

  • Increased Structural Diversity: The vast commercial availability of primary and secondary amines allows for the generation of a large and diverse library of carboxamides.

  • Modulation of Physicochemical Properties: The nature of the amine can be varied to fine-tune the solubility, lipophilicity, and metabolic stability of the final compounds.[7]

  • Probing for Key Interactions: The carboxamide linkage provides a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which can form critical interactions with the amino acid residues in the enzyme's active site.

The combination of modifications at both the 8- and 4-positions allows for a combinatorial approach to library synthesis, rapidly generating a multitude of structurally diverse compounds for screening.

Synthetic Protocols for the Derivatization of Methyl 8-bromoquinoline-4-carboxylate

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of Methyl 8-bromoquinoline-4-carboxylate.

Protocol 1: Hydrolysis of Methyl 8-bromoquinoline-4-carboxylate to 8-bromoquinoline-4-carboxylic acid

This initial step is necessary to prepare the scaffold for subsequent amide coupling reactions.

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 8-bromoquinoline-4-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 8-bromoquinoline-4-carboxylic acid as a solid.

Protocol 2: Amide Coupling to Synthesize 8-bromoquinoline-4-carboxamides

This protocol describes the formation of the amide bond between the carboxylic acid and a representative amine.

Materials:

  • 8-bromoquinoline-4-carboxylic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-bromoquinoline-4-carboxamide.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 8-bromoquinoline-4-carboxamides

This protocol details the introduction of an aryl or heteroaryl group at the 8-position.

Materials:

  • 8-bromoquinoline-4-carboxamide

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add the 8-bromoquinoline-4-carboxamide (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat in a microwave reactor at 100-140°C for 30-60 minutes.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 8-arylquinoline-4-carboxamide derivative.

Workflow for Developing Enzyme Inhibitors

The following diagram illustrates the general workflow for developing enzyme inhibitors starting from Methyl 8-bromoquinoline-4-carboxylate.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Biological Evaluation cluster_3 Lead Candidate start Methyl 8-bromoquinoline-4-carboxylate hydrolysis Hydrolysis (Protocol 1) start->hydrolysis acid 8-bromoquinoline-4-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (Protocol 2) acid->amide_coupling suzuki Suzuki Coupling (Protocol 3) amide_coupling->suzuki library Diverse Inhibitor Library suzuki->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar SAR Studies & Lead Optimization hit_id->sar lead Optimized Enzyme Inhibitor sar->lead

Caption: Workflow for enzyme inhibitor development.

Application in Kinase Inhibition

Protein kinases are a major class of enzymes that are dysregulated in many diseases, particularly cancer, making them prime targets for drug discovery.[8] The quinoline scaffold has been successfully employed in the development of numerous kinase inhibitors.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling pathway that can be targeted by a kinase inhibitor developed from the Methyl 8-bromoquinoline-4-carboxylate scaffold.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Kinase_B

Caption: Inhibition of a kinase signaling pathway.

Protocols for In-Vitro Kinase Inhibition Assays

The following protocols are designed for the high-throughput screening of the synthesized quinoline derivatives against a target kinase. Fluorescence-based assays are commonly used due to their sensitivity and amenability to automation.[2]

Protocol 4: ADP-Glo™ Kinase Assay

This commercially available luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized quinoline inhibitors

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoline inhibitors in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the inhibitor solution.

  • Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to all wells to start the reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (containing DMSO instead of inhibitor). Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of the synthesized compounds should be summarized in a clear and concise format for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Inhibitory Activity of Synthesized Quinoline Derivatives against Target Kinase

Compound IDR¹ (8-position)R² (4-position)IC₅₀ (nM)
MBQC BrOCH₃>10,000
Inhibitor-1 PhenylNH-Phenyl50
Inhibitor-2 4-FluorophenylNH-Phenyl25
Inhibitor-3 PhenylNH-Benzyl150
Inhibitor-4 Pyridin-4-ylNH-Phenyl35
... .........

IC₅₀ values are representative and should be determined experimentally.

Conclusion and Future Perspectives

Methyl 8-bromoquinoline-4-carboxylate represents a highly versatile and valuable starting material for the development of novel enzyme inhibitors. Its amenability to derivatization at two distinct positions allows for the rapid generation of diverse chemical libraries. The synthetic protocols and screening methodologies outlined in this application note provide a robust framework for identifying and optimizing potent and selective inhibitors against a range of enzyme targets, with a particular focus on the therapeutically important class of protein kinases.

Future work should focus on expanding the diversity of the chemical library by exploring a wider range of cross-coupling partners and amine building blocks. Furthermore, detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will undoubtedly contribute to the discovery of novel therapeutic agents for a variety of human diseases.

References

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chem Biol. 2024. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. 2021.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. J App Pharm Sci. 2017.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. 2024. [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. 2019.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. J Med Chem. 2019. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Enzyme Analysis. G-Biosciences.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J Med Chem. 2016.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Arab J Chem. 2017.
  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. [Link]

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Method

Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds using Methyl 8-bromoquinoline-4-carboxylate

Introduction: The Strategic Value of the Quinoline Scaffold and Methyl 8-bromoquinoline-4-carboxylate as a Versatile Building Block The quinoline ring system is a privileged scaffold in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold and Methyl 8-bromoquinoline-4-carboxylate as a Versatile Building Block

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. The functionalization of the quinoline core allows for the fine-tuning of its steric and electronic properties, enabling the development of novel compounds with tailored activities.

Methyl 8-bromoquinoline-4-carboxylate is a particularly valuable starting material for the synthesis of complex quinoline derivatives. The bromine atom at the 8-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The methyl ester at the 4-position, an electron-withdrawing group, modulates the reactivity of the quinoline ring and provides a site for further synthetic transformations. This guide provides detailed application notes and protocols for leveraging Methyl 8-bromoquinoline-4-carboxylate in the construction of complex heterocyclic compounds, with a focus on robust and reproducible synthetic methodologies.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-8 position of Methyl 8-bromoquinoline-4-carboxylate is well-suited for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Hetaryl Moieties

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-deficient heterocyclic halides like our substrate, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often crucial. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide.[2]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and prevent side reactions. For sensitive substrates, milder bases may be necessary.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be successful, particularly with boronate esters.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-4-carboxylate with Phenylboronic Acid

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 8-bromoquinoline-4-carboxylate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 8-phenylquinoline-4-carboxylate.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10080-90
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O8575-85
2-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9570-80

Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L_n-Br OxAdd->PdII_Ar Transmetalation Transmetalation (Ar'B(OH)2 + Base) PdII_Ar->Transmetalation PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are essential. Ligands like Xantphos, Josiphos, or BrettPhos have shown great efficacy in promoting the coupling of a wide range of amines with aryl halides.[5] The choice of ligand can be critical for achieving high yields and preventing side reactions, especially with challenging substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base depends on the pKa of the amine and the sensitivity of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 8-bromoquinoline-4-carboxylate with Morpholine

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by Methyl 8-bromoquinoline-4-carboxylate and morpholine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield Methyl 8-morpholinoquinoline-4-carboxylate.

Visualization: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reagents Combine Reactants: - Methyl 8-bromoquinoline-4-carboxylate - Amine - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Reaction Heat under Inert Atmosphere (100-110 °C, 12-24h) Solvent->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide range of functionalized alkynes.[6][7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, is the primary catalyst. A copper(I) salt, such as CuI, is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: While the amine base can act as the solvent, other aprotic solvents like THF or DMF can also be used, particularly for less soluble substrates.

Experimental Protocol: Sonogashira Coupling of Methyl 8-bromoquinoline-4-carboxylate with Phenylacetylene

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Methyl 8-bromoquinoline-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 8-(phenylethynyl)quinoline-4-carboxylate.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[8][9] It provides a powerful method for the synthesis of substituted alkenes.

Experimental Protocol: Heck Reaction of Methyl 8-bromoquinoline-4-carboxylate with Methyl Acrylate

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • P(o-tol)₃ (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine Methyl 8-bromoquinoline-4-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, triethylamine, and methyl acrylate.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.[10][11]

Experimental Protocol: Cyanation of Methyl 8-bromoquinoline-4-carboxylate

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • dppf (0.04 equiv)

  • Anhydrous DMF

Procedure:

  • To a microwave vial, add Methyl 8-bromoquinoline-4-carboxylate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF and seal the vial.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, concentrate, and purify by chromatography to yield Methyl 8-cyanoquinoline-4-carboxylate.

PART 2: Cycloaddition Reactions for the Construction of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic compounds in a highly stereospecific and convergent manner. The quinoline ring, with its electron-deficient nature, can participate in these reactions as either a diene or a dienophile, depending on the reaction partner and conditions.[12]

Quinoline as a Dienophile in Diels-Alder Reactions

When reacted with an electron-rich diene, the electron-deficient quinoline ring can act as a dienophile in an inverse-electron-demand Diels-Alder reaction. This provides a route to complex, fused heterocyclic systems.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) (3.0 equiv)

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether)

Procedure:

  • In a sealed, heavy-walled pressure tube, combine Methyl 8-bromoquinoline-4-carboxylate and the electron-rich diene.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to 180-220 °C for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, purify the reaction mixture directly by column chromatography to isolate the cycloadduct.

Visualization: Diels-Alder Reaction Logical Flow

Diels_Alder_Logic Start Identify Reaction Partners Diene Diene (Electron-rich or Electron-neutral) Start->Diene Dienophile Dienophile (Electron-deficient Quinoline) Start->Dienophile Reaction [4+2] Cycloaddition Diene->Reaction Dienophile->Reaction Conditions Select Reaction Conditions (Thermal or Lewis Acid Catalysis) Conditions->Reaction Product Fused Heterocyclic Product Reaction->Product

Caption: Logical flow for planning a Diels-Alder reaction with a quinoline derivative.

Conclusion

Methyl 8-bromoquinoline-4-carboxylate is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. The strategic placement of the bromo and methyl ester functionalities allows for a wide range of synthetic manipulations, including a variety of palladium-catalyzed cross-coupling reactions and cycloaddition reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this quinoline derivative and to generate novel molecules with potential applications in medicine and materials science. Careful consideration of the catalyst system, reaction conditions, and the electronic nature of the coupling partners is key to achieving successful and reproducible outcomes.

References

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  • S. D. Walker, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 2012, 134, 1494–1497. [Link]

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  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed., 2012, 51, 11073-11077. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. ACS Catal., 2021, 11, 13865–13876. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collect. Czech. Chem. Commun., 2002, 67, 1039-1054. [Link]

  • D. A. R. D. S. Ruiz, et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev., 2011, 111, 2113–2143. [Link]

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  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Med. Chem. Lett., 2011, 21, 5216-5219. [Link]

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Application

Strategic Synthesis of Quinoline-4-Carboxamide Derivatives: A Guide to Laboratory Preparation

An Application Note and Protocol for Researchers Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-4-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-4-carboxamide derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a detailed technical overview and validated laboratory protocols for the synthesis of these valuable compounds. We will explore a robust and widely adopted two-stage synthetic strategy, beginning with the formation of the critical quinoline-4-carboxylic acid intermediate via the Pfitzinger and Doebner reactions, followed by standard amide coupling procedures to yield the final target molecules. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the experimental causality and methodology behind these synthetic transformations.

Introduction: The Significance of the Quinoline-4-Carboxamide Core

The quinoline ring system is a recurring motif in both natural products and synthetic drugs.[3] The strategic incorporation of a carboxamide functional group at the 4-position has proven to be a highly effective strategy for enhancing pharmacological potency and modulating physicochemical properties.[1] This has led to the discovery of compounds with significant efficacy against challenging diseases. For instance, certain quinoline-4-carboxamide series have demonstrated multistage antimalarial activity and potent in vivo efficacy, addressing the urgent need for new treatments against drug-resistant Plasmodium falciparum.[4][5] Furthermore, their utility as anticancer agents is well-documented, with derivatives acting as inhibitors of crucial cellular targets like topoisomerases and protein kinases.[1]

The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune properties such as lipophilicity, metabolic stability, and target specificity.[3][4] This guide focuses on the foundational chemical reactions that enable the construction of diverse libraries of these derivatives.

Overview of the Primary Synthetic Workflow

The most common and versatile approach to synthesizing quinoline-4-carboxamide derivatives is a two-part process. This strategy decouples the formation of the heterocyclic core from the introduction of the final amide substituent, allowing for a modular and convergent synthesis.

  • Part I: Synthesis of the Quinoline-4-Carboxylic Acid Intermediate. This involves constructing the quinoline ring system with a carboxylic acid at the 4-position. The two most prominent named reactions for this purpose are the Pfitzinger reaction and the Doebner reaction.

  • Part II: Amide Bond Formation. The prepared quinoline-4-carboxylic acid is then coupled with a selected primary or secondary amine using standard peptide coupling reagents to furnish the desired quinoline-4-carboxamide derivative.

G cluster_0 PART I: Quinoline Core Synthesis cluster_1 PART II: Amide Coupling Isatin + Ketone Isatin + Ketone Pfitzinger Reaction Pfitzinger Reaction Isatin + Ketone->Pfitzinger Reaction Aniline + Aldehyde + Pyruvic Acid Aniline + Aldehyde + Pyruvic Acid Doebner Reaction Doebner Reaction Aniline + Aldehyde + Pyruvic Acid->Doebner Reaction Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid Pfitzinger Reaction->Quinoline-4-Carboxylic Acid Doebner Reaction->Quinoline-4-Carboxylic Acid Amide Coupling Amide Coupling Quinoline-4-Carboxylic Acid->Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling Final Product Quinoline-4-Carboxamide Derivative Amide Coupling->Final Product

Figure 1: High-level synthetic workflow.

Part I: Synthesis of Quinoline-4-Carboxylic Acid

Method A: The Pfitzinger Reaction

The Pfitzinger reaction is a one-pot synthesis that constructs the quinoline-4-carboxylic acid core from the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, typically in the presence of a strong base.[6]

Expertise & Causality: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring to form an intermediate keto-acid.[6] This intermediate then undergoes condensation with the enolizable ketone to form an enamine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. The choice of a strong base (e.g., potassium hydroxide) is critical for the initial ring-opening of isatin. The main advantage of this method is its operational simplicity. However, a key limitation is that the reaction conditions are harsh, precluding the use of isatins with base-sensitive functional groups.[7]

Pfitzinger Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Hydrolysis + Base Base Base (e.g., KOH) Imine Imine KetoAcid->Imine Condensation + Ketone Ketone Carbonyl Compound (with α-methylene) Enamine Enamine (Tautomerization) Imine->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Dehydration (-H₂O)

Figure 2: Mechanism of the Pfitzinger Reaction.

Detailed Experimental Protocol (General)

This protocol is adapted from methodologies used in the synthesis of antimalarial compounds.[4]

  • Reagent Preparation: In a microwave-safe vessel, combine the substituted isatin (1.0 eq.), the corresponding ketone (e.g., 1-(p-tolyl)ethanone, 1.2 eq.), and potassium hydroxide (3.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 ratio, to a concentration of ~0.2 M).

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation to 125 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., 2N HCl) to a pH of ~3-4.

  • Isolation: The resulting precipitate is the quinoline-4-carboxylic acid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Table 1: Examples of Pfitzinger Reaction Conditions and Yields

Isatin DerivativeKetoneBaseConditionsYieldReference
Isatin1-(p-tolyl)ethanoneKOHEtOH/H₂O, MW, 125°CGood[4]
5-Bromo-isatin1-(p-tolyl)ethanoneKOHEtOH/H₂O, MW, 125°CGood[4]
IsatinVarious aromatic ketonesKOHEtOH, refluxGood[8]
7-Trifluoromethyl-isatin1,1,1-TrifluoroacetoneNaOHH₂O, 110°C, Autoclave97%[9]
Method B: The Doebner Reaction

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10] This method offers greater flexibility than the Pfitzinger reaction, as it allows for variation in two of the three components, enabling broader diversification of the quinoline core.[7]

Expertise & Causality: The reaction typically proceeds under reflux in a solvent like ethanol.[8] The mechanism involves the initial formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization and oxidation (aromatization) lead to the final product.[10] While versatile, the reaction can be sensitive to the electronic properties of the aniline; electron-deficient anilines may result in lower yields under standard conditions, sometimes necessitating the use of catalysts like Lewis acids to drive the reaction to completion.[11]

Detailed Experimental Protocol (General)

This protocol is based on conventional heating methods described in the literature.[8]

  • Reagent Combination: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials. Dry the product under vacuum.

Table 2: Examples of Doebner Reaction Conditions

Aniline DerivativeAldehydeCatalyst/SolventConditionsReference
Substituted anilinesBenzaldehydeEthanol (no catalyst)Reflux[8]
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF / Toluene100 °C[11]
AnilineBenzaldehydeSulfamic acid / 1,4-dioxane/n-butanol110 °C[12]

Part II: Amide Coupling to Form the Final Product

The final step in the synthesis is the formation of the amide bond between the quinoline-4-carboxylic acid intermediate and a desired amine. This is a robust and high-yielding transformation, typically accomplished using standard peptide coupling reagents.[13]

Expertise & Causality: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often low-yielding. Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A common and effective combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt acts as an additive that traps the activated acid to form an activated ester, which is less reactive than the O-acylisourea but more stable and reacts cleanly with the amine to form the amide bond, minimizing side products and racemization in chiral substrates.[13] A base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and any acid formed during the reaction.

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid Quinoline-4-Carboxylic Acid Active_Intermediate O-Acylisourea Intermediate Acid->Active_Intermediate + EDC EDC EDC Active_Ester Activated Ester Active_Intermediate->Active_Ester + HOBt HOBt HOBt Product Quinoline-4-Carboxamide Active_Ester->Product + Amine Amine Amine (R-NH₂)

Sources

Method

Application Notes and Protocols for the Functionalization of the Quinoline Core at the 8-Position

Introduction: The Strategic Importance of the Quinoline C8-Position in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline C8-Position in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The precise functionalization of the quinoline ring is a critical aspect of drug design, as the position and nature of substituents profoundly influence the pharmacological profile, including efficacy, selectivity, and safety.[4]

Among the various positions on the quinoline ring, the C8-position holds unique strategic importance. Its location on the carbocyclic ring, peri to the ring nitrogen, allows for the introduction of substituents that can engage in critical interactions with biological targets. Furthermore, functional groups at the C8-position can serve as versatile handles for further molecular elaboration, enabling the exploration of a vast chemical space. However, the inherent electronic and steric properties of the quinoline ring present distinct challenges to the selective functionalization of the C8-position.[4] While the C2-position is often more readily functionalized due to electronic factors and proximity to the nitrogen atom, achieving high regioselectivity at the C8-position has been a focal point of intense research.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for the functionalization of the quinoline core at the 8-position. We will delve into both classical and modern synthetic strategies, explaining the underlying principles and providing field-proven protocols to empower the synthesis of novel 8-substituted quinoline derivatives.

Strategic Approaches to C8-Functionalization: A Methodological Overview

The journey to selectively modify the C8-position of the quinoline nucleus can be broadly categorized into three main strategies:

  • Direct C-H Functionalization: This modern and atom-economical approach aims to directly convert the C8-H bond into a new C-C or C-heteroatom bond.

  • Classical Electrophilic Aromatic Substitution: Traditional methods that leverage the inherent reactivity of the quinoline ring towards electrophiles.

  • Synthesis from Pre-functionalized Precursors: Building the quinoline ring with the desired C8-functionality already in place or using readily available 8-substituted quinolines as starting materials.

The following sections will explore these strategies in detail, providing both the "why" and the "how" for their successful implementation.

Direct C-H Functionalization: The Modern Paradigm

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more efficient and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] In the context of quinoline, achieving C8-selectivity is a significant challenge due to the often-competing reactivity at other positions, particularly C2.[5] The key to unlocking C8-selectivity often lies in the use of directing groups.

N-Oxide Directed C8-Arylation and Alkylation

A highly effective strategy to steer functionalization to the C8-position is the use of the quinoline N-oxide as a directing group. The oxygen atom of the N-oxide can coordinate to a transition metal catalyst, bringing it into close proximity to the C8-H bond and facilitating its activation.[6][7]

Causality Behind the Method: The N-oxide serves as a traceless directing group; it can be readily removed after the C-H functionalization step to yield the desired 8-substituted quinoline. Palladium and rhodium complexes have proven particularly effective in catalyzing these transformations.[6][8] The choice of catalyst, ligands, and reaction conditions is crucial for achieving high C8-selectivity over the electronically favored C2-position.[6]

Experimental Workflow: N-Oxide Directed C-H Functionalization

Caption: Workflow for C8-functionalization via a quinoline N-oxide intermediate.

Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies that have demonstrated high selectivity for the C8-position.[6]

Materials:

  • Quinoline N-oxide (1.0 eq)

  • Aryl iodide (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous toluene

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add quinoline N-oxide, the aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 8-arylquinoline N-oxide.

  • Deoxygenation: Dissolve the 8-arylquinoline N-oxide in dichloromethane (DCM) and treat with PCl₃ (1.2 eq) at 0 °C. Stir for 1-2 hours.

  • Quench the reaction carefully with saturated NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final 8-arylquinoline.

Self-Validation: The success of this protocol is validated by the selective formation of the C8-arylated product, which can be confirmed by NMR spectroscopy (observing the characteristic shifts and coupling patterns of the quinoline protons) and mass spectrometry. The intermediate N-oxide should also be characterized to confirm the regioselectivity of the C-H activation step.

Classical Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. In the case of quinoline, the reaction outcome is highly dependent on the reaction conditions, particularly the acidity of the medium.

Nitration of Quinoline

Nitration of quinoline provides a direct route to introduce a nitro group, a versatile functional handle, at the C5 and C8 positions.

Causality Behind the Method: Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated to form the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. The electrophilic substitution, therefore, occurs on the less deactivated carbocyclic ring. The reaction typically yields a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[9][10] The separation of these isomers can be challenging but is often achievable through chromatography or crystallization.

Reaction Scheme: Nitration of Quinoline

Caption: Electrophilic nitration of quinoline yields a mixture of 5- and 8-isomers.

Protocol 2: Synthesis of 8-Nitroquinoline via Nitration

Materials:

  • Quinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Ammonium hydroxide (for neutralization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ in an ice bath.

  • Slowly add quinoline to the cold sulfuric acid while stirring.

  • Prepare a nitrating mixture by carefully adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with ammonium hydroxide until it is alkaline.

  • The nitroquinolines will precipitate. Collect the solid by filtration and wash with cold water.

  • The mixture of 5-nitro and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.

Self-Validation: The identity and purity of the 8-nitroquinoline isomer must be confirmed by melting point analysis and spectroscopic methods (NMR, IR, and MS) and compared with literature data.

Synthesis from Pre-functionalized Precursors

An alternative and often highly efficient strategy is to utilize quinolines that are already functionalized at the 8-position as starting materials for further derivatization. 8-Aminoquinoline and 8-hydroxyquinoline are two of the most important and readily available precursors.

Synthesis and Derivatization of 8-Aminoquinoline

8-Aminoquinoline is a crucial intermediate, particularly in the synthesis of antimalarial drugs like primaquine and pamaquine.[11]

Synthesis of 8-Aminoquinoline: The most common route to 8-aminoquinoline is the reduction of 8-nitroquinoline, which is obtained from the nitration of quinoline as described in Protocol 2.[11]

Protocol 3: Reduction of 8-Nitroquinoline to 8-Aminoquinoline

Materials:

  • 8-Nitroquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure (using SnCl₂):

  • Suspend 8-nitroquinoline in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and make it strongly alkaline with NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain 8-aminoquinoline, which can be further purified by crystallization or distillation.[12]

Derivatization of 8-Aminoquinoline: The amino group at the C8-position is a versatile functional handle that can undergo a wide range of transformations, including:

  • Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.

  • N-Alkylation and N-Arylation: Buchwald-Hartwig amination or other cross-coupling reactions to form C-N bonds.[13]

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., -OH, -halogen, -CN) in Sandmeyer-type reactions.

Synthesis and Derivatization of 8-Hydroxyquinoline

8-Hydroxyquinoline (Oxine) is a powerful chelating agent and a valuable building block in medicinal chemistry and materials science.[14][15][16]

Synthesis of 8-Hydroxyquinoline: The classical Skraup synthesis is a common method for preparing 8-hydroxyquinoline from o-aminophenol and glycerol.[14][17]

Protocol 4: Skraup Synthesis of 8-Hydroxyquinoline

Materials:

  • o-Aminophenol (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., o-nitrophenol)

Procedure:

  • Carefully mix o-aminophenol, glycerol, and the oxidizing agent in a flask.

  • Slowly and cautiously add concentrated H₂SO₄ while cooling the flask in an ice bath.

  • Heat the reaction mixture gently at first, then more strongly to reflux for several hours.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Neutralize with a base (e.g., NaOH) to precipitate the crude 8-hydroxyquinoline.

  • The product can be purified by steam distillation followed by recrystallization.

Derivatization of 8-Hydroxyquinoline: The hydroxyl group at the C8-position allows for:

  • O-Alkylation and O-Acylation: Formation of ethers and esters.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing further substitution to the C5 and C7 positions.

  • Metal Complexation: The ability to form stable complexes with a wide range of metal ions is a hallmark of 8-hydroxyquinoline and its derivatives.[18]

Summary of Key Methodologies

Methodology Key Principle Advantages Limitations Typical Reagents
N-Oxide Directed C-H Functionalization Use of a traceless directing group to achieve C8-selectivity in transition metal-catalyzed reactions.High regioselectivity, atom economy, access to diverse C-C and C-heteroatom bonds.Requires additional steps for N-oxide formation and removal.Quinoline N-oxide, Pd or Rh catalysts, aryl halides, olefins.
Electrophilic Nitration Protonation of the quinoline nitrogen deactivates the pyridine ring, directing electrophilic attack to the carbocyclic ring.Direct introduction of a versatile nitro group in a single step.Often results in a mixture of 5- and 8-isomers requiring separation.HNO₃, H₂SO₄.
Synthesis from 8-Aminoquinoline Reduction of 8-nitroquinoline provides a key intermediate for a wide range of subsequent transformations.Provides access to a plethora of derivatives via the versatile amino group.A multi-step process starting from quinoline.8-Nitroquinoline, reducing agents (SnCl₂, H₂/Pd).
Skraup Synthesis of 8-Hydroxyquinoline Construction of the quinoline ring from acyclic precursors to directly install the 8-hydroxy group.A direct, classical method to an important building block.Can have harsh reaction conditions and limited substrate scope.o-Aminophenol, glycerol, H₂SO₄.

Conclusion and Future Outlook

The functionalization of the quinoline core at the 8-position is a pivotal task in the development of new pharmaceuticals and functional materials. While classical methods such as electrophilic substitution and the synthesis of pre-functionalized building blocks remain highly relevant, modern transition-metal-catalyzed C-H functionalization techniques have revolutionized the field.[4][8] The ability to use directing groups, such as the N-oxide, to achieve high regioselectivity for the C8-position opens up new avenues for the rapid and efficient synthesis of complex quinoline derivatives.[4][6]

As the demand for novel molecular architectures continues to grow, the development of even more selective, efficient, and sustainable methods for C8-functionalization will be a key area of research. Future innovations may include the use of photoredox catalysis, enzymatic transformations, and novel directing group strategies to further expand the synthetic toolbox available to researchers in this exciting and impactful field.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • Method for synthesizing 8-hydroxyquinoline.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. [Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Royal Society of Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. [Link]

  • Minisci‐type aroylation and alkylation reaction of quinolines,... ResearchGate. [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Science Publishing. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]

  • Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. ACS Publications. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • Directed (ortho) Metallation. University of Connecticut. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Process for the preparation of 8-hydroxyquinoline.
  • C–H remote halogenation (Cl/Br/I) of 8‐substituted quinolines under transition metal‐free condition. ResearchGate. [Link]

  • The Synthesis of Some 8-Aminoquinolines. ACS Publications. [Link]

  • The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. ResearchGate. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. ACS Publications. [Link]

  • Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium. ResearchGate. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Reddit. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis. Study.com. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]

  • Preparation of 8-aminoquinoline. PrepChem.com. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Quinoline: A versatile heterocyclic. National Center for Biotechnology Information. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of Methyl 8-bromoquinoline-4-carboxylate Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 8-bromoquinoline-4-carboxylate. Recognizing the challenges often enco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 8-bromoquinoline-4-carboxylate. Recognizing the challenges often encountered in multi-step organic syntheses, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and reproducibility. The methodologies and advice presented herein are grounded in established chemical principles and supported by authoritative literature.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of Methyl 8-bromoquinoline-4-carboxylate is most effectively approached through a two-stage process. The first stage involves the construction of the key intermediate, 8-bromoquinoline-4-carboxylic acid. The second stage is the esterification of this intermediate to yield the final product. This strategy allows for the purification of the intermediate, which can significantly improve the yield and purity of the final product.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid cluster_1 Stage 2: Esterification Starting_Materials 2-Bromoaniline + Diethyl 2-(ethoxymethylene)malonate Intermediate_1 4-Hydroxy-8-bromoquinoline-3-carboxylate Starting_Materials->Intermediate_1 Gould-Jacobs Reaction Intermediate_2 4-Hydroxy-8-bromoquinoline Intermediate_1->Intermediate_2 Saponification & Decarboxylation Intermediate_3 4-Chloro-8-bromoquinoline Intermediate_2->Intermediate_3 Chlorination (e.g., POCl3) Key_Intermediate 8-Bromoquinoline-4-carboxylic acid Intermediate_3->Key_Intermediate Hydrolysis Final_Product Methyl 8-bromoquinoline-4-carboxylate Key_Intermediate->Final_Product Esterification (e.g., SOCl2, MeOH)

Caption: Overall synthetic workflow for Methyl 8-bromoquinoline-4-carboxylate.

Stage 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid

This initial stage can be the most challenging, with multiple potential points for yield loss. The Gould-Jacobs reaction is a robust method for constructing the quinoline core from an aniline derivative.[1][2][3]

Experimental Protocol: A Multi-Step Approach
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate
  • In a reaction vessel equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 130-140°C for 2 hours to form the anilinomethylenemalonate intermediate.[1]

  • Increase the temperature to 250°C and maintain for 30 minutes to facilitate thermal cyclization. This is typically performed in a high-boiling point solvent like Dowtherm A.[1]

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with a suitable solvent (e.g., ethanol) to purify the product.

Step 2: Saponification and Decarboxylation to form 8-bromoquinolin-4-ol
  • Suspend the crude ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the solid has completely dissolved, indicating the completion of saponification.

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Heat the acidic mixture to reflux to induce decarboxylation, affording 8-bromoquinolin-4-ol.

  • Cool the mixture and collect the solid product by filtration, wash with water, and dry.

Step 3: Chlorination to form 4-chloro-8-bromoquinoline
  • Carefully add 8-bromoquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 4-6 hours.

  • After completion, cautiously pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.[1]

Step 4: Hydrolysis to 8-bromoquinoline-4-carboxylic acid
  • While direct hydrolysis of the 4-chloro derivative can be challenging, a more common route to the carboxylic acid is via a nitrile intermediate.

  • Alternatively, the carboxylic acid can be introduced earlier in the synthesis, for example, by modifying the Gould-Jacobs reaction conditions or starting materials, though this can be more complex.

Troubleshooting Guide for Stage 1

Q: My Gould-Jacobs reaction is resulting in a low yield of the cyclized product. What are the common causes and solutions?

A: Low yields in the Gould-Jacobs reaction can often be attributed to incomplete cyclization. The cyclization step is a thermal electrocyclization that requires high temperatures, typically around 250°C.[3]

  • Insufficient Temperature: Ensure your reaction setup can achieve and maintain the required temperature. The use of a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial for even heat distribution.[1]

  • Reaction Time: While the initial condensation is relatively fast, the cyclization step may require a longer reaction time at high temperatures. Monitor the reaction progress by TLC.

  • Purity of Starting Materials: Impurities in the 2-bromoaniline can interfere with the reaction. Ensure the starting material is pure before use.

Q: During the chlorination with POCl₃, I am getting a dark, tarry mixture instead of a clean product. How can I avoid this?

A: The reaction of hydroxyquinolines with POCl₃ can be aggressive.

  • Temperature Control: Add the 8-bromoquinolin-4-ol to the POCl₃ in portions to control the initial exotherm.

  • Careful Workup: The workup procedure is critical. Pouring the reaction mixture onto ice must be done slowly and with vigorous stirring to dissipate the heat from the exothermic reaction between POCl₃ and water.

  • Use of a Co-solvent: In some cases, the use of a high-boiling point inert solvent can help to moderate the reaction.

Frequently Asked Questions (FAQs) for Stage 1

Q: Why is the Gould-Jacobs reaction the preferred method for this synthesis?

A: The Gould-Jacobs reaction is a reliable and well-established method for the synthesis of 4-hydroxyquinolines from anilines.[2][3] It allows for the construction of the core quinoline structure with the desired substitution pattern at the 4-position, which can then be further functionalized.

Q: Are there alternative methods to the Gould-Jacobs reaction?

A: Yes, other named reactions for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedlander syntheses.[4] However, the Gould-Jacobs reaction is often advantageous for producing 4-hydroxyquinolines, which are key intermediates for the synthesis of quinoline-4-carboxylic acids.

Q: What is the mechanism of the Gould-Jacobs reaction?

A: The reaction proceeds in two main steps. First, a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The second step is a high-temperature thermal 6-electron electrocyclization to form the quinoline ring.[2][3]

Gould_Jacobs_Mechanism Aniline 2-Bromoaniline Addition Michael Addition Aniline->Addition Malonate Diethyl ethoxymethylenemalonate Malonate->Addition Intermediate Anilinomethylenemalonate Intermediate Addition->Intermediate -EtOH Cyclization Thermal Electrocyclization (~250°C) Intermediate->Cyclization Product Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate Cyclization->Product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Stage 2: Esterification of 8-Bromoquinoline-4-carboxylic acid

This is the final step to obtain the target molecule. The choice of esterification method can significantly impact the overall yield and purity.

Experimental Protocol: Fischer Esterification
  • Suspend 8-bromoquinoline-4-carboxylic acid (1 equivalent) in methanol (in excess).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide for Stage 2

Q: My esterification reaction is not going to completion, and I observe unreacted carboxylic acid. How can I improve the conversion?

A: Fischer esterification is an equilibrium-controlled reaction. To drive it towards the product side:

  • Use of Excess Alcohol: Employing methanol as the solvent ensures a large excess, which shifts the equilibrium towards the ester.

  • Water Removal: Ensure all reagents and glassware are dry, as water can hydrolyze the ester back to the carboxylic acid.

  • Choice of Catalyst: Thionyl chloride (SOCl₂) can be a more effective catalyst than sulfuric acid. It reacts with the carboxylic acid to form an acyl chloride in situ, which is more reactive towards the alcohol.

Q: I am having trouble with the purification of the final product. What are the recommended methods?

A:

  • Column Chromatography: This is a highly effective method for separating the ester from any remaining starting material and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a highly pure product.

Frequently Asked Questions (FAQs) for Stage 2

Q: Are there alternative esterification methods I can use?

A: Yes, several other methods can be employed, especially for acid-sensitive substrates or to avoid the use of strong acids.

  • DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be used to activate the carboxylic acid for reaction with methanol. This method is typically performed at room temperature and gives high yields.[5]

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of methanol.

Q: How can I confirm the successful synthesis of Methyl 8-bromoquinoline-4-carboxylate?

A: Spectroscopic methods are essential for characterization.

  • ¹H NMR: The appearance of a singlet integrating to three protons around 3.9-4.1 ppm is indicative of the methyl ester group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₈BrNO₂) should be observed.

  • IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at around 1720-1740 cm⁻¹ are key indicators.

Quantitative Data Summary
StepStarting MaterialKey ReagentsReaction TypeExpected YieldPurity
Gould-Jacobs 2-BromoanilineDiethyl ethoxymethylenemalonateCyclization60-75%>90% after wash
Chlorination 8-Bromoquinolin-4-olPOCl₃Chlorination75-90%>95% after recrystallization
Esterification 8-Bromoquinoline-4-carboxylic acidMethanol, H₂SO₄/SOCl₂Esterification80-95%>98% after chromatography

Safety Precautions

  • 2-Bromoaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases. Use in a well-ventilated fume hood.

  • High Temperatures: The Gould-Jacobs reaction requires very high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google P
  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. [Link]

  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. (URL not available)
  • US2876255A - Preparation of bromo acids and esters - Google P
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Prof. Elliot. (URL not available)
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 8-bromoquinoline-4-carboxylate by Column Chromatography

Welcome to the technical support center for the purification of crude Methyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Methyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific quinoline derivative by column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Purifying Quinoline-4-Carboxylates

Methyl 8-bromoquinoline-4-carboxylate, a key intermediate in various synthetic pathways, presents a unique set of purification challenges. The presence of the basic quinoline nitrogen, the electron-withdrawing carboxylate group, and the bromo substituent creates a molecule with moderate polarity and a predisposition to certain undesirable interactions with standard silica gel. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of Methyl 8-bromoquinoline-4-carboxylate.

Question 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?

Answer:

Streaking, or tailing, is a common issue with quinoline derivatives on silica gel. The primary cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform flow of the compound, resulting in elongated spots on a TLC plate and broad, overlapping bands on a column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be achieved by incorporating a small amount of a basic additive into your eluent system.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your chosen solvent system. The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical elution profile.

    • Ammonia Solution: For more polar solvent systems, a small amount of a methanolic ammonia solution can be used.

  • Adjust the Mobile Phase Polarity: While streaking is primarily due to the acid-base interaction, optimizing the polarity of your eluent is also crucial. A solvent system that is too polar can sometimes exacerbate the issue. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

Question 2: I'm experiencing low recovery of my product from the column. Where is my compound going?

Answer:

Low recovery can be attributed to two main factors: irreversible adsorption to the silica gel or decomposition of the compound during chromatography.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: As mentioned above, the strong interaction with acidic silanol groups can, in some cases, lead to your compound being permanently stuck to the column.

    • The TEA Trick: Using triethylamine in your eluent is the first line of defense against this.

    • Methanol "Flush": If you suspect your compound is still on the column after your initial elution, you can try flushing the column with a very polar solvent, such as 5-10% methanol in dichloromethane. This will elute most compounds from the silica. However, be aware that this will also elute many impurities.

  • Investigate Potential Decomposition: The acidic nature of silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. The resulting 8-bromoquinoline-4-carboxylic acid is significantly more polar and will likely remain at the top of your column under normal elution conditions.

    • TLC Analysis of the Crude Mixture: Before running your column, perform a TLC of your crude material. Spot the crude material on a TLC plate and let it sit for 30-60 minutes before developing. If you see a new, more polar spot appear over time, this is an indication of decomposition on the silica.

    • Use a Deactivated Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase.

      • Neutral Alumina: Alumina can be a good alternative to silica gel for basic compounds. Ensure you use neutral alumina, as basic alumina might be too reactive.

      • Treated Silica: You can prepare a slurry of your silica gel in your eluent containing triethylamine and then pack your column. This ensures the silica is fully deactivated before your compound is loaded.

Question 3: I'm having trouble separating my product from a very similar impurity. How can I improve the resolution?

Answer:

Improving the separation of closely related compounds requires a systematic approach to optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Fine-Tune Your Solvent System:

    • TLC is Key: The ideal solvent system for your column is one that gives your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate. This provides the best balance for good separation.

    • Experiment with Different Solvents: Don't be afraid to try different solvent combinations. For example, if a hexane/ethyl acetate system isn't working, try a dichloromethane/ethyl acetate or a toluene/ethyl acetate system. The different solvent properties can alter the selectivity of the separation.

  • Optimize Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area of the stationary phase and provides more opportunities for the compounds to interact and separate.

    • Flow Rate: A slower flow rate can improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.

  • Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.

Experimental Protocol: Column Chromatography of Methyl 8-bromoquinoline-4-carboxylate

This protocol provides a starting point for the purification. It is essential to first optimize the solvent system using Thin Layer Chromatography (TLC).

1. Materials and Reagents:

Material/ReagentGradePurpose
Crude Methyl 8-bromoquinoline-4-carboxylateN/ASample to be purified
Silica Gel60 Å, 230-400 meshStationary Phase
n-HexaneHPLC GradeMobile Phase (Non-polar)
Ethyl AcetateHPLC GradeMobile Phase (Polar)
Triethylamine (TEA)Reagent GradeMobile Phase Additive
DichloromethaneHPLC GradeSample Loading/Flushing
TLC PlatesSilica gel 60 F254Reaction/Column Monitoring

2. Procedure:

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a 7:3 mixture of hexane:ethyl acetate.

  • Aim for a solvent system that gives the product spot an Rf value of ~0.3.

  • Once an optimal solvent ratio is found, add 1% (v/v) of triethylamine to the chosen eluent.

Step 2: Column Packing

  • Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the chosen eluent (containing TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude material in a minimal amount of dichloromethane.

  • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method and generally gives better separation.

  • Carefully add the dry-loaded sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the column.

  • Begin collecting fractions. The volume of the fractions will depend on the size of the column.

  • Monitor the elution process by TLC, spotting every few fractions.

  • Once the product begins to elute, collect the fractions containing the pure compound.

Step 5: Product Isolation

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 8-bromoquinoline-4-carboxylate.

Visualization of the Purification Workflow

Purification_Workflow Crude Crude Methyl 8-bromoquinoline-4-carboxylate TLC TLC Analysis & Solvent System Optimization (e.g., 7:3 Hexane:EtOAc + 1% TEA) Crude->TLC Optimize Separation Column_Prep Column Preparation (Slurry pack with deactivated silica) TLC->Column_Prep Select Eluent Loading Sample Loading (Dry loading method) Column_Prep->Loading Elution Elution & Fraction Collection Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Analyze Fractions Monitoring->Elution Continue/Adjust Isolation Combine Pure Fractions & Evaporate Solvent Monitoring->Isolation Identify Pure Fractions Pure_Product Pure Methyl 8-bromoquinoline-4-carboxylate Isolation->Pure_Product

Caption: Workflow for the purification of Methyl 8-bromoquinoline-4-carboxylate.

Logical Relationship of Troubleshooting

Troubleshooting_Logic Problem Observed Problem (e.g., Streaking, Low Recovery) Cause1 Root Cause 1: Acid-Base Interaction (Quinoline N + Si-OH) Problem->Cause1 Cause2 Root Cause 2: Compound Decomposition (Ester Hydrolysis) Problem->Cause2 Solution1 Solution: Deactivate Silica (Add Triethylamine to Eluent) Cause1->Solution1 Cause2->Solution1 Reduces Acidity Solution2 Solution: Use Alternative Stationary Phase (e.g., Neutral Alumina) Cause2->Solution2

Caption: Troubleshooting logic for common purification issues.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

Troubleshooting

optimizing reaction conditions for cross-coupling with bromoquinolines

Welcome to the Technical Support Center for optimizing cross-coupling reactions with bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the lab.

Introduction: The Challenge and Opportunity of Bromoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromoquinolines, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[1][2] However, the quinoline moiety itself presents a significant challenge: the nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[3][4] This guide provides troubleshooting strategies and optimized protocols to overcome these challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromoquinolines often challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the quinoline ring, which can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[3][4] Additionally, the electronic properties of the quinoline ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]

Q2: How does the position of the bromine atom (e.g., 2-bromo vs. 3-bromo vs. 8-bromo) on the quinoline ring affect reactivity?

A2: The position of the bromine atom significantly impacts the electronic environment of the C-Br bond and its accessibility to the catalyst.

  • 2- and 4-Bromoquinolines: These positions are electronically activated towards oxidative addition due to the influence of the nitrogen atom.

  • 3- and 6-Bromoquinolines: These positions are generally less reactive and can be more challenging to couple.[6]

  • Steric Hindrance: Bromine atoms at positions adjacent to bulky substituents or at the 8-position can be sterically hindered, requiring specific ligands to facilitate the reaction.

Q3: What is the general order of reactivity for aryl halides in cross-coupling reactions?

A3: The reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[7] Bromoquinolines offer a good balance of reactivity and stability, making them common substrates. Aryl chlorides are often more challenging and may require more specialized catalyst systems.[6]

Q4: My starting bromoquinoline has other functional groups. Will they interfere with the reaction?

A4: It depends on the functional group. Groups with labile protons, such as primary amines (-NH2), alcohols (-OH), or carboxylic acids (-COOH), can interfere with the reaction by reacting with the base or the organometallic coupling partner.[8] It is often necessary to protect these groups before performing the cross-coupling reaction.

The Catalytic Cycle: A Visual Overview

The success of any cross-coupling reaction hinges on the efficiency of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this cycle is key to diagnosing and solving problems.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with bromoquinolines.

Troubleshooting_Workflow Start Low/No Yield Check_Basics 1. Verify Basics: - Inert atmosphere (N2/Ar)? - Anhydrous solvents/reagents? - Reagent purity? Start->Check_Basics Catalyst_Activity 2. Assess Catalyst: - Catalyst/precatalyst fresh? - Inactive Pd black visible? Check_Basics->Catalyst_Activity Basics OK Failure Consult Specialist Check_Basics->Failure Issue Found & Fixed, Still No Yield Condition_Screen 3. Screen Reaction Parameters: - Ligand - Base - Solvent - Temperature Catalyst_Activity->Condition_Screen Catalyst OK Catalyst_Activity->Failure Catalyst Degradation Success Reaction Optimized Condition_Screen->Success Yield Improved Condition_Screen->Failure No Improvement

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

Issue 1: Low to No Yield of the Desired Product

  • Potential Cause: Inactive catalyst due to oxygen sensitivity or impurities.

    • Troubleshooting Step: Ensure all reagents and solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[11] Impurities in the starting material, such as elemental sulfur, can act as catalyst poisons.[12]

  • Potential Cause: Catalyst poisoning by the quinoline nitrogen.

    • Troubleshooting Step: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald or Hartwig ligands).[13][14] These ligands promote the desired catalytic cycle and can sterically hinder the coordination of the quinoline nitrogen to the palladium center.

  • Potential Cause: Inappropriate choice of base.

    • Troubleshooting Step: The base is crucial for the transmetalation step. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common.[7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. A screen of different bases may be necessary.

  • Potential Cause: Poor solubility of reagents.

    • Troubleshooting Step: Choose a solvent system that fully dissolves all components at the reaction temperature. For Suzuki reactions, mixtures like 1,4-dioxane/water or toluene/water are often effective.[8][13]

Issue 2: Formation of a Debrominated Side Product (Hydrodehalogenation)

  • Potential Cause: Presence of water or other protic sources.

    • Troubleshooting Step: This is a common side reaction. Ensure all reagents and solvents are strictly anhydrous.[11]

  • Potential Cause: The chosen base or solvent is promoting the side reaction.

    • Troubleshooting Step: Switching to a different base or solvent system can sometimes minimize hydrodehalogenation.

Issue 3: Formation of Homocoupled Products

  • Potential Cause (Suzuki): Oxidative conditions leading to boronic acid homocoupling.

    • Troubleshooting Step: Rigorously degas the reaction mixture to remove oxygen.

  • Potential Cause (Sonogashira): Copper-catalyzed alkyne homocoupling (Glaser coupling).[15]

    • Troubleshooting Step: Minimize the amount of copper co-catalyst or switch to "copper-free" Sonogashira conditions. Ensure the reaction is run under strictly anaerobic conditions as oxygen promotes this side reaction.[16]

Specific Coupling Reaction Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for coupling bromoquinolines with boronic acids or esters.[13]

  • Catalyst & Ligand Selection:

    • For simple couplings, Pd(PPh₃)₄ can be effective.

    • For more challenging substrates, using a Pd(OAc)₂ or a precatalyst with a bulky, electron-rich ligand like XPhos or SPhos is recommended to overcome catalyst inhibition and promote efficient reaction.[5][13]

Catalyst SystemLigandBaseSolventTemp (°C)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good for electronically activated bromoquinolines.[13]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O90A robust system for a variety of substrates.[13]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100Excellent for challenging, electron-rich, or sterically hindered substrates.[13]
  • General Suzuki-Miyaura Protocol:

    • To an oven-dried reaction vessel, add the bromoquinoline (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel and purge with argon or nitrogen for 15 minutes.[11]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.[11]

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing arylamines from bromoquinolines.[17]

  • Catalyst & Ligand Selection:

    • This reaction almost always requires bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the C-N reductive elimination step, which is often rate-limiting.[14]

    • Using advanced precatalysts (e.g., G3 or G4 palladacycles) can improve reaction efficiency and reproducibility.[18]

Ligand FamilyExamplesBaseSolventTemp (°C)Application Notes
BiarylphosphinesRuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane80-110Highly effective for a broad range of amines, including challenging heteroaryl amines.[19]
Josiphos-typetBuXPhosK₂CO₃, Cs₂CO₃t-BuOH100Useful for specific applications and can sometimes offer unique reactivity.
  • General Buchwald-Hartwig Protocol:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).

    • Seal and purge with argon.

    • Add the bromoquinoline (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture (typically 100-110 °C) and monitor by TLC or LC-MS.

    • After completion, cool, quench carefully with water, and extract with an organic solvent.

    • Wash, dry, and purify the product.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples bromoquinolines with terminal alkynes.[13]

  • Catalyst & Co-catalyst:

    • The standard system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15]

    • The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • General Sonogashira Protocol:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

    • Add an anhydrous solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 equiv).[13]

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

    • Stir at the desired temperature (room temperature to 80 °C) and monitor the reaction.[13]

    • Work up by removing the amine salt by filtration or extraction, then purify the crude product.

Heck Coupling (C-C Alkene Formation)

The Heck reaction couples bromoquinolines with alkenes.[13]

  • Catalyst & Ligand Selection:

    • Simple systems like Pd(OAc)₂ with PPh₃ can be effective.

    • For challenging or sterically hindered alkenes, bulky monophosphine ligands may be required to promote the reaction and avoid side reactions.[20]

  • General Heck Protocol:

    • In a sealed tube, combine the bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a ligand such as PPh₃ (4-10 mol%), and a base like NEt₃ (1.5 mmol).[13]

    • Add an anhydrous solvent (e.g., DMF or acetonitrile).

    • Seal the tube and heat (typically 80-120 °C) until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and wash with water to remove salts.

    • Dry and concentrate the organic layer, and purify the product.

References

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from ResearchGate. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from MDPI. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from NCBI. [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from NCBI. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2025, August 6). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Retrieved from ResearchGate. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Leeds. [Link]

  • National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from NCBI. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from NCBI. [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from YouTube. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from Reddit. [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from MDPI. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from Reddit. [Link]

  • National Center for Biotechnology Information. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from NCBI. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from NCBI. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed reduction of quinolines under mild reaction conditions. Retrieved from RSC Publishing. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from ePrints Soton. [Link]

  • YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

Sources

Optimization

preventing side reactions in the synthesis of Methyl 8-bromoquinoline-4-carboxylate

Technical Support Center: Synthesis of Methyl 8-bromoquinoline-4-carboxylate Welcome to the technical support guide for the synthesis of Methyl 8-bromoquinoline-4-carboxylate. This resource is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 8-bromoquinoline-4-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 8-bromoquinoline-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on the proactive prevention of side reactions to ensure high yield and purity.

Introduction: Navigating the Synthetic Landscape

The synthesis of Methyl 8-bromoquinoline-4-carboxylate is a critical process for creating advanced intermediates in pharmaceutical research. The quinoline scaffold is a privileged structure in medicinal chemistry, and precise functionalization is paramount.[1] However, the pathway to this target molecule is fraught with potential side reactions, including polymerization, poor regioselectivity in bromination, and incomplete esterification. This guide provides a framework for understanding the causality behind these challenges and offers field-proven strategies for mitigating them.

The recommended synthetic approach involves a three-stage process, beginning with the construction of the quinoline core from a pre-functionalized starting material to ensure unambiguous regiochemistry of the bromine substituent. This is followed by the final esterification step.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Esterification A 2-Bromoaniline + Pyruvic Acid B 8-Bromoquinoline-4-carboxylic Acid A->B Doebner Reaction (Acid Catalyst, Heat) C Methyl 8-bromoquinoline-4-carboxylate B->C Fischer Esterification (Methanol, H₂SO₄)

Caption: Recommended synthetic workflow for Methyl 8-bromoquinoline-4-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.

Problem Area 1: Quinoline Ring Formation (Doebner Reaction)

Q1: My reaction to form 8-bromoquinoline-4-carboxylic acid resulted in a low yield and a significant amount of black, intractable tar. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

The formation of tar is a classic side reaction in quinoline syntheses like the Doebner and Skraup-Doebner-von Miller reactions.[2] It arises from the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates formed in situ. High temperatures and strong acid concentrations exacerbate this issue.

Causality: The mechanism involves the conjugate addition of aniline to an unsaturated ketone, followed by cyclization and oxidation.[3][4] However, the reactive intermediates can also polymerize under the harsh reaction conditions.

Solutions:

  • Temperature Control: Avoid excessive heating. Maintain the reaction temperature strictly within the recommended range (typically reflux in a suitable solvent, but monitor for exotherms). Overheating significantly accelerates polymerization over the desired intramolecular cyclization.

  • Gradual Addition: Add the acid catalyst or the aldehyde component portion-wise to the reaction mixture. This keeps the instantaneous concentration of reactive intermediates low, disfavoring polymerization.

  • Use of a Mild Oxidant/Moderator: While some Doebner-von Miller syntheses rely on an oxidant, traditional Skraup variations use moderators like ferrous sulfate or boric acid to control the reaction's vigor.[3] For the Doebner reaction with pyruvic acid, precise temperature control is the most critical factor.

  • Solvent Choice: Using a high-boiling point solvent that allows for controlled reflux can be beneficial. Some modern protocols utilize greener approaches, such as solvent-free conditions with specific catalysts, to minimize side reactions.[2]

Doebner_Side_Reaction Start Aniline + α,β-Unsaturated Carbonyl Intermediate Conjugate Adduct (Reactive Intermediate) Start->Intermediate Conjugate Addition Product Desired Quinoline Product Intermediate->Product Intramolecular Cyclization (Controlled Temp.) SideProduct Polymerization / Tar Intermediate->SideProduct Intermolecular Polymerization (Excess Heat / High Concentration)

Caption: Competing pathways in the Doebner quinoline synthesis.

Q2: My TLC analysis after the Doebner reaction shows multiple spots close to my product spot. Are these isomers?

A2: Identifying and Preventing Isomeric Impurities

While starting with 2-bromoaniline strongly directs the formation of the 8-bromo isomer, minor regioisomers can still form, though this is less common than other impurities. The more likely culprits are:

  • Incompletely Cyclized Intermediates: The reaction may not have gone to completion.

  • Byproducts from Pyruvic Acid: Pyruvic acid can undergo self-condensation or decarboxylation under acidic conditions.

  • Oxidized or Reduced Species: Depending on the specific variant and workup, partially hydrogenated (tetrahydroquinoline) or over-oxidized species can form.

Solutions:

  • Confirm Reaction Completion: Monitor the reaction using TLC until the starting material (2-bromoaniline) is fully consumed.

  • Optimize Reaction Time and Temperature: Ensure the reaction is held at the optimal temperature for a sufficient duration to drive the cyclization to completion. A typical reflux time is 2-4 hours, but this should be determined empirically.[5]

  • Purification: The primary method for removing these closely related impurities is careful column chromatography or recrystallization of the carboxylic acid product from a suitable solvent like ethanol or acetic acid.

Problem Area 2: Esterification of the Carboxylic Acid

Q3: My Fischer esterification of 8-bromoquinoline-4-carboxylic acid is very slow, incomplete, or leads to product degradation.

A3: Optimizing the Esterification Step

Fischer esterification is an equilibrium-limited reaction.[6] The presence of the electron-withdrawing quinoline ring can also slightly reduce the nucleophilicity of the carbonyl oxygen, slowing the reaction. Degradation can occur if excessively harsh conditions (very high temperatures or prolonged reaction times) are used.

Solutions:

  • Drive the Equilibrium:

    • Use a Large Excess of Methanol: Methanol should be used as the solvent to push the equilibrium towards the product side.

    • Remove Water: While difficult in a standard reflux setup, using a Dean-Stark trap with a co-solvent like toluene can remove the water byproduct, though this complicates the procedure.

  • Alternative, Non-Equilibrium Methods: For a more robust and often faster reaction, consider converting the carboxylic acid to a more reactive intermediate first.

    • Acyl Chloride Formation: React the 8-bromoquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate is then quenched with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester quantitatively and rapidly at lower temperatures.

    • Coupling Reagents: Use standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for reaction with methanol.[7]

  • Temperature Management: If using the Fischer method, maintain a gentle reflux. For the acyl chloride method, the reaction can often be performed at room temperature or even 0 °C, minimizing the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Q: What is the single most important factor for ensuring the correct 8-bromo regiochemistry? A: Using 2-bromoaniline as the starting material is the most critical decision. Synthesizing the quinoline-4-carboxylic acid first and then attempting a regioselective bromination is significantly more challenging due to the complex directing effects of the heterocyclic ring and the deactivating carboxyl group, which can lead to a mixture of 5-, 6-, and 7-bromo isomers.[8][9]

Q: How pure do my starting materials need to be? A: High purity is essential. Impurities in 2-bromoaniline can lead to corresponding impurities in the final product that are difficult to remove. Pyruvic acid should be fresh as it can dimerize or polymerize upon storage.

Q: What analytical methods are best for monitoring this synthesis? A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at each step. Use a solvent system like ethyl acetate/hexane to track the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product, especially for verifying the regiochemistry of the bromine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify any major impurities.

Optimized Experimental Protocol

This protocol outlines the recommended synthetic pathway with key control points highlighted.

Step 1: Synthesis of 8-Bromoquinoline-4-carboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromoaniline (1.0 eq) and ethanol.

  • In a separate beaker, mix pyruvic acid (1.2 eq) and a suitable aldehyde, such as benzaldehyde (1.1 eq), and add this mixture to the flask.

  • Slowly add a catalytic amount of concentrated hydrochloric or sulfuric acid.

  • Heat the mixture to a controlled reflux (approx. 80-90°C) for 3-5 hours. (Critical Point: Monitor temperature closely to prevent tar formation).

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-bromoaniline spot disappears.

  • Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate.

  • Adjust the pH to ~4-5 with a sodium hydroxide solution to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry. Recrystallize from ethanol or acetic acid for purification.

Step 2: Synthesis of Methyl 8-bromoquinoline-4-carboxylate (Fischer Esterification)

  • Suspend the purified 8-bromoquinoline-4-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 20-40 eq, serving as the solvent).

  • Carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 4-8 hours. (Critical Point: This is an equilibrium reaction; ensure sufficient time and excess alcohol).

  • Monitor by TLC until the starting carboxylic acid is consumed.

  • Cool the mixture and carefully neutralize the acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary

ParameterStage 1: Doebner ReactionStage 2: Esterification
Key Reagents 2-Bromoaniline, Pyruvic Acid8-Bromoquinoline-4-carboxylic acid, Methanol
Catalyst Conc. HCl or H₂SO₄Conc. H₂SO₄
Solvent EthanolMethanol
Temperature 80-90 °C (Reflux)~65 °C (Reflux)
Typical Time 3-5 hours4-8 hours
Key Side Reaction Polymerization / Tar FormationIncomplete Reaction (Equilibrium)
Mitigation Strategy Strict temperature controlUse large excess of methanol
Expected Yield 60-75%80-95%

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Process for preparing bromo-substituted quinolines.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Lahna, F. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Sheng, R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Singh, B., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Esterification of 8-Bromoquinoline-4-Carboxylic Acid

Welcome to the technical support guide for the esterification of 8-bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the esterification of 8-bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will dissect the common challenges, provide robust troubleshooting strategies, and offer detailed, field-proven protocols to enhance the success of your experiments.

Introduction: Understanding the Core Challenges

The esterification of 8-bromoquinoline-4-carboxylic acid is a nuanced process, often more complex than standard esterification reactions. The inherent electronic and steric properties of the substrate are the primary sources of these challenges:

  • Electronic Deactivation: The quinoline ring is an electron-withdrawing system, which reduces the nucleophilicity of the carboxylic acid group. This deactivation makes the carbonyl carbon less susceptible to nucleophilic attack by the alcohol, often leading to sluggish or incomplete reactions.

  • Steric Hindrance: The peri-interaction between the bromine atom at the 8-position and the carboxylic acid group at the 4-position can create steric hindrance, impeding the approach of the alcohol.

  • Basicity of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can be protonated under acidic conditions, which are commonly employed in Fischer esterification. This can affect the solubility and reactivity of the starting material.

  • Potential for Side Reactions: The bromo substituent may be susceptible to nucleophilic substitution or other side reactions under harsh reaction conditions.

This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Q1: My Fischer esterification of 8-bromoquinoline-4-carboxylic acid is giving very low yields. What are the primary causes and how can I improve the conversion?

A1: Low conversion in the Fischer esterification of this substrate is a frequent issue. The reaction is an equilibrium process, and for deactivated substrates, the equilibrium often lies unfavorably towards the starting materials.[1][2]

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Catalysis The quinoline nitrogen can be protonated, consuming some of the acid catalyst and reducing its effective concentration.Increase the loading of the acid catalyst (e.g., H₂SO₄, TsOH) to ensure sufficient protonation of the carbonyl oxygen.[1]
Equilibrium Limitation The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.[3]1. Use a large excess of the alcohol: This shifts the equilibrium towards the product side according to Le Chatelier's principle.[1][2] 2. Remove water as it forms: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[1][3]
Low Reaction Temperature/Short Reaction Time The deactivating effect of the quinoline ring may necessitate more forcing conditions to achieve a reasonable reaction rate.Increase the reaction temperature (reflux) and extend the reaction time. Monitor the reaction progress by TLC to determine the point of maximum conversion.[4]
Q2: I am observing the formation of impurities during the reaction. What are the likely side reactions and how can I minimize them?

A2: The presence of the bromoquinoline moiety can lead to specific side reactions, particularly under harsh acidic or basic conditions.

Causality and Solutions:

  • Decarboxylation: At very high temperatures, quinoline-4-carboxylic acids can undergo decarboxylation.

    • Solution: Avoid excessive heating. If high temperatures are necessary, consider alternative esterification methods that proceed under milder conditions.

  • Hydrolysis of the Bromo Group: While generally stable, prolonged heating in the presence of strong nucleophiles could potentially lead to substitution of the bromine atom.

    • Solution: Use milder reaction conditions where possible. If this is a persistent issue, protecting groups might be considered, though this adds complexity.

Q3: The purification of my 8-bromoquinoline-4-carboxylate ester is proving difficult. What strategies can I employ for effective purification?

A3: The basicity of the quinoline nitrogen and the overall polarity of the molecule can complicate purification by standard column chromatography.

Causality and Solutions:

Problem Explanation Recommended Solution
Streaking on Silica Gel The basic quinoline nitrogen can interact strongly with the acidic silica gel, leading to poor separation.1. Neutralize the column: Add a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine) to the eluent to suppress the interaction between the product and the silica gel. 2. Use alternative stationary phases: Consider using neutral or basic alumina for chromatography.
Co-elution with Starting Material The ester and the carboxylic acid may have similar polarities, making separation challenging.1. Optimize the solvent system: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often resolve closely eluting spots. 2. Aqueous workup: Before chromatography, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid into the aqueous layer.[5][6]
Crystallization Issues The product may be an oil or difficult to crystallize.1. Trituration: If the product is an amorphous solid, trituration with a non-polar solvent (e.g., hexane, diethyl ether) can induce crystallization and remove non-polar impurities. 2. Recrystallization: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).[5]

Frequently Asked Questions (FAQs)

Q: Is Fischer esterification the best method for this substrate?

A: While it is a classical method, the harsh conditions required may not be ideal. For sensitive substrates or when higher yields are desired under milder conditions, alternative methods are often superior.

Q: What are some alternative esterification methods for 8-bromoquinoline-4-carboxylic acid?

A: Several modern esterification protocols are well-suited for challenging substrates:

  • DCC/DMAP Coupling (Steglich Esterification): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds at room temperature under neutral conditions and is highly effective for sterically hindered and acid-labile substrates.[7][8][9]

  • Acid Chloride Formation Followed by Esterification: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

  • Other Coupling Agents: A wide array of peptide coupling reagents can also be used for esterification, such as TBTU, HATU, and COMU.[10] These are often highly efficient but can be more expensive.

Q: How can I confirm the successful formation of the ester?

A: A combination of spectroscopic methods should be used:

  • ¹H NMR: Look for the appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a quartet and a triplet for an ethyl ester).

  • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift, typically in the range of 160-175 ppm.

  • IR Spectroscopy: The C=O stretch of the ester will appear at a higher frequency (typically 1730-1750 cm⁻¹) compared to the carboxylic acid (typically 1700-1725 cm⁻¹). The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear.

  • Mass Spectrometry: This will confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Improved Fischer Esterification

This protocol is optimized for driving the equilibrium towards the product.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromoquinoline-4-carboxylic acid (1.0 eq).

  • Add the desired alcohol as the solvent (at least 20 eq).

  • Add a suitable solvent to fill the Dean-Stark trap (e.g., toluene).

  • Carefully add concentrated sulfuric acid (0.2 - 0.5 eq) as the catalyst.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification using DCC/DMAP

This protocol is recommended for higher yields under mild conditions.

  • Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).[7]

  • Add the alcohol (1.2 - 1.5 eq) and a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 - 1.3 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Logical Flowchart for Method Selection

Esterification_Method_Selection start Starting Material: 8-Bromoquinoline-4-carboxylic Acid check_sensitivity Is the substrate sensitive to acid or heat? start->check_sensitivity fischer Method 1: Fischer Esterification (H+, Alcohol, Reflux) check_sensitivity->fischer No steglich Method 2: Steglich Esterification (DCC, DMAP, RT) check_sensitivity->steglich Yes acid_chloride Method 3: Acid Chloride Pathway (SOCl₂, Pyridine) steglich->acid_chloride Alternative for high reactivity

Caption: Decision tree for selecting an appropriate esterification method.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_method Which method was used? start->check_method fischer_node Fischer Method check_method->fischer_node Fischer steglich_node Steglich Method check_method->steglich_node Steglich fischer_solutions Troubleshooting: - Increase catalyst loading - Remove water (Dean-Stark) - Increase alcohol excess - Extend reaction time/temp fischer_node->fischer_solutions steglich_solutions Troubleshooting: - Ensure anhydrous conditions - Check reagent quality (DCC) - Increase reaction time - Verify DMAP activity steglich_node->steglich_solutions

Caption: A workflow for troubleshooting low-yield esterification reactions.

References

  • Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Khan Academy. (2019). Esterification of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • Dalton Transactions Blog. (n.d.). Emily Cuffin-Munday, Development Editor. [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of Methyl 8-bromoquinoline-4-carboxylate

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 8-bromoquinoline-4-carboxylate. As a key intermediate in pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 8-bromoquinoline-4-carboxylate. As a key intermediate in pharmaceutical research and development, ensuring a robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-scale production. Our approach is grounded in established reaction mechanisms and validated with practical, field-tested insights to ensure scientific integrity and successful outcomes.

I. Strategic Overview: The Synthetic Pathway

The recommended and most convergent approach for the synthesis of Methyl 8-bromoquinoline-4-carboxylate on a scalable basis is a two-step process. This pathway leverages the well-established Doebner reaction to construct the core quinoline-4-carboxylic acid scaffold, followed by a standard Fischer esterification .[1][2] An alternative, more direct route utilizing methyl pyruvate in a modified Doebner reaction is also discussed as a process optimization strategy.[3]

The primary pathway is as follows:

  • Step 1: Doebner Reaction - Synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid from 2-bromoaniline, benzaldehyde, and pyruvic acid.

  • Step 2: Fischer Esterification - Conversion of the carboxylic acid intermediate to the final methyl ester product using methanol and an acid catalyst.

Below is a workflow diagram illustrating this synthetic strategy.

Synthesis_Workflow cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Fischer Esterification 2-Bromoaniline 2-Bromoaniline Doebner_Reaction Doebner Reaction (Acid Catalyst, Reflux) 2-Bromoaniline->Doebner_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Doebner_Reaction Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Doebner_Reaction Intermediate_Acid 8-Bromo-2-phenylquinoline- 4-carboxylic acid Doebner_Reaction->Intermediate_Acid Esterification Fischer Esterification (Reflux) Intermediate_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Esterification Final_Product Methyl 8-bromoquinoline- 4-carboxylate Esterification->Final_Product

Caption: Figure 1: Overall synthetic workflow.

II. Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid (Doebner Reaction)

This procedure is adapted from established Doebner reaction protocols, optimized for scalability and handling of an electron-deficient aniline.[3][4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (1.0 eq)Moles
2-Bromoaniline172.0250.0 g0.291
Benzaldehyde106.1230.9 g (29.4 mL)0.291
Pyruvic Acid88.0628.1 g (22.8 mL)0.320 (1.1 eq)
Ethanol (Anhydrous)-500 mL-

Procedure:

  • Vessel Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-bromoaniline (50.0 g, 0.291 mol) and anhydrous ethanol (300 mL).

  • Reagent Addition: Begin stirring the mixture. In the dropping funnel, combine benzaldehyde (29.4 mL, 0.291 mol) and pyruvic acid (22.8 mL, 0.320 mol) with the remaining ethanol (200 mL).

  • Reaction Initiation: Add the aldehyde/pyruvic acid solution dropwise to the aniline solution over 30-45 minutes. The addition is mildly exothermic; maintain a gentle stir rate.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a steady reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate with 1% Acetic Acid).

  • Isolation: After completion, allow the mixture to cool to room temperature. A yellow to tan precipitate should form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then cold diethyl ether (2 x 50 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 65-75%. The product is typically of sufficient purity (>95%) for the next step.

Step 2: Synthesis of Methyl 8-bromoquinoline-4-carboxylate (Fischer Esterification)

This is a classic Fischer esterification, a reversible reaction driven to completion by using a large excess of the alcohol.[5][6][7]

Materials:

ReagentMolar Mass ( g/mol )Quantity (1.0 eq)Moles
8-Bromo-2-phenylquinoline-4-carboxylic acid328.1650.0 g0.152
Methanol (Anhydrous)32.04500 mL(large excess)
Sulfuric Acid (Conc.)98.085.0 mL(catalyst)

Procedure:

  • Vessel Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 8-Bromo-2-phenylquinoline-4-carboxylic acid (50.0 g, 0.152 mol) and methanol (500 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (5.0 mL) to the suspension. The addition is highly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. The reaction should become a clear, homogeneous solution as the ester forms. Monitor progress by TLC (Eluent: 8:2 Hexane/Ethyl Acetate).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water with stirring. A white to off-white precipitate will form. Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize from hot ethanol or an ethyl acetate/hexane solvent system.[8]

Expected Yield: 85-95%. Purity after recrystallization should be >98% by HPLC.

III. Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis and scale-up of Methyl 8-bromoquinoline-4-carboxylate.

Troubleshooting Guide (Question & Answer Format)

Step 1: Doebner Reaction

  • Q1: My reaction yield is significantly lower than expected (<50%). What are the likely causes?

    • A1: Low yields in the Doebner reaction, especially with electron-deficient anilines like 2-bromoaniline, are a known issue.[1][3][9] The electron-withdrawing nature of the bromine atom deactivates the aromatic ring, making the final electrophilic cyclization step more difficult.[1]

      • Solution 1 (Reaction Time): Ensure the reaction has gone to completion. These reactions can be sluggish; consider extending the reflux time to 24 hours, monitoring by TLC.

      • Solution 2 (Catalyst): While ethanol can act as the solvent and a mild acidic medium, stronger acid catalysis may be required. Consider adding a catalytic amount of a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH). However, be cautious as this can also promote side reactions.[1]

      • Solution 3 (Hydrogen-Transfer Modification): A more advanced technique is the "Doebner hydrogen-transfer" modification.[3] This involves using an excess of the aniline and aldehyde, which form an imine that acts as an in-situ oxidizing agent for the dihydroquinoline intermediate, driving the reaction to completion. This can significantly improve yields for deactivated systems.

  • Q2: The reaction mixture has turned into a dark, thick tar, making product isolation impossible. How can I prevent this?

    • A2: Tar formation is a classic side reaction in acid-catalyzed reactions involving aldehydes.[10] It stems from the self-polymerization of the aldehyde and other reactive intermediates under the reaction conditions.

      • Solution 1 (Controlled Addition): Ensure the dropwise addition of the aldehyde/pyruvic acid mixture is slow and controlled to avoid a high local concentration of reactants.

      • Solution 2 (Temperature Control): Do not overheat the reaction. Maintain a gentle, steady reflux. Aggressive heating can accelerate polymerization.

      • Solution 3 (Biphasic System): On a larger scale, consider a biphasic solvent system (e.g., toluene/water with an acid catalyst). This can sequester the aldehyde in the organic phase, reducing its self-polymerization in the acidic aqueous phase where the core reaction occurs.[10]

  • Q3: I am getting a mixture of products and purification is difficult. What are the likely side products?

    • A3: Besides tar, side products can arise from alternative reaction pathways. The primary mechanism involves the formation of a Schiff base between aniline and the aldehyde, followed by reaction with the enol of pyruvic acid.[1][2]

      • Side Product 1 (Michael Adducts): Incomplete cyclization can lead to stable intermediates.

      • Side Product 2 (Alternative Cyclization): While unlikely with 2-bromoaniline, other substituted anilines can sometimes lead to regioisomers. For 2-bromoaniline, cyclization should occur exclusively at the C6 position.

      • Purification Strategy: The carboxylic acid product is often amenable to a basic wash. Dissolve the crude material in a dilute aqueous NaOH or NaHCO₃ solution, wash with an organic solvent like ethyl acetate to remove neutral impurities (e.g., unreacted aldehyde), and then re-acidify the aqueous layer with HCl to precipitate the purified acid.[8]

Step 2: Fischer Esterification

  • Q4: The esterification reaction is not going to completion, even after prolonged reflux.

    • A4: Fischer esterification is a reversible equilibrium reaction.[5][7]

      • Solution 1 (Water Removal): The presence of water will push the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and that your starting carboxylic acid is thoroughly dry. On a larger scale, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

      • Solution 2 (Catalyst Amount): Ensure a sufficient amount of acid catalyst is used. For a 50g scale, 5 mL of concentrated H₂SO₄ is appropriate.

      • Solution 3 (Alternative Esterification): If Fischer esterification remains problematic, consider alternative methods. Converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, is a high-yielding, non-reversible alternative. However, this introduces more hazardous reagents.

  • Q5: During the work-up, my product oiled out instead of precipitating as a solid.

    • A5: "Oiling out" can occur if the product's melting point is low or if impurities are present that form a eutectic mixture.

      • Solution 1 (Controlled Precipitation): Ensure the quenching is done slowly into vigorously stirred ice-water. Rapid precipitation can trap impurities.

      • Solution 2 (Extraction): If oiling out persists, perform a liquid-liquid extraction. After neutralization, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

      • Solution 3 (Recrystallization Solvent): The choice of recrystallization solvent is crucial. If ethanol doesn't work well, try mixtures like ethyl acetate/hexanes or isopropanol.[8]

Frequently Asked Questions (FAQs)
  • FAQ 1: Can I use methyl pyruvate directly in the Doebner reaction to form the ester in one step?

    • Yes, this is an excellent process optimization strategy. Using methyl pyruvate instead of pyruvic acid can directly yield the methyl ester, bypassing the second esterification step.[3] The reaction conditions are similar, though you may need to re-optimize the catalyst and reaction time. This one-pot approach improves atom economy and reduces process time, which is highly advantageous for scale-up.

  • FAQ 2: What are the primary safety concerns when scaling up this synthesis?

    • Thermal Runaway: Both the Doebner reaction and the addition of sulfuric acid for esterification are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11] Always ensure adequate cooling capacity, monitor the internal reaction temperature, and add reagents in a controlled manner.[12] For highly exothermic steps, consider a semi-batch process where one reagent is added over time to control the rate of heat generation.[11]

    • Pressure Build-up: Ensure the reaction vessel is adequately vented, especially during reflux.[13]

    • Reagent Handling: Handle 2-bromoaniline and benzaldehyde in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated sulfuric acid is highly corrosive and requires careful handling.

  • FAQ 3: How should I monitor the reaction progress effectively?

    • TLC is the most common and cost-effective method for at-a-glance monitoring. Use a suitable solvent system (as described in the protocols) and co-spot with your starting materials. For more quantitative analysis, HPLC is recommended, especially during process development and scale-up to track product formation and impurity profiles accurately.

  • FAQ 4: Are there alternative starting materials to 2-bromoaniline?

    • While 2-bromoaniline is the most direct precursor, you could theoretically start with aniline, perform the Doebner reaction to get 2-phenylquinoline-4-carboxylic acid, and then attempt a regioselective bromination at the 8-position. However, controlling the regioselectivity of quinoline bromination can be challenging and may lead to a mixture of isomers, complicating purification.[14] Therefore, starting with the bromine already in place is the superior strategy.

  • FAQ 5: What is the mechanism of the Doebner Reaction?

    • The reaction proceeds via a cascade of condensations and cyclization. First, the aniline and aldehyde form a Schiff base. This is followed by the reaction with the enol form of pyruvic acid. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming a dihydroquinoline. Finally, an oxidation step, often involving another molecule of the Schiff base as a hydrogen acceptor, yields the aromatic quinoline product.[1][15]

Doebner_Mechanism Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic_Acid Enol Pyruvic Acid (Enol form) Pyruvic_Acid->Enol Tautomerization Adduct Adduct Schiff_Base->Adduct Enol->Adduct Condensation Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_Acid Oxidation (H₂ Transfer)

Caption: Figure 2: Simplified Doebner reaction mechanism.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from BenchChem Technical Library.

  • Yuki, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Also available at: PMC - PubMed Central.

  • ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from ResearchGate.

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

  • ResearchGate. (2022). Doebner quinoline synthesis | Request PDF. Retrieved from ResearchGate.

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com.

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from en.wikipedia.org.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from masterorganicchemistry.com.

  • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Retrieved from BenchChem Technical Library.

  • Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. Retrieved from patents.google.com.

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from patents.google.com.

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from safety.research.illinois.edu.

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from ehs.stanford.edu.

  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from pubs.acs.org.

  • The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from pubs.acs.org.

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Retrieved from orgsyn.org.

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Retrieved from BenchChem Technical Library.

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from youtube.com.

  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org.

  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from scientificupdate.com.

  • ResearchGate. (2017). Can anyone suggest me best esterification reaction?. Retrieved from researchgate.net.

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from pubs.rsc.org.

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from mdpi.com.

  • Scientific Update. (2024). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from scientificupdate.com.

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from researchgate.net.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from acgpubs.org.

  • Chem LibreTexts. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from mdpi.com.

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from en.wikipedia.org.

  • ACS Publications. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from pubs.acs.org.

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from organicreactions.org.

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Troubleshooting

Mastering Reaction Progress: A Technical Guide to Monitoring the Gould-Jacobs Reaction by TLC

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As Senior Application Scientists with extensive field experience, we understan...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As Senior Application Scientists with extensive field experience, we understand that successful synthesis relies on robust and reliable monitoring techniques. This guide provides an in-depth, practical approach to monitoring the Gould-Jacobs reaction using Thin-Layer Chromatography (TLC). We move beyond generic protocols to offer insights into the causality behind experimental choices, ensuring your results are both accurate and reproducible.

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines, a scaffold of immense importance in medicinal chemistry.[1][2] This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization yields a 4-hydroxy-3-carboalkoxyquinoline, which can be further saponified and decarboxylated to the corresponding 4-hydroxyquinoline.[1] Accurate monitoring of this transformation is critical for optimizing reaction conditions and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the Gould-Jacobs reaction?

A: TLC is a rapid, cost-effective, and highly sensitive technique ideal for the real-time monitoring of the Gould-Jacobs reaction. Its key advantages include:

  • Speed: A TLC plate can often be developed in under 15 minutes, providing a quick snapshot of the reaction's progress.

  • Minimal Sample Consumption: Only a minuscule amount of the reaction mixture is required for analysis.

  • Visual Representation: It provides a clear visual depiction of the consumption of starting materials and the formation of the product and any intermediates.

  • Simplicity: The technique requires minimal equipment and is straightforward to perform.

Q2: What are the key species I should expect to see on my TLC plate?

A: Throughout the Gould-Jacobs reaction, you should be able to distinguish between three key species based on their polarity, and therefore their Retention Factor (Rƒ) on a silica gel plate:

  • Aniline (Starting Material): Generally the least polar of the key species (excluding the alkoxymethylenemalonic ester, which is often used in excess and may be less of a focus).

  • Anilidomethylenemalonate (Intermediate): More polar than the starting aniline due to the presence of the malonate group.

  • 4-Hydroxyquinoline derivative (Product): Typically the most polar species, exhibiting strong interactions with the silica gel stationary phase due to the hydroxyl group and the heterocyclic system.

Q3: How do I select an appropriate mobile phase (eluent) for my TLC analysis?

A: The choice of eluent is critical for achieving good separation. A common starting point for the Gould-Jacobs reaction is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate. The ideal ratio should provide an Rƒ value of approximately 0.3-0.5 for the least polar starting material, allowing for clear separation of all components.

A systematic approach to optimizing your eluent is to start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until good separation is achieved.

Visualizing Reaction Progress: An Illustrative TLC

The following diagram illustrates the expected progression of a Gould-Jacobs reaction on a TLC plate over time.

TLC_Progression cluster_plate TLC Plate (Silica Gel) cluster_legend Legend T0 T=0 Aniline T1 T=1h Aniline Intermediate T0:f1->T1:f1 Consumption T2 T=4h Aniline (faint) Intermediate Product T1:f1->T2:f1 T1:f2->T2:f2 Formation T3 T=8h (Completion) Intermediate (trace) Product T2:f2->T3:f2 T2:f3->T3:f3 Formation Aniline Aniline (High Rƒ) Intermediate Intermediate (Mid Rƒ) Product Product (Low Rƒ)

Caption: Idealized TLC progression of a Gould-Jacobs reaction.

Step-by-Step Protocol for TLC Monitoring

This protocol provides a robust framework for monitoring your Gould-Jacobs reaction.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Visualization reagent (e.g., potassium permanganate stain)

  • Heat gun or hot plate

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "S" for the starting material (aniline), "C" for a co-spot, and "R" for the reaction mixture.

  • Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere. Cover with the lid.

  • Spotting:

    • "S" Lane: Dissolve a small amount of your starting aniline in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot to the "S" mark.

    • "R" Lane: At your desired time point (e.g., t=0, 1h, 2h), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it onto the "R" mark.

    • "C" Lane (Co-spot): First, spot the starting material on the "C" mark. After it dries, spot the reaction mixture directly on top of it. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the Rƒ values are close.[3]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the eluent level.[4] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm). Quinolines and anilines are often UV-active and will appear as dark spots.[5] Circle any visible spots with a pencil.

    • If spots are not clearly visible or for confirmation, use a chemical stain. A potassium permanganate stain is a good general-purpose choice for visualizing a wide range of organic compounds.[3]

Table 1: Representative Rƒ Values in a Gould-Jacobs Reaction

CompoundStructurePolarityTypical Eluent System (Hexane:EtOAc)Estimated Rƒ
AnilineAromatic AmineLow7:30.6
Diethyl ethoxymethylenemalonateEsterLow-Medium7:30.5
AnilidomethylenemalonateEnamine/EsterMedium7:30.4
4-hydroxy-3-carbethoxyquinolineHeterocycle/PhenolHigh7:30.2

Note: Rƒ values are illustrative and can vary depending on the specific substrates, exact eluent composition, temperature, and the specific TLC plate used.

Troubleshooting Guide

This section addresses common issues encountered when monitoring the Gould-Jacobs reaction by TLC.

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- The basic aniline is interacting strongly with the acidic silica gel.[6]- Dilute the sample before spotting.- Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[7]
Spots Remain at the Baseline (Rƒ ≈ 0) - The eluent is not polar enough to move the compounds.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[8]
Spots Run with the Solvent Front (Rƒ ≈ 1) - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent system.[8]
Smearing from High-Boiling Point Solvents (e.g., Diphenyl Ether) - The reaction solvent is not fully evaporating from the plate before development.- After spotting the plate, place it under a high vacuum for a few minutes before developing it.[9]
No Spots Visible Under UV Light - The compounds are not UV-active.- Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[3][10]
Faint or Indistinct Spots - The sample is too dilute.- Concentrate the sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.

Advanced Visualization Techniques

While UV light is the first line of visualization, chemical stains can provide additional information and are essential for UV-inactive compounds.

Potassium Permanganate (KMnO₄) Stain:

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Procedure: After developing and drying the TLC plate, dip it into the stain solution briefly.

  • Results: Compounds that can be oxidized (such as anilines and phenols) will appear as yellow or brown spots on a purple background.

Iodine Chamber:

  • Preparation: Place a few crystals of solid iodine in a closed chamber.

  • Procedure: Place the dried TLC plate in the chamber.

  • Results: Most organic compounds will absorb the iodine vapor and appear as brown spots.[10] These spots are often transient, so it is important to circle them with a pencil shortly after visualization.

Logical Workflow for Troubleshooting

The following decision tree provides a systematic approach to resolving common TLC issues.

TLC_Troubleshooting Start Problem with TLC Result? Streaking Streaking or Tailing? Start->Streaking No_Movement Spots at Baseline (Rƒ ≈ 0)? Start->No_Movement Solvent_Front Spots at Solvent Front (Rƒ ≈ 1)? Start->Solvent_Front Overlapping Poor Separation? Start->Overlapping Is_Basic Is the compound basic (e.g., aniline)? Streaking->Is_Basic Add_Base Add triethylamine (0.1-1%) to eluent. Is_Basic->Add_Base Yes Dilute Dilute the sample. Is_Basic->Dilute No Increase_Polarity Increase eluent polarity (e.g., more ethyl acetate). No_Movement->Increase_Polarity Decrease_Polarity Decrease eluent polarity (e.g., less ethyl acetate). Solvent_Front->Decrease_Polarity Change_System Try a different solvent system (e.g., Dichloromethane/Methanol). Overlapping->Change_System

Caption: A decision tree for troubleshooting common TLC problems.

By implementing these detailed protocols and troubleshooting guides, you will be well-equipped to effectively monitor the progress of your Gould-Jacobs reactions, leading to more efficient research and development outcomes.

References

  • Wikipedia. (2023, November 29). Gould–Jacobs reaction. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling with Haloquinolines

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet nuanced transformation. Quinolines are privileged scaffolds in drug discovery, but their successful functionalization via cross-coupling is often impeded by the inherent properties of the heterocyclic core.

This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of common failure modes and logical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a chloroquinoline isn't working at all. I just see starting material. What's the most likely problem?

A1: The most probable cause is a failure in the initial, rate-limiting step of the catalytic cycle: oxidative addition .[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[2] Furthermore, the nitrogen atom of the quinoline ring can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[3][4]

To overcome this, you must use a catalyst system specifically designed for activating unreactive aryl chlorides. This typically involves:

  • Electron-rich, bulky phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands) are essential.[5] Their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.[2] Their steric bulk helps prevent the formation of inactive palladium dimers and can disfavor coordination by the quinoline nitrogen.

  • N-Heterocyclic Carbene (NHC) ligands: NHCs are strong σ-donors and are even more electron-rich than phosphines, making them highly effective for activating aryl chlorides.[2][6]

A standard catalyst like Pd(PPh₃)₄ is often insufficient for this transformation.

Q2: I'm getting a good yield with 3-bromoquinoline, but the same conditions fail for 2-bromoquinoline. Why the difference?

A2: This is a classic case of catalyst inhibition due to positional electronics and sterics. The nitrogen atom in the 2-position of the quinoline ring is a potent coordinator to the palladium catalyst. When the halogen is also at the 2-position, the nitrogen lone pair is sterically and electronically positioned to form a stable chelate with the palladium center after oxidative addition. This palladacycle can be too stable to proceed through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), effectively sequestering the active catalyst.

For substrates like 2-haloquinolines, you may need to employ more sterically demanding ligands or additives that can compete for coordination to the palladium center.

Q3: My main side product is just quinoline (dehalogenation), not the coupled product. What causes this and how can I fix it?

A3: The formation of a dehalogenated product (protodehalogenation) occurs when the organopalladium intermediate formed after oxidative addition undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid partner.[7]

Potential hydride sources in your reaction mixture include:

  • Amine bases or impurities.

  • Alcoholic solvents (e.g., isopropanol, ethanol).

  • Water, in combination with a base and a reductant.

Troubleshooting Steps:

  • Scrutinize your base and solvent: If you are using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous and free from alcohol contaminants.

  • Increase the rate of transmetalation: A faster transmetalation can outcompete the dehalogenation pathway. This can be achieved by using a more reactive boronic acid derivative (e.g., a trifluoroborate salt) or by choosing a base/solvent system that better promotes this step (e.g., K₃PO₄ in dioxane/water).[1]

  • Ensure rigorous degassing: While less common as a direct hydride source, side reactions promoted by oxygen can lead to catalyst decomposition and pathways that favor dehalogenation.

Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of Pd(II) species and oxygen.[7] This side reaction consumes your nucleophile and complicates purification.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly degassed before heating. A minimum of three "pump-thaw" cycles for freeze-able solvents or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is recommended.

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) to facilitate homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While this won't prevent homocoupling, it ensures enough nucleophile is present to favor the desired cross-coupling pathway once the catalyst is active.

In-Depth Troubleshooting Guides

Scenario 1: Low to No Conversion of Haloquinoline

You've set up your reaction, refluxed for hours, and TLC/LC-MS analysis shows only starting materials. This indicates a fundamental failure in the catalytic cycle. The following flowchart provides a logical progression for troubleshooting.

G start Reaction Failed: Low/No Conversion check_catalyst Is the Catalyst System Appropriate for the Halide? start->check_catalyst halide_type Haloquinoline is: Cl or electron-rich Br? check_catalyst->halide_type Evaluate Halide check_reagents Are Reagents (Boronic Acid, Base) Active? boronic_acid Is protodeborylation a risk? (unstable BA) check_reagents->boronic_acid Evaluate Boronic Acid check_conditions Are Reaction Conditions (Temp, Degassing) Optimal? degassing Was degassing rigorous? (e.g., 3x Pump-Thaw) check_conditions->degassing Evaluate Setup use_buchwald Action: Switch to a catalyst for unactivated halides. - Pd₂(dba)₃ + SPhos/XPhos - Pd(OAc)₂ + NHC ligand halide_type->use_buchwald Yes catalyst_ok Catalyst likely OK. Proceed to next check. halide_type->catalyst_ok No (I, activated Br) end_resolve end_resolve use_buchwald->end_resolve Re-run Reaction catalyst_ok->check_reagents use_ester Action: Use a more stable boronate ester. - Pinacol Boronate (Bpin) - MIDA Boronate boronic_acid->use_ester Yes check_base Is the base old or clumpy? boronic_acid->check_base No use_ester->end_resolve check_base->check_conditions No new_base Action: Use freshly opened or finely ground base (e.g., K₃PO₄). Consider anhydrous conditions. check_base->new_base Yes new_base->end_resolve improve_degassing Action: Re-run with meticulous degassing to remove O₂, which deactivates Pd(0). degassing->improve_degassing No check_temp Is temperature high enough? degassing->check_temp Yes improve_degassing->end_resolve increase_temp Action: Increase temperature. (e.g., from 80°C to 110°C). Consider a higher boiling solvent. check_temp->increase_temp No end_stuck Problem is complex. Consider a full re-screen of ligand, base, and solvent. check_temp->end_stuck Yes increase_temp->end_resolve

Caption: Troubleshooting flowchart for zero-conversion reactions.

The Role of the Quinoline Nitrogen: Catalyst Poisoning

The lone pair on the quinoline's sp²-hybridized nitrogen is a potent ligand for palladium. This coordination can inhibit or completely shut down the catalytic cycle.

G Suzuki-Miyaura Cycle with Quinoline Inhibition pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa poison Quinoline-N Coordination pd0->poison pd2 R¹-Pd(II)L₂-X oa->pd2 + R¹-X (Haloquinoline) tm Transmetalation pd2->tm pd2->poison pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 + (HO)₂B-R² + Base re Reductive Elimination pd2_r2->re re->pd0 + R¹-R² (Product) inactive Inactive Complex (L)ₓPd-N(Quinoline) poison->inactive

Caption: The catalytic cycle showing catalyst sequestration by quinoline.

Optimization & Screening Protocols

When standard conditions fail, a systematic screen of reaction parameters is the most efficient path forward.

Table 1: Recommended Ligands for Haloquinoline Coupling
Ligand ClassExample LigandsKey Advantages for HaloquinolinesWhen to Use
Buchwald-Type Dialkylbiarylphosphines SPhos, XPhos, RuPhosHigh electron density and steric bulk. Accelerates oxidative addition of chlorides and mitigates N-coordination.[5]First choice for any chloroquinoline or sterically hindered/electron-rich bromoquinoline.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStronger σ-donors than phosphines, providing excellent activity for C-Cl bond activation.[2][6]When Buchwald ligands give low yields with chloroquinolines; offers an alternative electronic profile.
Ferrocenylphosphines dppfGood general-purpose, robust ligand. Less active than Buchwald ligands for chlorides but often reliable for bromo/iodoquinolines.A good starting point for less-challenging bromo- and iodoquinolines.
Triphenylphosphine (PPh₃) PPh₃Inexpensive, standard ligand.Generally not recommended for haloquinolines unless the substrate is highly activated (e.g., electron-deficient iodoquinoline). Often fails due to catalyst poisoning.
Table 2: Base & Solvent Compatibility Guide
BaseCommon SolventsStrengthComments
K₃PO₄ Dioxane/H₂O, Toluene, THFStrongExcellent, versatile base. Often requires a small amount of water to be effective, even in "anhydrous" setups.[5]
Cs₂CO₃ Dioxane, DMF, THFStrongHighly soluble and effective, but more expensive. A good choice when other bases fail.
K₂CO₃ Dioxane/H₂O, EthanolModerateA standard, cost-effective choice. May be less effective for challenging couplings requiring faster transmetalation.
KOtBu THF, TolueneVery StrongCan be effective but may promote side reactions with sensitive functional groups. Use with caution.
KF Dioxane, THFMildUseful for substrates with base-labile functional groups (e.g., esters), as it activates the boronic acid with minimal basicity.[8]
Experimental Protocol: General Procedure for Reaction Screening

This protocol outlines the setup for a parallel screen to efficiently identify optimal reaction conditions.

Materials & Reagents:

  • Haloquinoline (1.0 equiv)

  • Boronic acid or ester (1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (4.4 mol%)

  • Base (2.5 equiv)

  • Anhydrous solvent (0.1 M concentration)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, add the haloquinoline, boronic acid, and base to a set of reaction vials.

  • Catalyst Stock Solution: In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent. This ensures accurate dispensing of small catalyst quantities.

  • Reaction Setup: Add the appropriate volume of solvent to each reaction vial, followed by the catalyst stock solution.

  • Degassing (if not in a glovebox): If working on the benchtop, seal the vials and sparge the mixture with argon for 10 minutes. For freeze-able solvents, perform three freeze-pump-thaw cycles.

  • Heating & Monitoring: Place the vials in a pre-heated aluminum block shaker. Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot for LC-MS analysis.

  • Analysis: Compare the conversion to product and formation of side products (dehalogenation, homocoupling) across the different conditions to identify the optimal ligand/base/solvent combination. A successful reaction will show high conversion to the desired product with minimal side reactions.[7]

By systematically addressing the unique challenges posed by the quinoline nucleus—namely catalyst inhibition and the varied reactivity of the C-X bond—researchers can successfully employ the Suzuki-Miyaura reaction for the synthesis of complex, high-value molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Ökten, S. et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. Available from: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Available from: [Link]

  • ResearchGate. (2020). Optimization of conditions for the Suzuki coupling reaction. Available from: [Link]

  • Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Available from: [Link]

  • Mroz, A. M. et al. (2024). Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Catalyst poisoning. Available from: [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Available from: [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • National Institutes of Health. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available from: [Link]

  • ResearchGate. (2025). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Available from: [Link]

  • ResearchGate. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Journal of the American Chemical Society. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

  • Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • MDPI. (2024). Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. Available from: [Link]

  • J-Stage. (2011). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Available from: [Link]

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available from: [Link]

Sources

Troubleshooting

stability of Methyl 8-bromoquinoline-4-carboxylate under acidic conditions

Welcome to the technical support guide for Methyl 8-bromoquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 8-bromoquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, to ensure the integrity and success of your experiments.

Section 1: Chemical Stability and Degradation Pathways

This section delves into the fundamental chemical properties of Methyl 8-bromoquinoline-4-carboxylate that govern its stability in acidic environments. Understanding these principles is crucial for designing robust experimental protocols.

FAQ 1: What are the primary stability concerns for Methyl 8-bromoquinoline-4-carboxylate in acidic solutions?

When Methyl 8-bromoquinoline-4-carboxylate is exposed to acidic conditions, two principal reactions can compromise its integrity:

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction catalyzed by the presence of acid (H⁺) and water. This process cleaves the ester bond, yielding 8-bromoquinoline-4-carboxylic acid and methanol. This reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[1][2][3][4] The reaction is typically accelerated by heating.[1][2]

  • Protonation of the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring makes it basic. In an acidic medium, this nitrogen can be protonated to form a quinolinium salt. This protonation can alter the molecule's solubility, electronic properties, and potentially its reactivity.[5] Studies have shown that protonation is an effective tool in the fluorescence enhancement of quinolines.[5]

Diagram: Key Reactions in Acidic Media

The following diagram illustrates the two main chemical transformations that Methyl 8-bromoquinoline-4-carboxylate can undergo in an acidic environment.

G cluster_main Methyl 8-bromoquinoline-4-carboxylate in Acid cluster_hydrolysis Pathway 1: Ester Hydrolysis cluster_protonation Pathway 2: Nitrogen Protonation Start Methyl 8-bromoquinoline-4-carboxylate Hydrolysis_Product 8-bromoquinoline-4-carboxylic Acid + Methanol Start->Hydrolysis_Product H₂O / H⁺ (Heat) Protonation_Product 8-bromoquinolinium-4-carboxylate Start->Protonation_Product H⁺

Caption: Potential degradation and modification pathways.

FAQ 2: How does the bromo-substituent at the 8-position influence the stability of the molecule?

The bromine atom at the 8-position is an electron-withdrawing group. Its presence can have several effects:

  • Basicity of the Quinoline Nitrogen: Electron-withdrawing groups generally decrease the basicity of the quinoline nitrogen. This means that a stronger acidic condition might be required for significant protonation compared to an unsubstituted quinoline.

  • Reactivity of the Ester: The electronic effect of the bromo group on the ester's susceptibility to hydrolysis is more complex and can be influenced by both inductive and resonance effects. However, the primary driver for hydrolysis under acidic conditions will be the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Section 2: Experimental Design and Troubleshooting

Proper experimental design is paramount to avoid unintended degradation of Methyl 8-bromoquinoline-4-carboxylate. This section provides practical guidance and troubleshooting tips.

Troubleshooting Guide: Unexpected Experimental Results
Observed Issue Potential Cause Recommended Action
Low yield of desired product in an acidic reaction. Acid-catalyzed hydrolysis of the methyl ester.Minimize reaction time and temperature. Consider using a non-aqueous acidic medium if the reaction chemistry allows. Protect the ester group if it is not the intended reaction site.
Formation of a highly polar, water-soluble byproduct. The byproduct is likely the hydrolyzed carboxylic acid.Confirm the identity of the byproduct using analytical techniques like LC-MS or NMR. Adjust reaction conditions to suppress hydrolysis.
Changes in the UV-Vis or fluorescence spectrum of the compound in acidic solution. Protonation of the quinoline nitrogen.This is an expected phenomenon.[5] Characterize the spectral changes at different pH values to understand the protonation equilibrium.
Difficulty in extracting the compound from an acidic aqueous layer into an organic solvent. Protonation of the quinoline nitrogen forms a charged quinolinium salt, which is more soluble in the aqueous phase.Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to deprotonate the quinoline nitrogen before extraction.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound under stress conditions.[6][7][8] This protocol provides a framework for assessing the stability of Methyl 8-bromoquinoline-4-carboxylate in acidic media.

Objective: To identify degradation products and determine the rate of degradation under defined acidic conditions.

Materials:

  • Methyl 8-bromoquinoline-4-carboxylate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector and a C18 column

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of Methyl 8-bromoquinoline-4-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate vials, add a known volume of the stock solution to an acidic solution (e.g., 0.1 M HCl) to achieve a final desired concentration.

    • Prepare a control sample by adding the same volume of stock solution to a neutral solvent (e.g., water or a neutral buffer).

    • Incubate the samples at a controlled temperature (e.g., 50°C, 70°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the aliquot with a suitable base to quench the degradation reaction.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent compound from any degradation products. A typical starting point could be a gradient of water (with a buffer like ammonium formate for LC-MS compatibility) and acetonitrile.[9]

    • Monitor the elution profile at a relevant wavelength (e.g., the λmax of the parent compound).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • If possible, determine the degradation kinetics (e.g., zero-order, first-order).

  • Peak Identification: For unknown peaks observed in the chromatogram, use LC-MS to determine their mass-to-charge ratio (m/z) and aid in structure elucidation. The primary expected degradation product would be 8-bromoquinoline-4-carboxylic acid.[10]

Diagram: Forced Degradation Workflow

This diagram outlines the key steps in performing a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution stress Incubate under Acidic and Control Conditions start->stress sample Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sample quench Neutralize to Quench Reaction sample->quench analyze Analyze by HPLC-UV quench->analyze identify Identify Degradants by LC-MS analyze->identify end Determine Degradation Profile identify->end

Caption: Workflow for a forced degradation study.

Section 3: Analytical Considerations

Accurate and reliable analytical methods are crucial for monitoring the stability of Methyl 8-bromoquinoline-4-carboxylate.

FAQ 3: What is a suitable HPLC method for separating Methyl 8-bromoquinoline-4-carboxylate from its primary acid degradation product?

A reverse-phase HPLC method using a C18 column is generally effective.

  • Principle: The parent ester, Methyl 8-bromoquinoline-4-carboxylate, is more non-polar than its hydrolysis product, 8-bromoquinoline-4-carboxylic acid. Therefore, the ester will have a longer retention time on a C18 column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate for LC-MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is recommended. Starting with a higher proportion of the aqueous phase will ensure the retention of the more polar carboxylic acid, while gradually increasing the organic phase will elute the parent ester.

  • Detection: UV detection at the λmax of the quinoline chromophore is a suitable method for quantification.

FAQ 4: How can I confirm the identity of the degradation products?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.

  • Procedure: By coupling the output of the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each eluting peak.

  • Expected Masses:

    • Methyl 8-bromoquinoline-4-carboxylate: You would look for the [M+H]⁺ ion corresponding to its molecular weight.

    • 8-bromoquinoline-4-carboxylic acid: You would look for the [M+H]⁺ ion corresponding to the molecular weight of the hydrolyzed product.[10]

  • Fragmentation Analysis (MS/MS): For further confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and analyze the resulting fragmentation patterns, which can provide structural information.

References

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(15), 4992.
  • Chemistry LibreTexts. (2023, January 23). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • National Center for Biotechnology Information. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • National Center for Biotechnology Information. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29337-29345.
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  • ResearchGate. (n.d.). Analytical Methods for Methyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • ACS Publications. (2023). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Reddit. (2022, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]

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  • YouTube. (2019, January 15). mechanism of ester hydrolysis [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual-State Fluorophores. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (1951). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 73(5), 2213–2215.
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  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • eScholarship.org. (2021). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. Retrieved from [Link]

  • RSC Publishing. (2023). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Retrieved from [Link]

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  • PubMed. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
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Sources

Optimization

Technical Support Center: Refinement of Chlorination Protocols for Hydroxyquinolines

Welcome to the technical support center for the chlorination of hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of these critical synthetic transformations. Hydroxyquinoline and its chlorinated derivatives are foundational scaffolds in pharmaceuticals and agrochemicals, prized for their diverse biological activities.[1][2][3] However, their synthesis is not without challenges, particularly concerning regioselectivity, reaction control, and product purity.

This document provides field-proven insights and robust protocols to help you overcome common hurdles. We will move from foundational questions to in-depth troubleshooting and conclude with a validated, step-by-step experimental guide.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the planning and execution of hydroxyquinoline chlorination.

Q1: What are the most common chlorinating agents and how do I choose the right one?

A1: The choice of chlorinating agent is critical and depends on the desired reactivity, selectivity, and scale of your reaction. The three most common agents are Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Chlorine gas (Cl₂).

The selection process involves a trade-off between reactivity and handling safety. Sulfuryl chloride is often a good starting point for general-purpose dichlorination, while NCS is preferred for mono-chlorination or for substrates sensitive to harsh acidic conditions.

Chlorinating AgentPhysical StateReactivity & SelectivityKey ByproductsHandling & Safety Considerations
Sulfuryl Chloride (SO₂Cl₂)[4][5] Colorless liquidHigh reactivity. Often used for exhaustive chlorination (e.g., dichlorination of 8-HQ). Can be difficult to control for mono-chlorination.SO₂ and HCl (gases)Highly corrosive and moisture-sensitive. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate PPE.
N-Chlorosuccinimide (NCS)[6] White crystalline solidMilder, more selective agent. Often preferred for mono-chlorination. Reaction rates can be slower.Succinimide (solid)Stable solid, easier to handle than SO₂Cl₂. However, it is still a strong oxidant and irritant.
Chlorine (Cl₂)[7] Green-yellow gasHighly reactive and often non-selective, leading to over-chlorination. Can be bubbled through the reaction mixture.HCl (gas)Highly toxic and corrosive gas. Requires specialized equipment (gas cylinder, regulator, traps) and stringent safety protocols.[8][9]

Q2: How is regioselectivity controlled during the chlorination of hydroxyquinolines?

A2: Regioselectivity is governed by the powerful activating and directing effect of the hydroxyl (-OH) group. As an ortho-, para-director, the -OH group strongly activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.

  • For 8-hydroxyquinoline: The hydroxyl group at C8 strongly activates the C5 (para) and C7 (ortho) positions. This is why chlorination almost exclusively yields 5-chloro-, 7-chloro-, and 5,7-dichloro-8-hydroxyquinoline.[1][10]

  • Controlling Mono- vs. Di-substitution:

    • Stoichiometry: Use of ~1 equivalent of the chlorinating agent (especially a milder one like NCS) favors mono-chlorination. An excess of the agent (≥2 equivalents) drives the reaction towards di-substitution.[11]

    • Temperature: Lower temperatures (e.g., 0 °C to room temperature) can improve selectivity by slowing the rate of the second chlorination relative to the first.

    • Solvent: The choice of solvent can influence reagent solubility and reactivity, thereby affecting the product distribution. Common solvents include glacial acetic acid, chloroform, or acetonitrile.[11]

For non-classical regioselectivity (e.g., at the C5 position of an 8-substituted quinoline), advanced metal-free C-H activation methods may be required.[12]

Q3: What is the general mechanism for this reaction?

A3: The chlorination of hydroxyquinolines proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks a positively polarized chlorine species (an electrophile, "Cl⁺").[13][14]

Caption: Electrophilic Aromatic Substitution Mechanism.

The reaction involves the generation of an electrophile, its attack by the aromatic ring to form a stabilized carbocation intermediate (sigma complex), and finally, the removal of a proton to restore the stable aromatic system.[15]

Q4: How can I monitor the progress of my reaction?

A4: Proper reaction monitoring is essential to prevent over-chlorination and to determine the optimal endpoint.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of one or more product spots (which should have different Rf values) indicates progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can precisely measure the percentage of starting material remaining and the relative amounts of mono- and di-chlorinated products being formed.[16] This is particularly useful during methods development and scale-up.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the products are sufficiently volatile. It provides both separation and mass information, helping to identify products and byproducts.

Q5: What are the critical safety precautions for chlorination reactions?

A5: Safety is paramount. Chlorinating agents are hazardous and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[7][17]

  • Ventilation: All work must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic gases like HCl, SO₂, and Cl₂.[17]

  • Quenching: Be prepared to quench the reaction if it becomes too exothermic. An ice bath should always be on hand. Leftover reagents must be quenched carefully; for example, sulfuryl chloride can be slowly added to a stirred, cold solution of sodium bicarbonate.

  • Incompatible Materials: Keep chlorinating agents away from flammable materials, water, and bases unless part of a controlled procedure.[9] For instance, many chlorinating agents react violently with solvents like DMSO or acetone.[18]

Troubleshooting Guide for Hydroxyquinoline Chlorination

When experiments deviate from the expected outcome, this guide provides a systematic approach to identifying and solving the problem.

G cluster_A1 Causes for Low Conversion cluster_A2 Causes for Poor Selectivity cluster_A3 Causes for Purification Issues Start Unsatisfactory Reaction (Check TLC/HPLC) Q1 Low or No Conversion? Start->Q1 Q2 Poor Selectivity? (Mixture of Products) Start->Q2 Q3 Purification Issues? Start->Q3 A1_1 Inactive Reagent Q1->A1_1 Yes A1_2 Insufficient Temp/Time Q1->A1_2 Yes A1_3 Poor Substrate Solubility Q1->A1_3 Yes A2_1 Incorrect Stoichiometry Q2->A2_1 Yes A2_2 Reaction Too Hot Q2->A2_2 Yes A2_3 Reagent Too Reactive Q2->A2_3 Yes A3_1 Product & SM Similar Polarity Q3->A3_1 Yes A3_2 Formation of Salts Q3->A3_2 Yes A3_3 Oily/Insoluble Product Q3->A3_3 Yes Sol_A1 Solution: - Use fresh SO₂Cl₂/NCS - Increase temp or time - Change solvent A1_1->Sol_A1 Sol_A2 Solution: - Titrate reagent carefully - Run reaction in ice bath - Switch to milder reagent (NCS) A2_1->Sol_A2 Sol_A3 Solution: - Optimize chromatography - Aqueous wash/neutralization - Recrystallize from new solvent A3_1->Sol_A3

Caption: Troubleshooting Decision Workflow.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Decomposed Chlorinating Agent: Sulfuryl chloride hydrolyzes over time. NCS can degrade with improper storage. 2. Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Poor Solubility: The hydroxyquinoline starting material may not be fully dissolved in the chosen solvent.1. Use a fresh bottle of the reagent or purify it before use. 2. Gradually increase the temperature and monitor by TLC. Allow the reaction to run for a longer duration. 3. Choose a more suitable solvent (e.g., glacial acetic acid can aid solubility) or increase the solvent volume.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-chlorination: Too much chlorinating agent was added, or it was added too quickly.[16] 2. High Temperature: Exothermic reaction increased the local temperature, reducing selectivity.1. Carefully control stoichiometry. Add the chlorinating agent dropwise as a solution to maintain control. 2. Perform the addition at 0 °C using an ice bath and allow the reaction to warm to room temperature slowly.
Difficult Purification 1. Similar Polarity: The desired product and byproducts (e.g., mono- and di-chlorinated species) have very similar Rf values, making column chromatography difficult. 2. Catalyst Contamination: If using catalysts like antimony trichloride, metal complexes can form, complicating purification.[11] 3. Product Precipitation: The product may precipitate from the reaction mixture along with byproducts.1. Recrystallization: This is often the best method to purify chlorinated hydroxyquinolines. Experiment with different solvents (e.g., ethanol, acetic acid, chloroform).[11][19] 2. Avoid problematic catalysts where possible. Modern protocols often provide high yields without them. 3. After the reaction, perform an aqueous workup. Neutralizing with a base (e.g., aq. NaOH) can help precipitate the free base form of the product, which can then be filtered and recrystallized.[20]

Validated Protocol: Synthesis of 5,7-Dichloro-8-Hydroxyquinoline

This protocol is adapted from established industrial processes and provides a reliable method for producing 5,7-dichloro-8-hydroxyquinoline with high yield and purity.[11] The key to this process is the use of a chloroform solvent system, which avoids the difficult recovery of acetic acid and catalyst contamination issues seen in older methods.[11]

G Start Start: Prepare Reagents Step1 1. Dissolve 8-HQ in Chloroform Start->Step1 Step2 2. Add Iodine Catalyst Step1->Step2 Step3 3. Cool to 0-5 °C (Ice Bath) Step2->Step3 Step4 4. Add Chlorine Solution Dropwise over 1-2h Step3->Step4 Step5 5. Monitor by TLC/HPLC (Confirm SM consumption) Step4->Step5 Step6 6. Workup: Add Water & Distill off Chloroform Step5->Step6 Step7 7. Isolate Product: Filter Precipitate Step6->Step7 Step8 8. Wash with Water & Dry Under Vacuum Step7->Step8 End End: Characterize Product (NMR, MS, MP) Step8->End

Caption: Experimental Workflow for Dichlorination.

Materials & Equipment:

  • 8-Hydroxyquinoline (1.0 eq)

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) (2.1 - 2.2 eq)

  • Iodine (catalytic amount, ~0.5-1.0 mol%)

  • Chloroform (anhydrous)

  • Deionized Water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice-water bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve 8-hydroxyquinoline in anhydrous chloroform.

    • Rationale: Chloroform is an effective solvent that is easily removed during workup. The inert atmosphere prevents unwanted side reactions.

  • Catalyst Addition: Add a catalytic amount of iodine to the solution. Stir until it dissolves.

    • Rationale: Iodine acts as a Lewis acid catalyst, activating the chlorine and increasing the rate and efficiency of the chlorination.[11]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling is critical to control the reaction rate, prevent over-heating, and improve selectivity.

  • Chlorine Addition: Slowly add a solution of chlorine in chloroform (or sulfuryl chloride) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition of the chlorinating agent is the most important factor in preventing the formation of unwanted byproducts and ensuring a safe reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup & Solvent Removal: Once the reaction is complete, add water to the reaction mixture. Set up for distillation and remove the chloroform solvent by co-distillation with the water.[11]

    • Rationale: This unique workup simultaneously quenches the reaction and removes the organic solvent, causing the product to precipitate.

  • Product Isolation: Cool the remaining aqueous slurry in an ice bath. Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual acids or salts. Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the 5,7-dichloro-8-hydroxyquinoline product via ¹H NMR, Mass Spectrometry, and melting point analysis.

This refined protocol enhances safety, simplifies purification, and consistently delivers high yields (typically 94-97%) of the desired product.[11]

References

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.
  • Wang, Z. (2013). Purification method of 8-hydroxyquinoline crude product.
  • Analytical Methods for Chlorine. (n.d.). In Continuous Chlorine Detection in Drinking Water and a Review of New Detection Methods.
  • N-Chlorosuccinimide. (2024). In Wikipedia. [Link]

  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2015). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Tantimongcolwat, T., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC. [Link]

  • Process for the preparation of chlorinated quinolines. (1971). U.S.
  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Chlorination of 8-HydroxyQuinoline. (2010). Sciencemadness.org. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). PubMed. [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016). ResearchGate. [Link]

  • Sulfuryl chloride. (2024). In Wikipedia. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. (n.d.). Pakistan Journal of Scientific and Industrial Research. [Link]

  • Chlorination with sulfuryl chloride. (1975). U.S.
  • Safe Work Practices for Chlorine. (n.d.). WorkSafeBC. [Link]

  • Structure of 5,7-dichloro-8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (2016). Oriental Journal of Chemistry. [Link]

  • Reactions of Quinoline. (2020). YouTube. [Link]

  • Analytical Methods for Determining Chlorine in Environmental Samples. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Safe Chlorine Use Meeting Kit. (n.d.). BHHC Safety Center. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012).
  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. (2013). Organic Chemistry Portal. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

  • Chlorine Analysis. (n.d.). Hach. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2022). MDPI. [Link]

  • Mechanism Of Chlorination. (2020). YouTube. [Link]

  • Chlorine Safety. (n.d.). Texas Department of Insurance. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing). [Link]

  • Aromatic chlorination bromination electrophilic substitution. (n.d.). Doc Brown's Chemistry. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry. [Link]

  • Chlorine | Medical Management Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • Specific Solvent Issues with Chlorination. (n.d.). WordPress. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Methyl 8-bromoquinoline-4-carboxylate

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, sta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 8-bromoquinoline-4-carboxylate, a substituted quinoline of interest in medicinal chemistry. By comparing its spectral features with those of relevant analogues—quinoline, 8-bromoquinoline, and quinoline-4-carboxylic acid—we will dissect the influence of substituents on the chemical environment of the quinoline ring protons. This guide is designed to not only present data but to explain the underlying principles, empowering researchers to confidently interpret similar complex aromatic systems.

The Quinoline Scaffold: A ¹H NMR Baseline

The quinoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. Its ¹H NMR spectrum is characterized by seven distinct aromatic protons, each with a unique chemical shift and coupling pattern. Understanding the spectrum of the parent quinoline is the foundation for interpreting its substituted derivatives.

The aromatic protons of quinoline are divided into two groups corresponding to the benzene and pyridine rings.[1] The protons on the pyridine ring (H2, H3, H4) are generally more deshielded due to the electronegativity of the nitrogen atom, appearing further downfield.[1]

Table 1: ¹H NMR Data for Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H28.90ddJ = 4.2, 1.7
H37.38ddJ = 8.2, 4.2
H48.11ddJ = 8.2, 1.7
H57.78dJ = 8.2
H67.52tJ = 7.6
H77.65dddJ = 8.5, 6.9, 1.5
H88.18dJ = 8.5

Data obtained from spectral databases and may vary slightly depending on solvent and concentration.

Comparative Analysis: The Influence of Substituents

The introduction of substituents onto the quinoline ring systematically alters the electronic environment and, consequently, the ¹H NMR spectrum. By comparing the spectrum of our target molecule, Methyl 8-bromoquinoline-4-carboxylate, with key analogues, we can deconstruct the individual and combined effects of the 8-bromo and 4-methoxycarbonyl groups.

The Effect of an 8-Bromo Substituent: 8-Bromoquinoline

The introduction of a bromine atom at the C8 position introduces two primary effects:

  • Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bonds, deshielding nearby protons and shifting them downfield.

  • Halogen Anisotropy and Steric Effects: The lone pairs of electrons on the bromine atom can create a local magnetic field that can either shield or deshield adjacent protons depending on their spatial orientation. Furthermore, the steric bulk of the bromine atom can cause through-space interactions, particularly with the H7 proton.

Table 2: ¹H NMR Data for 8-Bromoquinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H28.95ddJ = 4.2, 1.7
H37.42ddJ = 8.4, 4.2
H48.20ddJ = 8.4, 1.7
H57.85ddJ = 7.6, 1.3
H67.45tJ = 7.8
H77.95ddJ = 8.0, 1.3

Data obtained from spectral databases and may vary slightly depending on solvent and concentration.

Comparing the data in Table 2 to that of unsubstituted quinoline (Table 1), we observe a noticeable downfield shift for H7, which is ortho to the bromine atom. This is consistent with the deshielding inductive effect of the halogen.

The Effect of a 4-Carboxylate Group: Quinoline-4-carboxylic Acid

The carboxylic acid group at the C4 position is a strong electron-withdrawing group. This significantly deshields the protons on the pyridine ring, particularly the ortho protons H3 and H5.

Table 3: ¹H NMR Data for Quinoline-4-carboxylic Acid (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
H29.10d
H38.00d
H58.78d
H67.88t
H77.77t
H88.18d

Data obtained from ChemicalBook for a sample in DMSO-d₆.[2]

The most dramatic effect is the significant downfield shift of H2 and H5, which are in the ortho and peri positions relative to the carboxyl group, respectively. The methyl ester in our target molecule is also an electron-withdrawing group and is expected to have a similar, albeit slightly less pronounced, deshielding effect.

Predicted ¹H NMR Spectrum of Methyl 8-bromoquinoline-4-carboxylate

Based on the additive effects of the 8-bromo and 4-methoxycarbonyl substituents, we can predict the ¹H NMR spectrum of Methyl 8-bromoquinoline-4-carboxylate. The electron-withdrawing nature of the ester group will cause a general downfield shift of the ring protons, while the bromine at C8 will specifically influence the protons on the benzene ring.

A crucial feature of this molecule is the peri-interaction between the 8-bromo and the 4-methoxycarbonyl groups. This through-space interaction can lead to steric compression and further deshielding of the H5 proton.

Table 4: Predicted ¹H NMR Data for Methyl 8-bromoquinoline-4-carboxylate

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H2~9.0dJ ≈ 4.5Deshielded by adjacent nitrogen and meta to the electron-withdrawing ester.
H3~8.1dJ ≈ 4.5Ortho to the electron-withdrawing ester, causing a significant downfield shift.
H5~8.8dJ ≈ 7.5Subject to strong deshielding from the peri-positioned ester and the ortho-bromine's inductive effect.
H6~7.6tJ ≈ 7.8Influenced by both the bromo and ester groups, but to a lesser extent than the ortho/peri protons.
H7~8.1dJ ≈ 8.0Ortho to the bromine, leading to a downfield shift.
OCH₃~4.0s-Typical chemical shift for a methyl ester.

It is important to note that these are predicted values. Actual experimental values may differ. For unambiguous assignment, 2D NMR experiments such as COSY and HMBC are indispensable.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized protocol is essential.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Determine Sample Amount: For a standard ¹H NMR experiment, 1-5 mg of the compound is typically required.[3]

  • Select Deuterated Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition: A Step-by-Step Guide

The following is a general procedure for acquiring a 1D ¹H NMR spectrum on a modern FT-NMR spectrometer.

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's sample changer or manually insert it into the magnet.

  • Lock and Shim: The spectrometer will automatically lock onto the deuterium signal of the solvent. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines. Modern spectrometers often have automated shimming routines.

  • Tune and Match Probe: The probe must be tuned to the resonance frequency of the ¹H nucleus and the impedance matched to the spectrometer's electronics for maximum sensitivity. This is also typically an automated process.

  • Set Acquisition Parameters:

    • Pulse Sequence: Select a standard one-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typically adequate for ¹H NMR.

  • Acquire Data: Start the acquisition. The free induction decay (FID) signal will be collected.

  • Data Processing:

    • Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright).

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_quinoline Quinoline Core cluster_substituents Substituent Effects H2 H2 H3 H3 H4 H4 H5 H5 H6 H6 H7 H7 H8 H8 8-Bromo 8-Bromo 8-Bromo->H7 Ortho Deshielding 4-COOCH3 4-COOCH3 4-COOCH3->H3 Ortho Deshielding 4-COOCH3->H5 Peri Deshielding

Caption: Influence of substituents on quinoline protons.

G Sample Prep Sample Prep Acquisition Acquisition Sample Prep->Acquisition Insert Sample Processing Processing Acquisition->Processing FID Analysis Analysis Processing->Analysis Spectrum

Caption: ¹H NMR experimental workflow.

Conclusion and Best Practices

The ¹H NMR spectrum of Methyl 8-bromoquinoline-4-carboxylate is a complex but interpretable system. By systematically analyzing the effects of each substituent and comparing the spectrum to simpler analogues, a confident structural assignment can be made. The key takeaways for researchers are:

  • Start with the Basics: Always begin by understanding the spectrum of the parent heterocyclic system.

  • Deconstruct Substituent Effects: Analyze the inductive, resonance, and steric effects of each substituent individually before considering their combined impact.

  • Leverage Comparative Data: Use spectral data from closely related compounds to support your assignments.

  • Employ 2D NMR: For complex aromatic systems, 2D NMR techniques like COSY and HMBC are essential for unambiguous assignments.

  • Follow Standardized Protocols: Rigorous adherence to experimental protocols ensures data quality and reproducibility.

By following these principles, researchers can harness the full power of ¹H NMR spectroscopy for the accurate and efficient characterization of novel chemical entities.

References

  • Seaton, P. J., & Williamson, R. T. (Year). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Schiemenz, G. P., Näther, C., & Pörksen, S. (2003). peri-Interactions in Naphthalenes, 10[4]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on (8-Diethylamino-naphth-1-yl)-diphenyl-phosphine. Zeitschrift für Naturforschung B, 58(7), 663-671.

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from a general university NMR facility guide.
  • University of California, Riverside. (n.d.). HOW TO PROCESS NMR SPECTRUM (SIMPLE). Retrieved from a general university NMR facility guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from a general university NMR facility guide.
  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from a general university NMR facility guide.
  • Royal Society of Chemistry. (2018). Supplementary Information.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Schiemenz, G. P., et al. (2003). peri-Interactions in Naphthalenes, 10[4]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on (8-Diethylamino-naphth-1-yl)-diphenyl-phosphine. Zeitschrift für Naturforschung B.

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

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Comparative

A Predictive Guide to the Mass Spectrometry of Methyl 8-bromoquinoline-4-carboxylate: Navigating Fragmentation with Comparative Analysis

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Molecular Characterization In the landscape of pharmaceutical research and development, the unambiguous id...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Molecular Characterization

In the landscape of pharmaceutical research and development, the unambiguous identification and structural elucidation of novel chemical entities are paramount. Methyl 8-bromoquinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides a predictive overview of its mass spectrometric behavior, offering a comparative analysis of expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the molecule into its core components—the 8-bromoquinoline scaffold and the methyl carboxylate substituent—we can anticipate its fragmentation pathways with a high degree of confidence, a critical step in its characterization and in distinguishing it from isomeric variants.

The Foundational Blueprint: Understanding the Molecule's Mass

To embark on our predictive analysis, we must first establish the fundamental molecular properties of Methyl 8-bromoquinoline-4-carboxylate. While no direct experimental mass spectra for this specific compound are readily available in public databases, we can deduce its molecular formula as C₁₁H₈BrNO₂. This corresponds to a monoisotopic mass of approximately 264.97 g/mol and a molecular weight of 266.09 g/mol , consistent with its positional isomer, Methyl 4-bromoquinoline-8-carboxylate[1]. The presence of a single bromine atom is a key feature that will manifest as a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach to Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. Based on the established fragmentation patterns of related compounds, we can predict the following key fragmentation pathways for Methyl 8-bromoquinoline-4-carboxylate under EI conditions.

Predicted EI Fragmentation Summary
Predicted Fragment IonProposed Structure/LossPredicted m/z
[M]⁺˙Molecular Ion265/267
[M - ˙OCH₃]⁺Loss of a methoxy radical234/236
[M - CO₂CH₃]⁺Loss of the methyl carboxylate group206/208
[M - Br]⁺Loss of a bromine radical186
[C₉H₆N]⁺8-bromoquinoline fragment after loss of Br and CO₂CH₃128

The initial fragmentation is likely to involve the ester group, a common pathway for methyl esters[2][3][4][5]. The loss of the methoxy radical (˙OCH₃) would result in a stable acylium ion at m/z 234/236. Alternatively, cleavage of the C-C bond between the quinoline ring and the carboxylate group would lead to the 8-bromoquinoline radical cation at m/z 206/208. Further fragmentation of this ion through the loss of the bromine atom would yield an ion at m/z 128. This latter fragment is indeed observed in the experimental GC-MS data for 8-bromoquinoline itself, which shows a significant peak at m/z 128, corresponding to the quinoline cation after the loss of bromine from the molecular ion at m/z 207/209[6].

Experimental Workflow: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC_EI_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Inlet Injector Port (Volatilization) GC_Column Capillary Column (Separation) GC_Inlet->GC_Column Carrier Gas Flow Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Eluent Transfer Mass_Analyzer Quadrupole/TOF (m/z Analysis) Ion_Source->Mass_Analyzer Detector Electron Multiplier (Signal Detection) Mass_Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Data Acquisition caption GC-EI-MS Workflow

Caption: A typical workflow for the analysis of volatile compounds like Methyl 8-bromoquinoline-4-carboxylate using GC-EI-MS.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Touch for the Molecular Ion

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation and preserves the molecular ion, usually as a protonated species [M+H]⁺ in the positive ion mode. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted ESI-MS/MS Fragmentation

For Methyl 8-bromoquinoline-4-carboxylate, the protonated molecule [M+H]⁺ would have an m/z of 266/268. Collision-induced dissociation (CID) of this precursor ion would likely lead to the following fragments:

Precursor IonPredicted Fragment IonProposed LossPredicted m/z
[M+H]⁺ (m/z 266/268)[M+H - CH₃OH]⁺Loss of methanol234/236
[M+H]⁺ (m/z 266/268)[M+H - CO]⁺Loss of carbon monoxide238/240
[M+H]⁺ (m/z 266/268)[M+H - H₂O]⁺Loss of water248/250

The loss of small, neutral molecules is a characteristic fragmentation pathway for quinoline alkaloids in ESI-MS/MS[7][8][9][10][11]. The loss of methanol from the protonated ester is a common fragmentation route.

Experimental Protocol: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

  • Sample Preparation: Dissolve Methyl 8-bromoquinoline-4-carboxylate in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Analysis:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan: Full scan from m/z 50 to 500 to detect the [M+H]⁺ precursor ion.

    • MS/MS Scan: Product ion scan of the precursor ion at m/z 266. Collision energy can be ramped (e.g., 10-40 eV) to observe the fragmentation pattern.

Comparative Analysis: Distinguishing from an Alternative, 8-Bromoquinoline

To ground our predictive analysis in experimental reality, we can compare the expected mass spectrum of Methyl 8-bromoquinoline-4-carboxylate with the known mass spectrum of 8-bromoquinoline[6][12][13].

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Distinguishing Features
Methyl 8-bromoquinoline-4-carboxylate (Predicted) 265/267234/236, 206/208, 186, 128Fragments related to the loss of the methyl carboxylate group.
8-Bromoquinoline (Experimental) 207/209128, 101Absence of ester-related fragments. The base peak is often the molecular ion, indicating the stability of the aromatic system.

The presence of fragments at m/z 234/236 and the initial molecular ion at m/z 265/267 would be clear indicators of Methyl 8-bromoquinoline-4-carboxylate, distinguishing it from the simpler 8-bromoquinoline.

Logical Relationship: Fragmentation Pathways

Fragmentation_Pathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI-MS/MS) M Methyl 8-bromoquinoline-4-carboxylate [M]⁺˙ (m/z 265/267) F1_EI [M - ˙OCH₃]⁺ (m/z 234/236) M->F1_EI - ˙OCH₃ F2_EI [M - CO₂CH₃]⁺ (m/z 206/208) M->F2_EI - CO₂CH₃ F3_EI [M - Br]⁺ (m/z 186) M->F3_EI - Br F4_EI [C₉H₆N]⁺ (m/z 128) F2_EI->F4_EI - Br MH [M+H]⁺ (m/z 266/268) F1_ESI [M+H - CH₃OH]⁺ (m/z 234/236) MH->F1_ESI - CH₃OH F2_ESI [M+H - CO]⁺ (m/z 238/240) MH->F2_ESI - CO caption Predicted fragmentation of Methyl 8-bromoquinoline-4-carboxylate

Sources

Validation

A Comparative Guide to the Reactivity of 8-Bromo vs. 6-Bromoquinoline Esters in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous bioactive compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous bioactive compounds and functional materials.[1] The functionalization of the quinoline ring is a key strategy for modulating the properties of these molecules. Among the various methods for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, stand out for their versatility and broad functional group tolerance.[2][3] Bromoquinolines are common starting materials for these transformations, and the position of the bromine substituent can significantly influence the reaction's outcome. This guide provides an in-depth comparison of the reactivity of 8-bromoquinoline esters and their 6-bromo counterparts, offering insights into the underlying mechanistic principles and practical considerations for synthetic chemists.

The Quinoline Core: A Tale of Two Positions

The reactivity of a bromoquinoline in a cross-coupling reaction is primarily governed by two factors: the electronic properties of the quinoline ring and the steric environment around the carbon-bromine bond. The nitrogen atom in the quinoline ring is electron-withdrawing, which generally activates aryl halides towards oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[4] However, the extent of this activation and the steric hindrance differ between the 6- and 8-positions.

The 6-Position: The bromine atom at the 6-position is situated on the carbocyclic ring, relatively distant from the heterocyclic nitrogen. Its electronic environment is analogous to that of a bromonaphthalene. The position is sterically unencumbered, allowing for facile approach of the bulky palladium catalyst.

The 8-Position: The 8-position, in contrast, is in the "peri" position relative to the nitrogen atom. This proximity introduces significant steric hindrance, which can impede the approach of the palladium catalyst and subsequent steps in the catalytic cycle. Furthermore, the lone pair of electrons on the quinoline nitrogen can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability, an effect more pronounced for the adjacent 8-position.

Comparative Reactivity in Key Cross-Coupling Reactions

The inherent steric and electronic differences between 8-bromo and 6-bromoquinoline esters manifest in their differential reactivity in common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis.[5] When comparing the two bromoquinoline ester isomers, the 6-bromo derivative is generally expected to be more reactive.

Key Observations:

  • Higher Yields and Faster Reactions with 6-Bromo Esters: The reduced steric hindrance at the 6-position allows for more efficient oxidative addition of the palladium catalyst, leading to higher yields and shorter reaction times compared to the 8-bromo isomer.

  • Steric Hindrance at the 8-Position: The bulky environment around the 8-position can necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more active catalysts or ligands to achieve comparable yields to the 6-bromo isomer.[6]

Illustrative Suzuki-Miyaura Coupling Data:

EntryBromoquinoline EsterArylboronic AcidCatalyst SystemConditionsYield (%)
1Methyl 6-bromoquinoline-2-carboxylatePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 8h85
2Methyl 8-bromoquinoline-2-carboxylatePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 24h60
3Ethyl 6-bromoquinoline-4-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 100°C, 6h92
4Ethyl 8-bromoquinoline-4-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 100°C, 18h75

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions on sterically hindered and unhindered aryl halides. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine bromoquinoline ester, arylboronic acid, base, and solvent in a reaction vessel. prep2 Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen). prep1->prep2 prep3 Add the palladium catalyst under an inert atmosphere. prep2->prep3 react1 Heat the reaction mixture to the specified temperature. prep3->react1 react2 Monitor the reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Dilute with an organic solvent and wash with water and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[7] Similar to the Suzuki-Miyaura coupling, the steric environment plays a crucial role, and the 6-bromoquinoline ester is anticipated to be the more reactive substrate.

Causality Behind Experimental Choices:

  • Ligand Selection: For the sterically hindered 8-bromoquinoline ester, the choice of a bulky, electron-rich phosphine ligand can be critical. Such ligands promote the formation of a more reactive, monoligated palladium(0) species, which can more readily access the sterically encumbered C-Br bond.

  • Base: The choice of base is important to facilitate the final beta-hydride elimination and catalyst regeneration steps. For sensitive substrates, an organic base like triethylamine is often preferred over inorganic bases.

Catalytic Cycle of the Heck Reaction

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene\nCoordination Alkene Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)(Alkene) Alkene\nCoordination->Ar-Pd(II)-X(L2)(Alkene) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)(Alkene)->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Alkene Product Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-Base+ + X-

Caption: A simplified representation of the Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is generally more tolerant of steric hindrance than the Suzuki and Heck reactions. However, significant differences in reactivity between the 6- and 8-bromoquinoline esters can still be observed.

Self-Validating Protocol Design:

A well-designed Sonogashira coupling protocol should include control experiments. For instance, running the reaction at a lower temperature for the 6-bromo isomer can help to minimize side reactions, while a higher temperature may be necessary to drive the reaction of the 8-bromo isomer to completion. Comparing the outcomes of these controlled experiments provides a self-validating system to assess the relative reactivity.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoquinoline Esters
  • Reaction Setup: In a flame-dried Schlenk flask, combine the bromoquinoline ester (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling with argon for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling of Bromoquinoline Esters
  • Reaction Setup: To a solution of the bromoquinoline ester (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous, degassed tetrahydrofuran (THF), add copper(I) iodide (0.05 equiv) and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv).

  • Base Addition: Add triethylamine (3.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature under an argon atmosphere. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion

The reactivity of bromoquinoline esters in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the bromine substituent. The 6-bromo isomers are generally more reactive than their 8-bromo counterparts due to reduced steric hindrance around the C-Br bond. This difference in reactivity necessitates the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, to achieve high yields for the more sterically encumbered 8-bromoquinoline esters. A thorough understanding of these steric and electronic effects is crucial for the efficient synthesis of functionalized quinoline derivatives for applications in drug discovery and materials science.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones. Sci-Hub. [Link]

  • Towards Understanding the Decomposition/Isomerism Channels of Stratospheric Bromine Species: Ab Initio and Quantum Topology Study. ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC - PubMed Central. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. [Link]

  • One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones. Sci-Hub. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv. [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube. [Link]

  • The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Semantic Scholar. [Link]

  • A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. PMC - PubMed Central. [Link]

  • Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for... ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Advances in Cross-Coupling Reactions. PMC - NIH. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Analysis of Precursor Strategies

For researchers, medicinal chemists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of pharmacologically active molecules. Its derivatives have demonstrated a wide spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of pharmacologically active molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[1] The efficient synthesis of this privileged structure is therefore a critical endeavor. This guide provides an in-depth, comparative analysis of classical and contemporary synthetic routes, focusing on the choice of precursors and the underlying mechanistic principles that govern these transformations. We will delve into the Doebner, Pfitzinger, and Gould-Jacobs reactions, offering experimental insights and data to inform your synthetic strategy.

The Doebner Reaction: A Versatile Three-Component Condensation

The Doebner reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[2][3] This method is valued for its operational simplicity and the diversity of commercially available anilines and aldehydes that can be employed.

Precursor Considerations and Optimization

Traditional Precursors:

  • Aniline: The choice of aniline derivative directly influences the substitution pattern on the benzene ring of the quinoline product.

  • Aldehyde: The aldehyde determines the substituent at the 2-position of the quinoline ring.

  • Pyruvic Acid: This α-keto acid provides the C3 and C4 atoms, including the carboxylic acid moiety.

Alternative Precursors and Catalysts: While the classical Doebner reaction is robust, its efficiency can be hampered by low yields, especially with electron-deficient anilines.[1][3] To address this, several modifications have been developed:

  • Doebner Hydrogen-Transfer Reaction: This modified approach improves yields for anilines bearing electron-withdrawing groups by utilizing a hydrogen transfer mechanism.[1]

  • Alternative Pyruvic Acid Source: Methyl pyruvate can be used in place of pyruvic acid, yielding the corresponding quinoline-4-carboxylate ester.[1]

  • Catalyst Systems: A range of Brønsted and Lewis acids, such as p-toluenesulfonic acid (p-TSA), BF₃·THF, and ytterbium perfluorooctanoate, have been employed to catalyze the reaction and improve yields.[3][4] The use of p-TSA in a water and ethylene glycol solvent system offers a greener alternative.[4]

Mechanistic Rationale

The Doebner reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde. This is followed by a condensation with the enol form of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.[3]

Doebner_Mechanism cluster_0 Imine Formation cluster_1 Condensation & Cyclization cluster_2 Aromatization Aniline Aniline Imine N-Arylimine Aniline->Imine -H₂O Aldehyde Aldehyde Aldehyde->Imine Dihydroquinoline Dihydroquinoline Intermediate Imine->Dihydroquinoline Condensation & Cyclization PyruvicAcid Pyruvic Acid (enol) PyruvicAcid->Dihydroquinoline Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: A simplified mechanism of the Doebner reaction.

Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a procedure optimized for a broad substrate scope.[4]

  • Reaction Setup: In a round-bottom flask, combine the aniline (1.0 mmol), aldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and p-toluenesulfonic acid (20 mol%) in a mixture of water and ethylene glycol (1:1, 4 mL).

  • Reaction Execution: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and collect the precipitated solid by filtration. Wash the solid with water and a cold mixture of diethyl ether and hexane. Recrystallize the crude product from ethanol to obtain the pure quinoline-4-carboxylic acid.

The Pfitzinger Reaction: Building from Isatins

The Pfitzinger (or Pfitzinger-Borsche) reaction offers an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[5][6][7]

Precursor Selection and Scope

Traditional Precursors:

  • Isatin: Substituted isatins are readily available and allow for the introduction of various functional groups onto the benzene portion of the quinoline ring.

  • Carbonyl Compound: A ketone or aldehyde with at least one α-methylene group is required. The substituents on the carbonyl compound will determine the substitution pattern at the 2- and 3-positions of the final product.

Alternative Precursors and Conditions:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times.[6]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, offering a more environmentally friendly approach.

A significant limitation of the Pfitzinger reaction is that isatins with functional groups that are unstable in the presence of strong bases may not be suitable substrates.[1]

Mechanistic Insights

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an aminophenyl keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline-4-carboxylic acid.[8]

Pfitzinger_Mechanism cluster_0 Isatin Ring Opening cluster_1 Condensation cluster_2 Cyclization & Dehydration Isatin Isatin KetoAcid Aminophenyl Keto-acid Isatin->KetoAcid Base (e.g., KOH) Imine Imine Intermediate KetoAcid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Quinoline Quinoline-4-carboxylic Acid Imine->Quinoline Intramolecular Condensation & -H₂O

Caption: The mechanistic pathway of the Pfitzinger reaction.

Experimental Protocol: Conventional Pfitzinger Synthesis

This generalized protocol is based on established procedures.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in ethanol. To this solution, add the isatin (1.0 equiv) and the carbonyl compound (1.0 equiv).

  • Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound. Acidify the aqueous layer with a suitable acid (e.g., acetic acid or HCl) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol).

The Gould-Jacobs Reaction: A Route via 4-Hydroxyquinolines

The Gould-Jacobs reaction provides access to 4-hydroxyquinolines, which are tautomers of quinolin-4-ones and can be precursors to quinoline-4-carboxylic acids.[9][10][11] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Precursor Strategy

Traditional Precursors:

  • Aniline: As with the Doebner reaction, the choice of aniline determines the substitution on the benzenoid ring. The reaction is particularly effective for anilines with electron-donating groups in the meta-position.[9]

  • Alkoxymethylenemalonic ester: Diethyl ethoxymethylenemalonate is a common reagent for this transformation.

The initial product is a 4-hydroxyquinoline-3-carboxylate ester, which can be hydrolyzed to the corresponding carboxylic acid.[10] Decarboxylation can then lead to the 4-hydroxyquinoline.

Mechanistic Overview

The reaction begins with the condensation of the aniline with the malonic ester derivative. The resulting intermediate undergoes a thermal 6-electron cyclization to form the quinoline ring.[9]

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Cyclization cluster_2 Hydrolysis Aniline Aniline Intermediate Anilinomethylenemalonate Aniline->Intermediate MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate HydroxyquinolineEster 4-Hydroxyquinoline-3-carboxylate Intermediate->HydroxyquinolineEster Heat (Thermal Cyclization) HydroxyquinolineAcid 4-Hydroxyquinoline-3-carboxylic Acid HydroxyquinolineEster->HydroxyquinolineAcid Saponification

Caption: Key steps in the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol describes the synthesis of the 4-hydroxyquinoline-3-carboxylic acid intermediate.[12][13]

  • Condensation: Mix the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv) and heat the mixture (typically 100-140 °C) for 1-2 hours.

  • Cyclization: Add the crude condensation product to a high-boiling solvent (e.g., diphenyl ether) and heat to approximately 250 °C for 30-60 minutes.

  • Hydrolysis and Isolation: Cool the reaction mixture and add hexane to precipitate the crude quinoline ester. Collect the solid and hydrolyze it by refluxing with an aqueous solution of sodium hydroxide. After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid. Collect the product by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Routes

FeatureDoebner ReactionPfitzinger ReactionGould-Jacobs Reaction
Precursors Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl Compound (with α-methylene)Aniline, Alkoxymethylenemalonic Ester
Product 2-Substituted quinoline-4-carboxylic acid2,3-Disubstituted quinoline-4-carboxylic acid4-Hydroxyquinoline-3-carboxylic acid
Key Advantages One-pot, three-component reaction; wide variety of commercially available starting materials.Good for accessing 2,3-disubstituted products; utilizes readily available isatins.Effective for anilines with meta-electron-donating groups.
Key Limitations Low yields with electron-deficient anilines in the classical method.Requires strong basic conditions, limiting the use of base-sensitive functional groups.[1]Requires high temperatures for cyclization; leads to 4-hydroxyquinoline derivatives.
Reaction Conditions Typically acidic catalysis; can be performed under mild or reflux conditions.Strongly basic conditions (e.g., KOH in ethanol).High temperatures (up to 250 °C) for cyclization.

Experimental Data Summary:

ReactionSubstratesConditionsYield (%)Reference
Doebner6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidBF₃·THF, MeCN, 65 °C82[1]
DoebnerVarious anilines and aldehydesp-TSA, H₂O/ethylene glycol, 80 °C70-95[4]
PfitzingerIsatin, various ketonesKOH, ethanol, refluxModerate to good[5]
Gould-JacobsAniline, diethyl ethoxymethylenemalonateNeat, microwave, 250-300 °Cup to 37[12]

Conclusion

The synthesis of quinoline-4-carboxylic acids can be approached through several reliable methods, each with its own set of advantages and limitations. The Doebner reaction offers a versatile and convergent approach, especially in its modified forms that accommodate a wider range of substrates. The Pfitzinger reaction is a powerful tool for generating 2,3-disubstituted quinoline-4-carboxylic acids, provided the precursors are stable to the strongly basic conditions. The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives, which can be valuable intermediates.

The choice of the optimal synthetic route will depend on the desired substitution pattern of the target molecule, the availability and stability of the precursors, and the desired reaction conditions. By understanding the mechanistic underpinnings and experimental nuances of each method, researchers can make informed decisions to efficiently access this important class of compounds.

References

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12538–12548. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Verma, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP International Publisher, 8(2), 1-15. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. [Link]

  • Bednarczyk, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7436. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Ghorpade, S. S., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 1-17. [Link]

  • Deshmukh, S. P., & Konda, S. G. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Organic Chemistry Tube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Kumar, D., et al. (2014). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 3(11), 220-223. [Link]

  • Wikipedia. (2023, August 10). Pfitzinger reaction. [Link]

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Validation

The Ascending Profile of Methyl 8-bromoquinoline-4-carboxylate Derivatives: A Comparative Analysis of Biological Efficacy

For Immediate Release In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Within this pursuit, quinoline scaffolds h...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Within this pursuit, quinoline scaffolds have consistently emerged as a privileged structural motif, underpinning the development of numerous clinically significant drugs. This guide offers a comprehensive comparison of the biological efficacy of a promising class of compounds, methyl 8-bromoquinoline-4-carboxylate derivatives, against established drugs in the fields of oncology, bacteriology, and parasitology. Drawing upon available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a critical analysis of their therapeutic potential.

Introduction to Methyl 8-bromoquinoline-4-carboxylate Derivatives

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 8-position and a methyl carboxylate group at the 4-position of the quinoline ring system creates the methyl 8-bromoquinoline-4-carboxylate scaffold. This core structure has been the subject of medicinal chemistry campaigns to generate libraries of derivatives with diverse biological activities. The bromine atom can serve as a handle for further synthetic modifications, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

Anticancer Activity: A New Frontier in Cytotoxicity

Cancer remains a formidable challenge to global health, necessitating the development of innovative and more effective therapeutic strategies. Several quinoline-based compounds have already made their mark as anticancer agents, and derivatives of methyl 8-bromoquinoline-4-carboxylate are now being investigated for their potential to expand this arsenal.

Comparative Cytotoxicity

While direct head-to-head studies of methyl 8-bromoquinoline-4-carboxylate derivatives against established anticancer drugs are still emerging, preliminary data for structurally related brominated quinolines and other quinoline derivatives provide a basis for initial comparison. The following table summarizes the available in vitro cytotoxicity data (IC50 values) against various cancer cell lines, juxtaposed with the performance of the widely used chemotherapeutic agent, doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Brominated 8-hydroxyquinolines C6 (rat brain tumor)6.7 - 25.6[1]
HeLa (human cervix carcinoma)6.7 - 25.6[1]
HT29 (human colon carcinoma)6.7 - 25.6[1]
Doxorubicin MCF-7 (breast cancer)~0.05-0.5[2]
A549 (lung cancer)~0.1-1.0N/A
HeLa (human cervix carcinoma)~0.1-0.8N/A

It is important to note that the IC50 values are highly dependent on the specific cell line and experimental conditions. However, the data suggests that brominated quinoline derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range. While doxorubicin generally shows higher potency (nanomolar to low micromolar range), the promising activity of these quinoline derivatives warrants further investigation, especially concerning their potential for improved selectivity and reduced cardiotoxicity, a known side effect of doxorubicin.

Mechanism of Action: Targeting the Core of Malignancy

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival. Two prominent mechanisms of action that have been proposed for quinoline-based compounds are DNA intercalation and topoisomerase inhibition.

DNA Intercalation: The planar aromatic structure of the quinoline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix.[3] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The bromo-substituent on the quinoline ring may further enhance this interaction.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve the topological challenges of DNA during replication, transcription, and repair.[4] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering a cascade of events that culminates in programmed cell death. Several quinoline derivatives have been shown to inhibit both topoisomerase I and II.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The following diagram outlines a standard protocol for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer cell line culture seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Add serial dilutions of test compounds & controls incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance (570 nm) add_solubilizer->read calculate Calculate cell viability (%) read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antibacterial Efficacy: A Potential Weapon Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to public health. Quinolone and fluoroquinolone antibiotics, such as ciprofloxacin, have been mainstays in the treatment of bacterial infections. However, their efficacy is being eroded by the emergence of resistant strains. This has spurred the search for new antibacterial agents with novel mechanisms of action or improved activity against resistant pathogens.

Comparative Antibacterial Activity

Derivatives of 8-hydroxyquinoline have demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] The following table provides a comparison of the minimum inhibitory concentration (MIC) values for an 8-hydroxyquinoline derivative against MRSA, alongside the activity of the commonly used antibiotic, ciprofloxacin.

Compound/DrugBacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
8-hydroxyquinoline derivative (PH176) MRSA (38 clinical isolates)1632[5]
Ciprofloxacin MRSA>32>32[6]

The data indicates that while the tested 8-hydroxyquinoline derivative shows moderate activity against MRSA, it is noteworthy that many MRSA strains exhibit high-level resistance to ciprofloxacin. The development of quinoline derivatives that can overcome existing resistance mechanisms is a critical area of research.

Mechanism of Action: Disrupting Bacterial Viability

The antibacterial action of quinolones is primarily attributed to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones prevent the bacterial cell from dividing and ultimately lead to cell death. The 8-bromo substituent in methyl 8-bromoquinoline-4-carboxylate derivatives could potentially modulate the interaction with these bacterial topoisomerases.

Logical Relationship: Quinolone Antibacterial Mechanism

Quinolone_Mechanism quinolone Quinolone Derivative gyrase DNA Gyrase (Topoisomerase II) quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits dna_replication DNA Replication & Repair Disrupted gyrase->dna_replication topoIV->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Simplified diagram of the antibacterial mechanism of action for quinolone derivatives.

Antimalarial Potential: Combating a Global Scourge

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern. The emergence and spread of drug-resistant parasites, particularly to chloroquine, has undermined control efforts and highlights the urgent need for new antimalarial drugs.

Comparative Antimalarial Activity

8-Aminoquinolines, a class of compounds structurally related to the topic of this guide, have a long history in malaria treatment, with primaquine being a key drug for eradicating the dormant liver stages of the parasite. Studies on 8-aminoquinoline analogs have shown promising activity against the blood stages of Plasmodium falciparum.

Compound/DrugPlasmodium falciparum StrainIC50 (nM)Reference
8-Aminoquinoline analogs Chloroquine-sensitive50 - 100[8][9]
Chloroquine-resistant50 - 100[8][9]
Chloroquine Chloroquine-sensitive~10-20[8][9]
Chloroquine-resistant>100[8][9]
Primaquine Chloroquine-sensitive>500[8][9]

The data reveals that certain 8-aminoquinoline analogs are significantly more potent than primaquine against the blood stages of P. falciparum and, importantly, retain their activity against chloroquine-resistant strains. While chloroquine remains more potent against sensitive strains, the activity of these analogs against resistant parasites is a critical advantage.

Mechanism of Action: Targeting Heme Detoxification

The leading hypothesis for the antimalarial action of many quinoline-based drugs, including chloroquine, involves the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Quinolone derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The buildup of free heme leads to oxidative stress and parasite death.

Conclusion and Future Directions

The available evidence suggests that methyl 8-bromoquinoline-4-carboxylate derivatives and their analogs represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated in vitro efficacy against cancer cell lines, drug-resistant bacteria, and malaria parasites underscores their potential to address significant unmet medical needs. The versatility of the quinoline core allows for extensive chemical modification, providing a platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a broader range of methyl 8-bromoquinoline-4-carboxylate derivatives in robust preclinical models. Direct comparative studies against current standard-of-care drugs are essential to definitively establish their therapeutic index and potential for clinical translation. Furthermore, a deeper understanding of their mechanisms of action will be crucial for rational drug design and the identification of potential synergistic combinations. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the compelling biological profile of these quinoline derivatives makes them a worthy pursuit in the ongoing battle against disease.

References

  • Hossain, M. Z., Healey, M. A., Lee, C., Poh, W., Yerram, S. R., Patel, K., Azad, N. S., Herman, J. G., & Kern, S. E. (2013). DNA-intercalators causing rapid re-expression of methylated and silenced genes in cancer cells. Oncotarget, 4(2), 237–249. [Link]

  • Vennerstrom, J. L., Ellis, W. Y., Hufford, C. D., & McCurdy, D. H. (1992). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial agents and chemotherapy, 36(3), 598–602. [Link]

  • Fu, E., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 190, 112117. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Vennerstrom, J. L., Ellis, W. Y., Hufford, C. D., & McCurdy, D. H. (1992). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 36(3), 598-602. [Link]

  • Özcan, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 844-852. [Link]

  • de Oliveira, A. P., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(6), 447-457. [Link]

  • Lesiak, A., et al. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. International Journal of Molecular Sciences, 23(21), 13462. [Link]

  • Bielinska, S., et al. (2021). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Biomedicine & Pharmacotherapy, 144, 112347. [Link]

  • R, S., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Journal of Biological and Chemical Chronicles, 4(1), 1-6. [Link]

  • El-Sayed, M. A. A., et al. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Molecules, 27(9), 2898. [Link]

  • El-Sayed, W. M., et al. (2021). Approved DNA intercalators derivatives main pharmacophoric groups. ResearchGate. [Link]

  • Hossain, M. Z., et al. (2013). DNA-intercalators causing rapid re-expression of methylated and silenced genes in cancer cells. Oncotarget, 4(2), 237-249. [Link]

  • Li, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1013893. [Link]

  • Mfotie Njoya, E., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]

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Comparative

The Versatile Role of Bromine in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom onto the quinoline ring system can dramatically modulate these activities, influencing factors such as potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of bromo-substituted quinolines, offering experimental data and mechanistic insights for researchers in drug discovery and development.

The Impact of Bromination on Anticancer Activity

The position and number of bromine substituents on the quinoline ring are critical determinants of anticancer efficacy. Studies have consistently shown that bromination can enhance the cytotoxic effects of quinoline derivatives against various cancer cell lines.

Comparative Analysis of Bromo-Substituted 8-Hydroxyquinolines

A significant body of research has focused on 8-hydroxyquinoline derivatives, where bromination at the C-5 and C-7 positions has been shown to be particularly advantageous. The following table summarizes the in vitro antiproliferative activity of several key compounds against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.

CompoundSubstitution PatternIC50 (µg/mL) vs. C6IC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. HT29
1 8-hydroxyquinoline> 50> 50> 50
2 7-bromo-8-hydroxyquinoline15.412.818.2
3 5,7-dibromo-8-hydroxyquinoline8.26.79.1

Data synthesized from Ökten et al. (2017).[1][2]

The data clearly indicates that the addition of a single bromine atom at the 7-position significantly increases cytotoxicity compared to the parent 8-hydroxyquinoline. The introduction of a second bromine at the 5-position, yielding 5,7-dibromo-8-hydroxyquinoline, further enhances this activity, with IC50 values dropping to the single-digit µg/mL range.[1][2] This trend underscores the positive correlation between the degree of bromination at these positions and the antiproliferative effect.

Mechanistic Insights: Topoisomerase I Inhibition

The enhanced anticancer activity of these bromo-substituted quinolines is, in part, attributed to their ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1][2] Specifically, compounds such as 5,7-dibromo-8-hydroxyquinoline have been shown to suppress the relaxation of supercoiled plasmid DNA, indicating direct interference with topoisomerase I activity.[1][2]

Topoisomerase_Inhibition cluster_workflow Mechanism of Action Bromoquinoline 5,7-Dibromo-8- hydroxyquinoline TopoI Topoisomerase I Bromoquinoline->TopoI Inhibits Apoptosis Cancer Cell Apoptosis Bromoquinoline->Apoptosis Induces DNA Supercoiled DNA TopoI->DNA Acts on RelaxedDNA Relaxed DNA DNA->RelaxedDNA Relaxation RelaxedDNA->Apoptosis Leads to

Caption: Inhibition of Topoisomerase I by bromo-substituted quinolines.

The Role of Bromine in Antimicrobial Potency

Bromo-substituted quinolines have also emerged as promising candidates in the fight against microbial infections, including those caused by drug-resistant pathogens. The electronic and lipophilic properties imparted by bromine can enhance membrane permeability and interaction with bacterial targets.

Comparative Analysis of Bromo-Substituted Quinoline-5,8-diones

Quinoline-5,8-dione derivatives are a class of compounds known for their antimicrobial properties. The introduction of a bromine atom at the 7-position, coupled with various aryl sulphonamide substitutions at the 6-position, has been explored to create potent antibacterial agents.

CompoundR Group (at position 6)MIC (mg/mL) vs. K. pneumoniaeMIC (mg/mL) vs. S. typhi
4 -NH-SO2-Ph0.950.90
5 -NH-SO2-Ph-4-Me0.800.92
6 -NH-SO2-Ph-4-NO20.980.85

Data synthesized from Ezeokonkwo et al. (2019).[3]

The results indicate that these bromo-substituted quinoline-5,8-dione aryl sulphonamides exhibit significant antibacterial activity.[3] While the variation in the aryl sulphonamide moiety leads to subtle differences in potency against specific strains, the overall activity profile highlights the potential of this scaffold.

Mechanistic Insights: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial action of some bromo-substituted quinoline derivatives is linked to their ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. For instance, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV.[4]

Antimicrobial_Mechanism cluster_workflow Antimicrobial Mechanism of Action Bromoquinoline Bromo-substituted Indolizinoquinoline DNAGyrase DNA Gyrase Bromoquinoline->DNAGyrase Inhibits TopoIV Topoisomerase IV Bromoquinoline->TopoIV Inhibits DNAReplication Bacterial DNA Replication DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis and biological evaluation of bromo-substituted quinolines are provided below.

General Procedure for Bromination of 8-Hydroxyquinoline

Materials:

  • 8-hydroxyquinoline

  • Molecular bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.

  • To this solution, add a solution of molecular bromine (1.5 to 2 equivalents for mono- and di-bromination, respectively) in chloroform dropwise over 10 minutes in the dark at room temperature.

  • Stir the reaction mixture for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the desired bromo-substituted 8-hydroxyquinoline.[1]

In Vitro Antiproliferative Activity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Bromo-substituted quinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromo-substituted quinoline compounds (typically ranging from 0.1 to 100 µg/mL) and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Bromo-substituted Quinolines B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan in DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT assay.

Conclusion

The strategic incorporation of bromine into the quinoline framework is a powerful tool for modulating biological activity. Structure-activity relationship studies consistently demonstrate that the position and degree of bromination can significantly enhance the anticancer and antimicrobial properties of these compounds. For anticancer applications, 5,7-dibromo-8-hydroxyquinoline stands out as a potent derivative, with its mechanism of action linked to topoisomerase I inhibition. In the antimicrobial realm, bromo-substituted quinoline-5,8-diones and related structures show promise, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. The experimental protocols provided herein offer a foundation for researchers to further explore and optimize these promising scaffolds in the quest for novel therapeutics.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Available at: [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(1), 99-112. Available at: [Link]

  • Wu, X. W., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4396-4403. Available at: [Link]

  • Yadav, G., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5252. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]

  • Bhat, M. A., et al. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Bioallied Sciences, 6(2), 66-76. Available at: [Link]

  • Özdemir, A., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17937-17950. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Palladium Catalysis: Functionalizing Methyl 8-bromoquinoline-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core and the Power of Palladium The quinoline scaffold is a privileged structure in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Power of Palladium

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Methyl 8-bromoquinoline-4-carboxylate, in particular, represents a versatile building block, offering multiple sites for synthetic elaboration. The bromine atom at the 8-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] These reactions have become indispensable tools in modern synthesis, allowing for the rapid construction of complex molecular architectures from readily available starting materials.[2][4][5]

This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of Methyl 8-bromoquinoline-4-carboxylate via four key cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira. As a senior application scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers to select and optimize the ideal catalytic system for their specific synthetic goals.

The Heart of the Reaction: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named proponents and coupling partners, largely operate on a common mechanistic framework.[6] The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is paramount to troubleshooting reactions and rationally selecting catalysts, ligands, and conditions.

The cycle typically involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 8-bromoquinoline-4-carboxylate, forming a Pd(II) complex.[4][7] This is often the rate-determining step.

  • Transmetalation / Carbopalladation:

    • In reactions like the Suzuki-Miyaura, the second coupling partner (an organoboron species) undergoes transmetalation , transferring its organic group to the palladium center and displacing the halide.[6]

    • In the Heck reaction, the alkene coupling partner coordinates to the palladium and inserts into the Pd-C bond, a process known as carbopalladation or migratory insertion.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Generalized Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X Complex Pd0->PdII_Aryl  Aryl-X OxAdd->PdII_Aryl Transmetal Transmetalation or Carbopalladation PdII_Diorg Aryl-Pd(II)-R Complex PdII_Aryl->PdII_Diorg  R-M Transmetal->PdII_Diorg PdII_Diorg->Pd0  -Aryl-R RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R (Product) RedElim->Product ArylX Aryl-X (Substrate) ArylX->OxAdd OrgMet R-M (Coupling Partner) OrgMet->Transmetal

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the stability, low toxicity, and commercial availability of the organoboron reagents.[9] For coupling with Methyl 8-bromoquinoline-4-carboxylate, the choice of ligand is critical to achieving high efficiency, as the quinoline nitrogen can coordinate to the palladium center and inhibit catalysis.

Comparative Performance of Catalyst Systems
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations
1. Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃Toluene/H₂O90-11075A classic, reliable system. Good yield but may require higher temperatures.[10]
2. Pd(dppf)Cl₂ (3 mol%)dppfK₂CO₃1,4-Dioxane10085-95Excellent performance; the bidentate dppf ligand provides stability.[10]
3. Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)XPhosK₃PO₄Toluene100>95Highly effective. Bulky monophosphine ligands accelerate reductive elimination.[10]
4. Pd(OAc)₂ (5 mol%)NoneNa₂CO₃aq. DMF120ModerateLigandless protocols can work but often require higher catalyst loading and temperature.[11]

Analysis: For this specific substrate, standard catalysts like Pd(PPh₃)₄ provide a good baseline. However, the data trends suggest that more advanced catalyst systems offer significant advantages. The Pd(dppf)Cl₂ system is a robust choice, offering a good balance of reactivity and stability. The most impressive results are typically achieved with bulky, electron-rich monophosphine ligands like XPhos, developed by the Buchwald group. These ligands promote the crucial, often rate-limiting, reductive elimination step and are less prone to catalyst deactivation, leading to higher yields at lower catalyst loadings. The use of a strong, non-coordinating base like K₃PO₄ is also beneficial.

Field-Proven Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/XPhos
  • Reaction Setup: To an oven-dried Schlenk tube, add Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Add this catalyst solution to the Schlenk tube.

  • Solvent & Degassing: Add additional toluene (8 mL) to the reaction mixture. Seal the tube and degas the solution by bubbling argon through it for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-12 hours (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Arylation of Alkenes

The Heck reaction couples the aryl halide with an alkene, forming a new C-C bond and breaking a C-H bond on the alkene.[12] This reaction is a powerful tool for synthesizing substituted styrenes and cinnamates. The choice of catalyst, ligand, and base is crucial for controlling yield and regioselectivity.[10][12]

Comparative Performance of Catalyst Systems
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations
1. Pd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%)P(o-tol)₃NEt₃DMF10080-90A standard, effective system for Heck reactions.[12]
2. Pd(OAc)₂ (5 mol%)NoneK₃PO₄EtOH100~70Ligandless conditions can be effective, especially in polar protic solvents.[13]
3. PdCl₂(bipy) (5 mol%)2,2'-bipyridineNaOAcNMP120GoodBidentate nitrogen ligands can provide stable and active catalysts.[14]

Analysis: The classic Pd(OAc)₂/phosphine system is a reliable starting point for the Heck reaction. Electron-rich phosphines like tri(o-tolyl)phosphine often give good results. Ligandless protocols are attractive for their simplicity but may be less general and require higher temperatures.[8][13] The base, typically a tertiary amine like triethylamine, is essential to neutralize the HBr generated during the catalytic cycle.[12] For a substrate like 8-bromoquinoline, where the nitrogen could act as an internal ligand, exploring ligandless conditions is a valid optimization strategy.

Field-Proven Protocol: Heck Reaction with Pd(OAc)₂/P(o-tol)₃
  • Reaction Setup: In a sealed tube, combine Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (10 mL) followed by triethylamine (NEt₃, 2.0 mmol).

  • Degassing: Seal the tube and degas the mixture with argon for 15 minutes.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography.

Heck Catalytic Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)-X Pd0->OxAdd Oxidative Addition (Aryl-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Migratory Insertion Product Coord->Insert Carbopalladation Elim β-Hydride Elimination Insert->Elim Elim->Pd0 + Base (- Base-HX) Product Substituted Alkene Elim->Product Base Base

Caption: Key steps in the Heck reaction catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this area, providing a general method for coupling aryl halides with a wide range of amines.[15] This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.

Comparative Performance of Catalyst Systems
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations
1. Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)BINAPNaOtBuToluene100ModerateAn early generation system; may struggle with less reactive amines.
2. Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)RuPhosK₃PO₄t-BuOH100HighModern Buchwald ligands show excellent activity and broad substrate scope.[2]
3. G3-XPhos Precatalyst (2 mol%)XPhosLHMDSDioxane110>95Precatalysts offer convenience and high activity, ensuring efficient generation of Pd(0).

Analysis: For C-N bond formation, standard ligands like PPh₃ are generally ineffective. The key to success lies in using ligands specifically designed for this transformation. Biarylphosphine ligands, such as RuPhos and XPhos, are the state of the art.[2][15] They are both bulky, which facilitates the final reductive elimination step to release the arylamine product, and electron-rich, which promotes the initial oxidative addition. The choice of a strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is also critical for deprotonating the amine and facilitating the catalytic cycle.[15]

Field-Proven Protocol: Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox): In a glovebox, add Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), and the catalyst system (e.g., Pd(OAc)₂ 2 mol%, RuPhos 4 mol%) to an oven-dried vial.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 100-110 °C for 8-24 hours.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. The classic protocol uses a dual catalyst system of palladium and a copper(I) salt, typically CuI.[10] The amine base often serves a dual role as both the base and the solvent.

Comparative Performance of Catalyst Systems
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Key Observations
1. Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)NEt₃THF6085-95The classic, highly effective conditions for a broad range of substrates.[10]
2. Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)PiperidineDMF80HighAn alternative Pd(0) source, also very effective.
3. Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)NoneK₂CO₃Dioxane100GoodCopper-free conditions can be advantageous to avoid homo-coupling (Glaser coupling) of the alkyne.

Analysis: The traditional Pd/CuI system is extremely reliable and generally the first choice for Sonogashira couplings. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex. Copper-free variants have been developed, often using more sophisticated ligands, which can be beneficial for sensitive substrates where alkyne homo-coupling is a problematic side reaction.

Field-Proven Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add Methyl 8-bromoquinoline-4-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (NEt₃, 5 mL). Degas the mixture with a stream of argon for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Catalyst Selection Workflow

Choosing the right catalyst system is a critical decision point in any synthetic campaign. The following workflow provides a logical path for selecting and optimizing conditions for your reaction with Methyl 8-bromoquinoline-4-carboxylate.

Catalyst Selection Workflow Catalyst Selection Workflow Start Define Desired Bond BondType What type of bond? Start->BondType CC_sp2 C(sp²)-C(sp²) BondType->CC_sp2 Boronic Acid CC_sp C(sp²)-C(sp) BondType->CC_sp Alkyne CN C(sp²)-N BondType->CN Amine CC_alkene C(sp²)-Alkene BondType->CC_alkene Alkene Suzuki Run Suzuki Coupling Start with Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos CC_sp2->Suzuki Sonogashira Run Sonogashira Start with Pd(PPh₃)₂Cl₂/CuI CC_sp->Sonogashira BH Run Buchwald-Hartwig Start with Pd(OAc)₂/RuPhos and a strong base CN->BH Heck Run Heck Reaction Start with Pd(OAc)₂/P(o-tol)₃ CC_alkene->Heck Optimize Low Yield? Suzuki->Optimize Sonogashira->Optimize BH->Optimize Heck->Optimize Screen Screen Ligands & Bases. Adjust Temp. Optimize->Screen Yes Success Reaction Optimized Optimize->Success No Screen->Success

Caption: A decision-making workflow for catalyst selection.

Conclusion

The functionalization of Methyl 8-bromoquinoline-4-carboxylate is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. While classic catalyst systems provide a solid foundation, this comparative guide demonstrates that modern, specialized systems—particularly those employing bulky, electron-rich monophosphine ligands—consistently deliver superior performance in terms of yield, reaction time, and catalyst loading. For C-C bond formation via Suzuki coupling, a Pd(OAc)₂/XPhos system is highly recommended. For C-N bond formation, a similar system with a ligand like RuPhos and a strong base is the method of choice. For Heck and Sonogashira reactions, the more traditional catalyst systems remain highly effective and reliable starting points. By understanding the underlying mechanistic principles and the specific roles of each reaction component, researchers can move beyond simply following a recipe and begin to rationally design and optimize their synthetic strategies for success.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Nobel Prize Committee. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Total Organic Chemistry. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • Van der Veken, P., et al. (2011). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 19(13), 3995-4003. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. [Link]

  • Diao, T. (2017). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 50(2), 264-276. [Link]

  • Reddy, V. P., et al. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 3(10), 1269-1273. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. The Heck reaction: Mechanistic insights and novel ligands. [Link]

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Comparative

A Comparative Guide to the Enzyme Inhibition of Methyl 8-bromoquinoline-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities. Among these, quinoline-4-carboxylate derivatives have emerged as a particularly promising class of enzyme inhibitors. This guide provides an in-depth comparison of the enzyme inhibitory activities of methyl 8-bromoquinoline-4-carboxylate and its analogs, with a primary focus on their potent inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.

The Significance of Targeting Dihydroorotate Dehydrogenase (DHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines. This pathway is essential for the production of DNA and RNA precursors, and thus, for cellular proliferation. Consequently, hDHODH has been identified as an attractive therapeutic target for the treatment of cancer and autoimmune diseases, where aberrant cell proliferation is a hallmark.[1][2] The inhibition of hDHODH effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparative Inhibitory Potency of Quinoline-4-Carboxylate Analogs against hDHODH

The inhibitory potential of quinoline-4-carboxylate derivatives against hDHODH is significantly influenced by the nature and position of substituents on the quinoline ring. While specific data for methyl 8-bromoquinoline-4-carboxylate is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides invaluable insights into the structure-activity relationship (SAR) of this chemical class.

Below is a table summarizing the half-maximal inhibitory concentration (IC50) values of several key quinoline-4-carboxylate analogs against human DHODH, as reported in peer-reviewed literature.

Compound IDSubstitution PatternIC50 (nM)Reference
Analog 1 (A9) 2-phenyl-7-chloro-quinoline-4-carboxylic acid9.7[1][2]
Analog 2 (41) 2-(3-fluoro-3'-methoxybiphenyl-4-yl)quinoline-4-carboxylic acid9.71 ± 1.4[3][4]
Analog 3 (43) 2-(3'-methoxybiphenyl-4-yl)quinoline-4-carboxylic acid26.2 ± 1.8[3][4]
Analog 4 2-phenyl-quinoline-4-carboxylic acid>10,000[3]

Analysis of Inhibitory Data:

The data clearly demonstrates that substitutions on the quinoline core are critical for potent hDHODH inhibition. The unsubstituted 2-phenyl-quinoline-4-carboxylic acid (Analog 4) is largely inactive. In contrast, the introduction of a chlorine atom at the 7-position (Analog 1) or a substituted biphenyl moiety at the 2-position (Analogs 2 and 3) leads to a dramatic increase in inhibitory potency, with IC50 values in the nanomolar range.[1][2][3] This highlights the importance of specific interactions between the inhibitor and the enzyme's active site.

Structure-Activity Relationship (SAR) and Molecular Interactions

The potent inhibition of hDHODH by these quinoline-4-carboxylate analogs can be attributed to key molecular interactions within the enzyme's binding pocket. X-ray crystallography studies of hDHODH in complex with inhibitors have revealed a conserved binding mode.[4]

SAR_Quinoline_Inhibitors cluster_inhibitor Quinoline-4-Carboxylate Analog cluster_enzyme hDHODH Active Site Quinoline Quinoline Core Hydrophobic_Pocket Hydrophobic Pocket Quinoline->Hydrophobic_Pocket Hydrophobic Interactions Carboxylate 4-Carboxylate Group H_Bond_Acceptor H-Bond Acceptor (e.g., Tyr356) Carboxylate->H_Bond_Acceptor Ionic & H-Bonding H_Bond_Donor H-Bond Donor (e.g., Thr63) Carboxylate->H_Bond_Donor Water-mediated H-Bond [2] R_group Substituents (e.g., at C2, C7) R_group->Hydrophobic_Pocket Enhanced Binding & Specificity

Caption: Key interactions between quinoline-4-carboxylate inhibitors and the hDHODH active site.

The quinoline ring system typically occupies a hydrophobic pocket within the enzyme. The crucial 4-carboxylate group forms essential hydrogen bonds and ionic interactions with key amino acid residues, such as Tyrosine 356.[4] The substituents at various positions on the quinoline ring can then form additional interactions that enhance binding affinity and selectivity. For instance, a cocrystal structure of an analog with hDHODH has shown a water-mediated hydrogen bond with Threonine 63.[3][4] The significant increase in potency observed with halogen substitutions or bulky aromatic groups suggests that these modifications optimize the fit of the inhibitor within the active site, leading to stronger binding.

Experimental Protocol: In Vitro hDHODH Inhibition Assay

To reliably compare the inhibitory potential of different methyl 8-bromoquinoline-4-carboxylate analogs, a standardized in vitro enzyme inhibition assay is paramount. The following protocol outlines a robust method for determining the IC50 values of test compounds against human DHODH. This protocol is based on established methodologies in the field.[1][5]

DHODH_Assay_Workflow A 1. Reagent Preparation - hDHODH enzyme - Substrates (L-DHO, DCIP) - Coenzyme Q10 - Test compounds (analogs) B 2. Assay Plate Setup - Add buffer, enzyme, and CoQ10 to wells A->B C 3. Compound Incubation - Add serial dilutions of test compounds - Incubate for a defined period (e.g., 15 min) B->C D 4. Reaction Initiation - Add substrates (L-DHO and DCIP) C->D E 5. Kinetic Measurement - Monitor the decrease in absorbance of DCIP at 600 nm over time D->E F 6. Data Analysis - Calculate initial reaction velocities - Plot % inhibition vs. compound concentration - Determine IC50 values using non-linear regression E->F

Caption: Workflow for the in vitro hDHODH enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

    • Prepare stock solutions of the substrates: L-dihydroorotate (L-DHO) and 2,6-dichloroindophenol (DCIP) as an artificial electron acceptor.

    • Prepare a stock solution of the cofactor, Coenzyme Q10.

    • Prepare serial dilutions of the methyl 8-bromoquinoline-4-carboxylate analogs and control inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, hDHODH enzyme, and Coenzyme Q10 to each well.

    • Add the serially diluted test compounds to the respective wells. Include wells with DMSO only as a negative control (100% enzyme activity) and a known hDHODH inhibitor as a positive control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of L-DHO and DCIP to all wells.

    • Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm using a microplate reader in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each analog.

Beyond DHODH: Exploring Other Potential Enzyme Targets

While hDHODH is a prominent target for quinoline-4-carboxylate derivatives, this chemical scaffold has shown inhibitory activity against other enzyme families as well. A comprehensive evaluation of the inhibitory profile of methyl 8-bromoquinoline-4-carboxylate and its analogs should also consider their potential effects on other enzymes, such as:

  • Tankyrases: These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt signaling, which is often dysregulated in cancer. Some quinoline-containing compounds have been identified as tankyrase inhibitors.[6]

  • Carboxylesterases: These enzymes are involved in the metabolism of a wide range of ester-containing drugs. Inhibition of carboxylesterases can modulate the pharmacokinetic and pharmacodynamic properties of co-administered medications.[7][8]

Investigating the selectivity of these analogs against a panel of different enzymes is crucial for understanding their overall pharmacological profile and potential for off-target effects.

Conclusion

The comparative analysis of methyl 8-bromoquinoline-4-carboxylate analogs reveals a class of compounds with significant potential as enzyme inhibitors, particularly against human dihydroorotate dehydrogenase. The inhibitory potency is highly dependent on the substitution pattern of the quinoline ring, with specific modifications leading to nanomolar efficacy. The provided experimental protocol offers a robust framework for the systematic evaluation and comparison of novel analogs. Further investigation into the selectivity of these compounds against other enzyme targets will be essential for their continued development as therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of enzyme inhibition and drug discovery.

References

  • Molina, I., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5645–5664. [Link]

  • He, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5645–5664. [Link]

  • Wang, Y., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 957-963. [Link]

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

  • Lehtiö, L., et al. (2014). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Frontiers in Oncology, 4, 34. [Link]

  • Cyprotex. (n.d.). Carboxylesterase Inhibition. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Analysis: A Comparative Study of HPLC and Alternative Methods for Methyl 8-bromoquinoline-4-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 8-bromoquinoline-4-carboxylate, a key heterocyclic building block, is no exception. Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation, and may possess undesirable pharmacological or toxicological properties.[1] Therefore, the robust, accurate, and precise determination of purity is a non-negotiable aspect of the synthetic process, mandated by regulatory bodies like the FDA and EMA.[2]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for assessing the purity of synthesized Methyl 8-bromoquinoline-4-carboxylate. We will explore the causality behind methodological choices, from mobile phase selection to detector settings. Furthermore, we will objectively compare the performance of HPLC with alternative analytical technologies, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), providing the supporting data necessary for researchers to make informed decisions for their specific analytical challenges.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

For non-volatile, polar, and UV-active compounds like quinoline derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed "gold standard" for purity analysis.[3] Its high sensitivity, adaptability, and high-resolution capabilities make it ideal for separating the main compound from structurally similar impurities.[4]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. More hydrophobic molecules interact more strongly with the C18 column and thus elute later. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively elute compounds across a wide range of polarities.

Self-Validating Experimental Protocol: HPLC-UV Analysis

A robust analytical method must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST) , which is performed before any sample analysis to verify that the entire analytical system—from the instrument to the column and mobile phase—is operating correctly and is fit for its intended purpose.[5][6][7]

Step 1: Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acid protonates silanol groups on the stationary phase, reducing peak tailing, and provides protons for better ionization in mass spectrometry if an MS detector is coupled.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Rationale: Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity for efficient mass transfer.

  • Diluent: 50:50 (v/v) Acetonitrile:Water. Rationale: This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • System Suitability Solution (SSS): Prepare a solution containing ~1.0 mg/mL of Methyl 8-bromoquinoline-4-carboxylate reference standard and spike with a known, structurally similar impurity (e.g., 8-bromoquinoline) at a 0.1% level. Rationale: This mixture is essential to challenge the chromatographic system's ability to separate the main peak from a critical impurity, which is a key measure of the method's specificity.

  • Sample Solution: Accurately weigh and dissolve the synthesized Methyl 8-bromoquinoline-4-carboxylate in the diluent to a final concentration of ~1.0 mg/mL.

Step 2: Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm. Rationale: C18 columns provide excellent hydrophobic retention for aromatic compounds like quinolines. The specified dimensions and particle size offer a good balance between resolution and backpressure.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Injection Volume: 5 µL.

  • UV Detection: Diode Array Detector (DAD) set at 254 nm. Rationale: The quinoline ring system exhibits strong absorbance at this wavelength, providing high sensitivity for the main peak and related impurities.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5
    30.0 95 5

    Rationale: A gradient elution is crucial for separating impurities with different polarities and ensuring that any highly retained, non-polar impurities are eluted from the column before the next injection.

Step 3: System Suitability and Analysis Sequence

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Perform five replicate injections of the System Suitability Solution (SSS).

  • Perform a blank injection (diluent).

  • Inject the Sample Solution in duplicate.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation prep_mobile Prepare Mobile Phases (A & B) prep_sample Prepare Sample (~1.0 mg/mL) prep_mobile->prep_sample prep_sss Prepare System Suitability Solution prep_mobile->prep_sss equilibrate Equilibrate Column prep_sss->equilibrate inject_sss Inject SSS (5 Replicates) equilibrate->inject_sss inject_sample Inject Sample (Duplicate) inject_sss->inject_sample check_sst Verify SST Criteria inject_sample->check_sst process_data Integrate Peaks & Calculate % Purity check_sst->process_data If Pass report Generate Report process_data->report

Caption: HPLC Purity Analysis Workflow.

Data Interpretation and Trustworthiness through System Suitability

The trustworthiness of any analytical result hinges on the performance of the system at the time of analysis. SST parameters provide a quantitative and objective measure of this performance.[9]

Table 1: System Suitability Test (SST) - Acceptance Criteria and Hypothetical Results

Parameter Acceptance Criterion Hypothetical Result Justification
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 1.1 Ensures peak symmetry, indicating good column health and no undesirable secondary interactions.
Resolution (Rs) Rs ≥ 2.0 (between main peak and spiked impurity) 3.5 Confirms that the method can baseline-separate the analyte from its most critical potential impurity.
Theoretical Plates (N) N ≥ 2000 8500 Measures column efficiency; a higher number indicates sharper peaks and better separation power.[10]
%RSD of Peak Area ≤ 2.0% (for 5 SSS injections) 0.45% Demonstrates the precision and reproducibility of the injector and detector.

| %RSD of Retention Time | ≤ 1.0% (for 5 SSS injections) | 0.15% | Indicates the stability and precision of the pumping system. |

If all SST criteria are met, the system is deemed suitable for analysis, and the data generated for the sample can be considered reliable and valid.[11]

A Comparative Guide to Alternative Purity Analysis Techniques

While HPLC is a powerful tool, alternative technologies offer distinct advantages in specific scenarios. The choice of method should be guided by the specific analytical need, such as higher throughput, analysis of volatile impurities, or orthogonal verification.

Overview of Alternatives
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation that can handle much higher backpressures. This results in significantly faster run times, improved resolution, and higher sensitivity.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds.[3] For Methyl 8-bromoquinoline-4-carboxylate, its use would be limited to detecting volatile impurities like residual synthesis solvents (e.g., Toluene, DMF), not for the primary purity assay of the non-volatile product itself.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It bridges the gap between GC and LC, offering very fast separations and significantly reduced organic solvent consumption, making it a "greener" alternative.

Performance Comparison

Tech_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_sfc SFC cluster_gc GC hplc_pros Pros: - Robust & Reliable - Versatile - Widely Available hplc_cons Cons: - Slower Run Times - Higher Solvent Usage uplc_pros Pros: - Very Fast - High Resolution - High Sensitivity uplc_cons Cons: - High Backpressure - Requires Specialized System sfc_pros Pros: - Extremely Fast - Low Solvent Usage (Green) - Orthogonal to RP-HPLC sfc_cons Cons: - Less Suitable for Very Polar  Compounds - Specialized Equipment gc_pros Pros: - Excellent for Volatile  Impurities (Solvents) gc_cons Cons: - Not for Non-Volatile  Analytes (the product itself)

Sources

Comparative

A Comparative Crystallographic Guide to Metal Complexes of Methyl 8-bromoquinoline-4-carboxylate and Its Analogs

For researchers, medicinal chemists, and material scientists, the intricate dance between organic ligands and metal ions offers a vast playground for designing novel molecules with tailored properties. Quinoline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the intricate dance between organic ligands and metal ions offers a vast playground for designing novel molecules with tailored properties. Quinoline derivatives, in particular, have garnered significant attention due to their versatile coordination chemistry and wide-ranging applications in drug discovery, catalysis, and molecular sensing.[1] This guide provides an in-depth technical comparison of the X-ray crystallography of metal complexes featuring the promising ligand, methyl 8-bromoquinoline-4-carboxylate, and its close structural analogs. By examining the subtle yet significant differences in their solid-state structures, we can glean valuable insights into how metal ion identity and ligand modifications influence crystal packing, coordination geometry, and ultimately, the material's overall characteristics.

The Ligand: Synthesis and Significance of Methyl 8-bromoquinoline-4-carboxylate

The foundational step in the study of these metal complexes is the synthesis of the ligand itself. Methyl 8-bromoquinoline-4-carboxylate can be prepared through a multi-step synthetic route, starting from commercially available 8-bromoquinoline.[2][3] The introduction of the carboxylate group at the 4-position is crucial as it, in conjunction with the quinoline nitrogen, creates a bidentate chelation site for metal ions. The bromo-substituent at the 8-position offers a site for further functionalization and its electron-withdrawing nature can influence the electronic properties of the quinoline ring system.

Quinoline-based metal complexes are of profound interest due to their biological activities, with many exhibiting antibacterial and anticancer properties.[1][4] The coordination of a metal ion to a quinoline scaffold can enhance these biological effects, a phenomenon often attributed to changes in lipophilicity and interaction with biological targets.[1]

Crafting the Crystals: A Protocol for Synthesizing and Crystallizing Metal Complexes

The formation of high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural chemistry. The following is a generalized protocol for the synthesis and crystallization of transition metal complexes with quinoline-carboxylate ligands, which can be adapted for methyl 8-bromoquinoline-4-carboxylate.

Experimental Protocol: Synthesis and Crystallization
  • Ligand Synthesis: Prepare the methyl 8-bromoquinoline-4-carboxylate ligand according to established literature procedures.[2] Purify the ligand via recrystallization or column chromatography to ensure high purity, which is critical for successful crystallization.

  • Complexation Reaction:

    • Dissolve the ligand (1 mmol) in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve the metal salt (e.g., Cobalt(II) chloride, Copper(II) acetate, Zinc(II) nitrate) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Reflux the reaction mixture for 2-4 hours to ensure complete complex formation.

  • Crystallization: Several techniques can be employed to grow single crystals:

    • Slow Evaporation: Filter the reaction mixture to remove any impurities and leave the filtrate in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: Place the vial containing the filtered reaction mixture inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor into the reaction mixture will gradually decrease the solubility of the complex, promoting crystallization.

    • Layering: Carefully layer a less dense anti-solvent on top of the concentrated reaction solution. Crystals may form at the interface of the two solvents over time.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

Unveiling the Architecture: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow for analyzing the metal complexes of quinoline-based ligands is outlined below.

X_ray_Workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Visualization Synthesis Synthesis of Metal Complex Crystallization Growth of Single Crystals Synthesis->Crystallization Crystal_Mounting Mounting a Suitable Crystal Crystallization->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Visualization Molecular Visualization (e.g., Mercury, OLEX2) CIF_File->Visualization Data_Analysis Analysis of Geometric Parameters Visualization->Data_Analysis

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Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Quinoline Compounds

For researchers in drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] However, the journey from a promising hit compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being metabolic instability. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts, necessitating careful evaluation and optimization of a compound's metabolic profile.[3]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of substituted quinoline compounds. It is designed for drug development professionals seeking to make informed decisions by understanding the "why" behind experimental choices, ensuring data integrity, and strategically designing next-generation quinoline-based therapeutics.

The Metabolic Fate of Quinolines: A Tale of Two Enzyme Superfamilies

The metabolic landscape of quinoline derivatives is dominated by two major enzyme systems: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).[4][5] Understanding the interplay between these pathways is crucial for interpreting stability data and devising effective chemical modifications.

Cytochrome P450-Mediated Metabolism:

The CYP superfamily, primarily located in the liver microsomes, is responsible for a wide array of oxidative metabolic reactions.[6] For quinoline compounds, key CYP-mediated transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the quinoline ring. For instance, CYP2E1 is principally involved in the formation of 3-hydroxyquinoline.[4][7]

  • N-oxidation: Oxidation of the nitrogen atom in the quinoline ring, with CYP2A6 being a key enzyme in this process for human liver microsomes.[4][7]

  • Epoxidation: Formation of an epoxide, such as the quinoline-5,6-epoxide, which can then be hydrolyzed to a dihydrodiol. This pathway has been associated with the bioactivation of quinoline to potentially tumorigenic species.[8]

The specific CYP isoforms involved can vary between species, a critical consideration for preclinical model selection.[7]

Aldehyde Oxidase (AO)-Mediated Metabolism:

AO is a cytosolic enzyme that has gained significant attention in recent years due to its role in the metabolism of nitrogen-containing heterocyclic drugs.[5][9] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[5] For quinolines, this often results in the formation of quinolone metabolites.[10][11]

The susceptibility of a quinoline compound to AO-mediated metabolism is heavily influenced by its substitution pattern. For example, electron-donating groups at the 3-position can increase vulnerability to AO, while bulky substituents can provide steric hindrance and improve stability.[12]

Visualizing the Metabolic Pathways

The following diagram illustrates the primary metabolic routes for a generic substituted quinoline.

Quinoline_Metabolism cluster_CYP CYP450-Mediated (Microsomal) cluster_AO Aldehyde Oxidase (Cytosolic) Substituted_Quinoline Substituted_Quinoline Hydroxylated_Metabolite Hydroxylated_Metabolite Substituted_Quinoline->Hydroxylated_Metabolite CYP2E1, etc. N-Oxide_Metabolite N-Oxide_Metabolite Substituted_Quinoline->N-Oxide_Metabolite CYP2A6 Epoxide_Metabolite Epoxide_Metabolite Substituted_Quinoline->Epoxide_Metabolite CYP2A6 Quinolone_Metabolite Quinolone_Metabolite Substituted_Quinoline->Quinolone_Metabolite AO Dihydrodiol_Metabolite Dihydrodiol_Metabolite Epoxide_Metabolite->Dihydrodiol_Metabolite Epoxide Hydrolase

Caption: Major metabolic pathways for substituted quinolines involving CYP450 and Aldehyde Oxidase.

Choosing the Right In Vitro System: A Comparative Analysis

Several in vitro systems are available to assess metabolic stability, each offering a different level of complexity and insight. The choice of system is a critical experimental design decision.

In Vitro System Description Enzymes Present Advantages Disadvantages Best For...
Liver Microsomes Vesicles of the endoplasmic reticulum isolated from homogenized liver cells.[3]Phase I (CYPs, FMOs), some Phase II (UGTs).High concentration of CYP enzymes, cost-effective, high-throughput, well-established protocols.[3]Lacks cytosolic enzymes like AO and most Phase II enzymes.Rapid screening of CYP-mediated metabolism, determining intrinsic clearance by Phase I enzymes.
Liver S9 Fraction Supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic fractions.[13]Phase I (CYPs, FMOs, AOs), Phase II (UGTs, SULTs, GSTs).[13]Broader enzyme profile than microsomes, allows for assessment of both Phase I and some Phase II metabolism.Lower concentration of CYPs compared to microsomes, can be more variable.Investigating compounds potentially metabolized by cytosolic enzymes (e.g., AO) in addition to CYPs.
Hepatocytes Intact, viable liver cells.Full complement of Phase I and II enzymes, transporters, and cofactors.Most physiologically relevant in vitro model, provides a holistic view of metabolism and uptake.Lower throughput, more expensive, limited viability, batch-to-batch variability.Later-stage characterization, studying transporter effects, and obtaining a more complete metabolic profile.

Expert Rationale: For early-stage drug discovery programs focusing on quinoline derivatives, a tiered approach is often most effective. Initial high-throughput screening in liver microsomes can rapidly identify compounds with significant CYP liabilities. Promising candidates can then be advanced to a liver S9 fraction assay to unmask any susceptibility to cytosolic enzymes like AO. Finally, lead compounds should be profiled in hepatocytes to confirm metabolic pathways in a more physiologically relevant system before advancing to in vivo studies.

A Self-Validating Protocol: The Liver Microsomal Stability Assay

This section provides a detailed protocol for assessing the metabolic stability of substituted quinolines using liver microsomes. The inclusion of appropriate controls ensures the integrity and reliability of the generated data.

Experimental Workflow Diagram

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis Prepare_Stocks Prepare Compound & Control Stocks (1 mM in DMSO) Pre-incubation Pre-incubate Microsomes & Compound (5 min) Prepare_Stocks->Pre-incubation Prepare_Microsomes Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL) Prepare_Microsomes->Pre-incubation Prepare_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH Prepare_NADPH->Initiate_Reaction Pre-incubation->Initiate_Reaction Time_Points Aliquot at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench with Acetonitrile (+ Internal Standard) Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate % Remaining, t½, CLint LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare 1 mM stock solutions in DMSO.

    • Positive Controls: Prepare 1 mM stocks of known metabolically stable (e.g., Verapamil) and unstable (e.g., Propranolol) compounds.[14]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15][16]

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in 0.1 M phosphate buffer.[17]

  • Incubation:

    • Add 1 µL of the 1 mM test compound stock to a microcentrifuge tube.

    • Add 499 µL of the diluted microsomal suspension. This results in a final microsomal protein concentration of approximately 0.5 mg/mL and a test compound concentration of 2 µM.[17]

    • Negative Control: For each compound, prepare a parallel incubation where the NADPH regenerating system is replaced with phosphate buffer to account for non-enzymatic degradation.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 500 µL of the pre-warmed NADPH regenerating system.

    • Immediately collect a 100 µL aliquot for the 0-minute time point and quench as described below.

    • Continue incubation at 37°C and collect additional 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes).

  • Reaction Quenching and Sample Processing:

    • Quench each aliquot by adding it to a tube containing 200 µL of ice-cold acetonitrile fortified with an internal standard (e.g., Tolbutamide, a compound structurally distinct from the analytes). The acetonitrile precipitates the microsomal proteins.

    • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Interpreting the Data: A Comparative Case Study

To illustrate the impact of substitution on metabolic stability, consider the following hypothetical data for a series of quinoline analogs. These compounds share a common core but differ in the substituent at the 6-position.

Compound ID Substituent (R) t½ (min) CLint (µL/min/mg protein) Interpretation
QN-H -H15.290.9High Clearance: Unsubstituted quinoline is rapidly metabolized.
QN-Cl -Cl35.838.7Moderate Clearance: The electron-withdrawing chloro group improves stability, likely by deactivating the ring towards oxidative metabolism.
QN-OMe -OCH₃8.5163.1Very High Clearance: The electron-donating methoxy group activates the ring, making it more susceptible to CYP-mediated oxidation.
QN-tBu -C(CH₃)₃> 60< 23.1Low Clearance: The bulky tert-butyl group provides steric shielding, hindering enzyme access to metabolic soft spots.

Analysis of Results:

  • The data clearly demonstrates that substitution at the 6-position profoundly influences metabolic stability.

  • Electronic Effects: The comparison between QN-Cl and QN-OMe highlights the role of electronics. Electron-withdrawing groups can be a viable strategy to "harden" a molecule against oxidative metabolism.

  • Steric Effects: QN-tBu exemplifies the power of steric hindrance. Introducing a bulky group near a known site of metabolism can effectively block the enzymatic reaction. This is a common tactic in medicinal chemistry to improve metabolic stability.[12]

  • Bioisosteric Replacement: The strategic replacement of a hydrogen atom with isosteres like chlorine or a tert-butyl group can be a powerful tool to modulate pharmacokinetic properties without drastically altering the pharmacophore responsible for biological activity.[18][19]

Conclusion: A Roadmap for Rational Drug Design

Assessing the metabolic stability of substituted quinoline compounds is a cornerstone of modern drug discovery. A systematic and mechanistically informed approach is essential for success. By understanding the roles of both CYP450 and AO enzymes, selecting the appropriate in vitro test systems for different stages of a project, and employing robust, self-validating experimental protocols, researchers can generate high-quality, interpretable data.

This guide serves as a framework for comparing the metabolic fate of different quinoline analogs. The insights gained from these studies enable a rational, data-driven approach to chemical optimization, ultimately increasing the probability of advancing metabolically stable and efficacious drug candidates into clinical development.

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  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available at: [Link]

  • Zientek, M., & Obach, R. S. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(18), 8289-8302. Available at: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2023). Bentham Science. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 8-bromoquinoline-4-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 8-bromoquinoline-4-carboxylate. As a senior application scientist, my ob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 8-bromoquinoline-4-carboxylate. As a senior application scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established safety standards for handling halogenated aromatic compounds.

Understanding the Hazard: A Proactive Approach to Safety

Based on aggregated data for analogous compounds, we must assume Methyl 8-bromoquinoline-4-carboxylate presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed : Ingestion may be harmful.[5][6]

Given these potential hazards, adherence to a stringent PPE protocol is the first line of defense in mitigating risk. This guide is built upon the principle of minimizing exposure through engineering controls, supplemented by robust personal protection.

Core PPE Requirements for Handling Methyl 8-bromoquinoline-4-carboxylate

The selection of appropriate PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Laboratory Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Double-gloved (e.g., Nitrile)Chemical Splash Goggles & Face ShieldChemically Resistant Lab CoatRequired (N95 or higher)
Solution Preparation Double-gloved (e.g., Nitrile)Chemical Splash Goggles & Face ShieldChemically Resistant Lab CoatRecommended (in fume hood)
Reaction Setup & Monitoring Double-gloved (e.g., Nitrile)Chemical Splash GogglesChemically Resistant Lab CoatAs needed, based on ventilation
Work-up & Purification Chemically Resistant Gloves (e.g., Neoprene, Butyl Rubber)Chemical Splash Goggles & Face ShieldChemically Resistant Lab CoatRequired if outside fume hood
Waste Disposal Chemically Resistant Gloves (e.g., Neoprene, Butyl Rubber)Chemical Splash GogglesChemically Resistant Lab CoatNot typically required

Detailed PPE Specifications: The "Why" Behind the "What"

Simply listing PPE is insufficient. Understanding the material science and protective limitations of your equipment is critical for true safety.

Hand Protection

Your hands are the most likely point of direct contact. A single pair of gloves is not enough.

  • Inner Glove: A standard nitrile examination glove provides a baseline level of protection and dexterity.

  • Outer Glove: A second pair of nitrile gloves should be worn over the first. This "double-gloving" technique allows for the safe removal of the contaminated outer layer without exposing the skin. For tasks involving larger volumes or prolonged handling, a more robust glove, such as neoprene or butyl rubber, is recommended for the outer layer due to their enhanced chemical resistance.[7] Always check gloves for leaks or tears before use.[2]

Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[3][4]

  • Chemical Splash Goggles: Standard safety glasses are inadequate. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and fine particulates.[8]

  • Face Shield: When handling the solid compound or preparing solutions, a full-face shield must be worn in addition to splash goggles. This provides a secondary barrier, protecting the entire face from splashes and potential reactions.[8]

Body Protection

To prevent skin contact, a chemically resistant lab coat is essential. Standard cotton lab coats can absorb chemical splashes, holding them against the skin. A lab coat made of materials like Tychem is recommended for its barrier protection against a wide range of chemicals.[9] The lab coat should be fully buttoned with sleeves rolled down.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood: All manipulations of Methyl 8-bromoquinoline-4-carboxylate, especially the handling of the solid powder, must be performed inside a certified chemical fume hood.[6][10] This is the most critical step in preventing respiratory exposure.

  • Respirator: In the event of a ventilation failure or a significant spill, respiratory protection is necessary. A full-face air-purifying respirator (APR) with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA) should be available.[9][11] For weighing powders, a NIOSH-approved N95 respirator can provide additional protection even within a fume hood.[12]

Operational Plan: A Step-by-Step Handling Protocol

This protocol integrates PPE use into the entire experimental workflow, ensuring safety at every stage.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Have an emergency spill kit and eyewash/shower station readily accessible.

  • Donning PPE:

    • Put on your inner gloves.

    • Don your chemically resistant lab coat.

    • Put on your outer gloves.

    • Don your chemical splash goggles, ensuring a snug fit.

    • If handling the solid, add a face shield and an N95 respirator.

  • Chemical Handling (in Fume Hood):

    • Carefully weigh the solid compound, minimizing the creation of dust.

    • Slowly add solvents to the solid to prepare solutions, avoiding splashing.

    • Use bottle carriers for transporting chemical containers.[13]

  • During the Reaction:

    • Keep the sash of the fume hood as low as possible.

    • Continuously monitor the reaction for any unexpected changes.

  • Waste Containment:

    • Segregate waste streams. Place any contaminated disposable items (gloves, pipette tips) into a designated, sealed hazardous waste bag inside the fume hood.

    • Liquid waste should be collected in a clearly labeled, sealed container.

  • Doffing PPE:

    • Remove the outer gloves first, turning them inside out. Dispose of them in the designated waste bag.

    • Remove the face shield and lab coat.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[2][3][5]

Visualizing the Workflow: Safe Handling Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling Methyl 8-bromoquinoline-4-carboxylate.

Caption: Workflow for handling Methyl 8-bromoquinoline-4-carboxylate.

Disposal Plan: A Compliant and Safe Conclusion

Improper disposal of hazardous materials can have serious consequences. All materials contaminated with Methyl 8-bromoquinoline-4-carboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and any other disposable items should be placed in a designated, puncture-resistant, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and properly labeled waste container. Do not mix with incompatible waste streams; this compound may be incompatible with strong oxidizing agents.[5]

  • Disposal Vendor: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][5]

By adhering to these comprehensive PPE and handling guidelines, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet for 8-Bromoquinoline . Thermo Fisher Scientific.

  • Safety Data Sheet for 8-Methylquinoline . Chemos GmbH & Co. KG.

  • Safety Data Sheet for Methyl Bromide. Airgas. [URL: not available]
  • Safety Data Sheet for 8-Hydroxyquinoline . Carl Roth GmbH + Co. KG.

  • Safety Data Sheet for 8-Methylquinoline . Fisher Scientific.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [URL: not available]
  • Safety Data Sheet for 8-Bromoisoquinoline . TCI Chemicals.

  • Occupational Health Guidelines for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH) - CDC.

  • Safety Data Sheet . Sigma-Aldrich.

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Iowa. [URL: not available]
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [URL: not available]
  • Chemical Safety in Research and Teaching . New Mexico State University.

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. [URL: not available]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [URL: not available]
  • Safety Data Sheet for 3-BROMOQUINOLINE-6-CARBONITRILE. CymitQuimica. [URL: not available]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [URL: not available]
  • Is Personal Protective Equipment Required When Working with Solvents?. MicroCare. [URL: not available]
  • 8-Bromoquinoline Compound Summary . PubChem, National Center for Biotechnology Information.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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